WKYMVM-NH2
Description
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55)/t29-,31-,32-,33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBGOORJEKQQLG-LXOXETEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H61N9O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of WKYMVM-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
WKYMVM-NH2 is a synthetic hexapeptide that has garnered significant interest in the scientific community for its potent immunomodulatory activities. Functioning as an agonist for formyl peptide receptors (FPRs), this compound activates a cascade of intracellular signaling events that orchestrate a variety of cellular responses, particularly in immune cells such as neutrophils and macrophages. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor interactions, downstream signaling pathways, and functional consequences. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in immunology, pharmacology, and drug development.
Data Presentation: Quantitative Parameters of this compound Activity
The following table summarizes the key quantitative data related to the biological activity of this compound, providing a comparative reference for its potency and efficacy across different receptors and cellular functions.
| Parameter | Receptor/Cell Type | Value | Reference |
| EC50 | FPRL1 (FPR2) in HL-60 cells | 2 nM | [1] |
| EC50 | FPRL2 in HL-60 cells | 80 nM | [1] |
| EC50 | Superoxide Production in Neutrophils | 75 nM | [1] |
| Optimal Concentration | Chemotaxis in HL-60 cells expressing FPRL2 | 10 - 50 nM | [1] |
Core Mechanism of Action: Receptor Binding and Signal Transduction
This compound primarily exerts its effects by binding to and activating members of the formyl peptide receptor (FPR) family, which are G-protein coupled receptors (GPCRs). While it can interact with multiple FPRs, it shows a particular affinity for FPR2 (also known as FPRL1).
Signaling Pathways Activated by this compound
Upon binding to its receptors, this compound initiates a series of intracellular signaling cascades. The primary pathways are detailed below.
1. Phospholipase C (PLC) and Calcium Mobilization:
Activation of FPRs by this compound leads to the G-protein-mediated activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration. This calcium influx is a critical signal for many downstream cellular events, including degranulation and activation of calcium-dependent enzymes.
2. Phosphoinositide 3-Kinase (PI3K)/Akt Pathway:
This compound is a potent activator of the PI3K/Akt signaling pathway. Upon receptor activation, PI3K is recruited to the plasma membrane where it phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases. Activated Akt then phosphorylates a multitude of downstream substrates, playing a crucial role in cell survival, proliferation, and migration.
3. Mitogen-Activated Protein Kinase (MAPK) Pathway:
The MAPK cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is also activated by this compound. This pathway involves a series of protein kinase phosphorylations, starting from the activation of small GTPases like Ras, which then activate a kinase cascade (Raf-MEK-ERK). Phosphorylated ERK translocates to the nucleus to regulate the activity of transcription factors, thereby influencing gene expression related to cell proliferation, differentiation, and inflammation.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant, such as this compound.
Workflow:
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS with 0.1% BSA).
-
Chamber Preparation: Use a 48-well microchemotaxis chamber (Boyden chamber) with a polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells.
-
Chemoattractant Loading: Add this compound at various concentrations (e.g., 10-11 to 10-6 M) to the lower wells of the chamber. Use buffer alone as a negative control.
-
Cell Loading: Add the neutrophil suspension (e.g., 5 x 104 cells/well) to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
Cell Staining and Quantification: After incubation, remove the membrane, fix it, and stain with a histological stain (e.g., Diff-Quik). Count the number of neutrophils that have migrated to the lower side of the membrane using a light microscope. Typically, 5-10 high-power fields are counted per well.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to this compound stimulation.
Workflow:
Methodology:
-
Cell Preparation and Dye Loading: Culture cells (e.g., HL-60 cells stably expressing FPRs) to an appropriate density. Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with buffer to remove extracellular dye.
-
Measurement: Resuspend the cells in buffer and place them in a cuvette in a spectrofluorometer.
-
Stimulation and Recording: Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. Add this compound at the desired concentration and continue recording the fluorescence changes.
-
Data Analysis: The ratio of fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration. Calculate the change in this ratio upon stimulation to quantify calcium mobilization.
Western Blotting for Phosphorylated Signaling Proteins
This technique is used to detect the phosphorylation and activation of specific proteins in the signaling cascades, such as Akt and ERK, following stimulation with this compound.
Workflow:
Methodology:
-
Cell Stimulation and Lysis: Stimulate neutrophils or other relevant cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 1, 5, 15 minutes). Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt or anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
Conclusion
This compound is a powerful tool for investigating the intricacies of immune cell signaling and function. Its ability to potently activate FPRs triggers a coordinated network of intracellular signaling pathways, leading to a range of important cellular responses. This guide provides a foundational understanding of the mechanism of action of this compound, offering valuable data and protocols to facilitate further research and development in the field. A thorough comprehension of these mechanisms is crucial for harnessing the therapeutic potential of this compound and for the design of novel immunomodulatory agents.
References
An In-Depth Technical Guide to the WKYMVM-NH2 Signaling Pathway in Neutrophils
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH2 (WKYMVM-NH2) is a powerful tool for investigating neutrophil biology and a potential therapeutic agent. It functions as a potent agonist for Formyl Peptide Receptors (FPRs), primarily targeting FPR2/ALX (Formyl Peptide Receptor 2/Lipoxin A4 Receptor) to elicit a range of critical neutrophil responses.[1][2][3][4][5][6] This guide provides a comprehensive overview of the this compound signaling pathway in neutrophils, detailing its receptor interactions, downstream signaling cascades, and the resulting cellular functions. It includes quantitative data, detailed experimental protocols, and pathway diagrams to serve as a technical resource for researchers in immunology and drug development.
Receptor Interaction and Specificity
This compound primarily exerts its effects by binding to the G protein-coupled receptor FPR2/ALX, for which it has a high affinity.[1][3][4] While it can also interact with other FPR family members like FPR1 and FPR3, its affinity for these receptors is significantly weaker.[1][3][4] The activation of FPRs, particularly FPR2, by this compound initiates a cascade of intracellular signaling events that are fundamental to the neutrophil's role in the innate immune response.[1][3][4] Notably, this compound can activate neutrophils through FPR1, but only when signaling via FPR2 is obstructed.[1][5]
Core Signaling Pathways
Upon binding of this compound to FPR2/ALX, the associated heterotrimeric G-protein (primarily of the Gi family) is activated. This activation leads to the dissociation of the Gα and Gβγ subunits, which then trigger multiple downstream signaling cascades.
Phospholipase C (PLC) and Calcium Mobilization
A primary event following FPR2 activation is the stimulation of Phospholipase C (PLC).[1][3][4][7][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
IP3 and Calcium (Ca2+) Flux: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium.[1][9] This initial release is followed by an influx of extracellular calcium through store-operated calcium channels in the plasma membrane.[9] This transient, sharp increase in cytosolic calcium is a critical signal for many neutrophil functions.[9][10]
-
DAG and Protein Kinase C (PKC): DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that phosphorylate a wide array of substrate proteins, playing a crucial role in degranulation and the activation of the NADPH oxidase complex.[1][3][4]
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The Gβγ subunits released from the activated G-protein can directly activate Phosphoinositide 3-Kinase gamma (PI3Kγ).[1] PI3Kγ phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). This recruitment to the membrane leads to the activation of Akt, which is a key regulator of cell survival, proliferation, and chemotaxis.[1][3][4]
Mitogen-Activated Protein Kinase (MAPK) Pathways
This compound stimulation also activates several Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways.[1][3][4][11][12][13] These pathways are involved in a variety of cellular processes, including gene expression, proliferation, and inflammation. In neutrophils, MAPK activation is linked to chemotaxis and the production of inflammatory mediators.[1]
// Nodes WKYMVM [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; FPR2 [label="FPR2/ALX", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Store [label="ER Ca2+ Store", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Cytosol [label="Cytosolic Ca2+", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3Kγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(ERK, p38)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Cellular Responses Chemotaxis [label="Chemotaxis", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; ROS [label="ROS Production\n(NADPH Oxidase)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; Degranulation [label="Degranulation", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded];
// Edges WKYMVM -> FPR2 [label=" Binds"]; FPR2 -> G_protein [label=" Activates"]; G_protein -> PLC [label=" Activates"]; G_protein -> PI3K [label=" Activates"]; PLC -> PIP2 [label=" Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_Store [label=" Triggers Release"]; Ca_Store -> Ca_Cytosol; DAG -> PKC [label=" Activates"]; Ca_Cytosol -> PKC [label=" Activates"]; PI3K -> Akt [label=" Activates"]; Akt -> Chemotaxis; FPR2 -> MAPK [label=" Activates"]; MAPK -> Chemotaxis; PKC -> ROS; PKC -> Degranulation; Ca_Cytosol -> Degranulation; }
This compound signaling cascade in neutrophils.
Key Cellular Responses
The activation of the aforementioned signaling pathways culminates in several key neutrophil effector functions:
-
Chemotaxis: The directed migration of neutrophils toward a chemical gradient is a hallmark of their function. This compound is a potent chemoattractant.[14] The PI3K/Akt and MAPK pathways are central to orchestrating the cytoskeletal rearrangements necessary for cell motility.[1]
-
Reactive Oxygen Species (ROS) Production: Upon activation, neutrophils assemble the NADPH oxidase complex on the phagosomal or plasma membrane. This enzyme complex generates a massive amount of superoxide anions, a phenomenon known as the "oxidative burst." This is a critical mechanism for killing engulfed pathogens.[8] The activation of PKC is a key step in triggering the assembly and activation of NADPH oxidase.[1][3][4] this compound also promotes ROS production by activating enzymes like myeloperoxidase (MPO) and superoxide dismutase (SOD).[1]
-
Degranulation: Neutrophils contain various types of granules filled with antimicrobial proteins, proteases, and other inflammatory mediators.[1] The increase in intracellular calcium and activation of PKC triggered by this compound leads to the fusion of these granules with the plasma membrane or phagosomes, releasing their contents to combat infection.[1]
Quantitative Data
The following tables summarize key quantitative data regarding the activity of this compound on neutrophils and related cell lines.
| Parameter | Cell Type | Value | Reference(s) |
| EC50 for Chemotaxis | HL-60 cells expressing FPRL2 | 10 - 50 nM (optimal range) | [14] |
| EC50 for Superoxide Production | Human Neutrophils | 75 nM | [14] |
| EC50 for Calcium Mobilization | RBL cells expressing mFPR | 1.5 nM | [10] |
| EC50 for Calcium Mobilization (FPR2) | Not Specified | 75 pM | [1] |
| EC50 for Calcium Mobilization (FPR3) | Not Specified | 3 nM | [1] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Neutrophil Chemotaxis Assay (Transwell-based)
This protocol provides a method for measuring the chemotactic response of isolated human neutrophils to this compound.
Materials:
-
Isolated human neutrophils (e.g., via density gradient centrifugation)
-
RPMI 1640 medium with 1% BSA
-
This compound stock solution
-
48-well microchemotaxis chamber (e.g., NeuroProbe)
-
Polycarbonate filter (3-μm pores)
Procedure:
-
Cell Preparation: Resuspend freshly isolated neutrophils in RPMI 1640 + 1% BSA to a final concentration of 1 x 10^6 cells/mL.[15]
-
Chemoattractant Preparation: Prepare serial dilutions of this compound (e.g., from 0.1 pM to 100 nM) in RPMI 1640 + 1% BSA.
-
Chamber Assembly: Load the desired concentrations of this compound into the lower wells of the microchemotaxis chamber. Place the polycarbonate filter over the lower wells.[15]
-
Cell Loading: Carefully pipette 50 µL of the neutrophil suspension into the upper wells, directly onto the filter.[15] To distinguish chemotaxis from chemokinesis (random migration), include control wells where an equal concentration of this compound is added to both upper and lower chambers.[15]
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 45-60 minutes.[15]
-
Analysis: After incubation, remove the filter. Scrape non-migrated cells from the top surface of the filter. Fix and stain the filter to visualize the migrated cells on the underside. Count the number of migrated cells in several high-power fields for each well using a microscope.
Workflow for a Transwell chemotaxis assay.
Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using a fluorescent indicator.
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS)
-
Fura-2 AM (calcium indicator dye)
-
This compound stock solution
-
Fluorimeter or fluorescence plate reader
Procedure:
-
Cell Loading: Incubate neutrophils (approx. 10^7 cells/mL) with 2.5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells.[15]
-
Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM and resuspend them at the desired concentration (e.g., 2 x 10^6 cells/mL).[15]
-
Measurement: Place the cell suspension in a cuvette inside a fluorimeter maintained at 37°C with continuous stirring.[15]
-
Baseline Reading: Record the baseline fluorescence for 1-2 minutes. The instrument will alternate excitation wavelengths between 340 nm and 380 nm, while measuring emission at ~510 nm.
-
Stimulation: Add a specific concentration of this compound to the cuvette and continue recording the fluorescence signal for several minutes until the response returns to baseline.[9][16]
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. Plot this ratio over time to visualize the calcium flux.[9][16]
Reactive Oxygen Species (ROS) Production Assay (Luminol-based Chemiluminescence)
This protocol details a common method to measure extracellular ROS production from neutrophils.
Materials:
-
Isolated human neutrophils
-
Phosphate Buffered Saline (PBS) or HBSS
-
Luminol
-
Phorbol 12-myristate 13-acetate (PMA, positive control)
-
This compound stock solution
-
Luminometer or plate reader with chemiluminescence capability
Procedure:
-
Cell Preparation: Resuspend isolated neutrophils in PBS at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: In a white 96-well plate, add neutrophils, luminol (as the chemiluminescent probe), and either PBS (for baseline), this compound (at various concentrations), or PMA (as a strong positive control).[17]
-
Measurement: Immediately place the plate in a luminometer pre-warmed to 37°C. Measure the chemiluminescence output kinetically over a period of 30-60 minutes. The light emission is proportional to the amount of ROS produced.[9]
-
Data Analysis: Plot the chemiluminescence intensity (in relative light units, RLU) over time. The peak of the curve represents the maximal rate of ROS production, and the area under the curve represents the total ROS production over the measured time.
Implications for Drug Development
The this compound pathway, centered on the FPR2/ALX receptor, represents a significant target for therapeutic intervention in a variety of diseases.
-
Pro-inflammatory Targeting: In cases of infection or neutropenia, agonists like this compound could be used to boost the innate immune response by enhancing neutrophil recruitment and bactericidal activity.[1][3][4] This has potential applications in treating sepsis and chemotherapy-induced neutropenia.[1]
-
Anti-inflammatory and Pro-resolution Targeting: FPR2/ALX is a unique receptor that also binds to pro-resolving mediators like Lipoxin A4 and Annexin A1.[11][12][13] Therefore, developing biased agonists or antagonists for this receptor could help resolve inflammation in chronic inflammatory and autoimmune diseases without causing broad immunosuppression.[11][12][13][18]
Understanding the intricate signaling network activated by this compound is crucial for designing targeted therapies that can selectively modulate neutrophil function for therapeutic benefit.
References
- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Targeting the AnxA1/Fpr2/ALX pathway regulates neutrophil function, promoting thromboinflammation resolution in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessing neutrophil-derived ROS production at the bedside: a potential prognostic tool in severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fpr2/ALX Regulates Neutrophil-Platelet Aggregation and Attenuates Cerebral Inflammation: Impact for Therapy in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of WKYMVM-NH2: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH2 (WKYMVM-NH2) has emerged as a potent agonist for formyl peptide receptors (FPRs), with a particular selectivity for FPR2, also known as formyl peptide receptor-like 1 (FPRL1).[1][2] This peptide has garnered significant interest within the scientific community for its diverse biological activities, including potent anti-inflammatory effects, modulation of the immune system, and promotion of tissue repair and angiogenesis.[3] Understanding the relationship between the structure of this compound and its biological activity is crucial for the rational design of novel therapeutics targeting FPRs for a range of diseases, from inflammatory disorders to cancer.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the this compound peptide. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the field. The guide summarizes key quantitative data, details experimental protocols for assessing peptide activity, and provides visual representations of the critical signaling pathways involved.
Core Structure and Biological Activity
This compound is a synthetic hexapeptide identified from a peptide library.[3] Its sequence, Trp-Lys-Tyr-Met-Val-D-Met-NH2, is critical for its high affinity and potent activation of FPR2. The D-isomer of methionine at the C-terminus is a key feature that enhances its biological activity and stability.[4] this compound is a selective agonist for FPR2 and FPR3, inducing cellular responses at picomolar to nanomolar concentrations.
The biological effects of this compound are mediated through its interaction with FPRs, which are G protein-coupled receptors (GPCRs).[3] Upon binding, this compound triggers a cascade of intracellular signaling events, leading to various cellular responses, including chemotaxis, superoxide production, calcium mobilization, and the release of inflammatory mediators.[3][4]
Quantitative Structure-Activity Relationship Data
The following tables summarize the available quantitative data on the biological activity of this compound. This data is essential for understanding the potency and selectivity of the peptide.
| Peptide | Receptor | Cell Line | Assay | EC50 | Reference |
| This compound | FPRL1 (FPR2) | HL-60 | Calcium Mobilization | 2 nM | [1] |
| This compound | FPRL2 (FPR3) | HL-60 | Calcium Mobilization | 80 nM | [1] |
| WKYMVm | FPR2 | - | Calcium Mobilization | 75 pM | |
| WKYMVm | FPR3 | - | Calcium Mobilization | 3 nM |
| Peptide | Cell Type | Assay | EC50 | Reference |
| This compound | Neutrophils | Superoxide Production | 75 nM | [1] |
Note: FPRL1 is the human homolog of FPR2, and FPRL2 is the human homolog of FPR3. The nomenclature can vary in the literature.
Signaling Pathways Activated by this compound
Activation of FPR2 by this compound initiates several key intracellular signaling pathways that are central to its biological effects. The primary pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Phospholipase C (PLC) pathway.
This compound-FPR2 Signaling Overview
Caption: Overview of this compound-induced signaling through FPR2.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and chemotaxis.
References
The Synthetic Hexapeptide WKYMVM-NH2: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-Met-NH2 (WKYMVM-NH2) has emerged as a potent and selective agonist for the formyl peptide receptor (FPR) family, with a particularly high affinity for FPR2 (also known as FPRL1). Discovered through the screening of a combinatorial peptide library, this compound has garnered significant interest for its ability to modulate key cellular functions in the immune system and beyond. This technical guide provides an in-depth overview of the discovery, origin, and synthesis of this compound, its receptor binding profile, and the intricate signaling pathways it activates. Detailed experimental protocols for key assays and quantitative data on its biological activity are presented to facilitate further research and drug development efforts in areas such as inflammation, immunology, and regenerative medicine.
Discovery and Origin
The this compound peptide is a synthetic molecule, meaning it does not occur naturally. Its discovery was a result of a systematic screening of a combinatorial hexapeptide library to identify novel activators of cellular signaling pathways.[1][2] This approach allowed for the rapid evaluation of a vast number of peptide sequences for their ability to elicit specific biological responses. The amidated C-terminus (NH2) is a common modification in synthetic peptides to increase stability and mimic the native state of many endogenous peptides.
Peptide Synthesis
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of this compound
-
Resin Preparation: A Rink amide resin is typically used to generate the C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF to expose the free amine.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Met-OH) is activated using a coupling reagent (e.g., HBTU/HATU in the presence of a base like DIEA) and coupled to the resin.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The steps of Fmoc deprotection, amino acid coupling, and washing are repeated for each subsequent amino acid in the sequence (Val, Met, Tyr(tBu), Lys(Boc), Trp(Boc)). Side-chain protecting groups (tBu for Tyr, Boc for Lys and Trp) are used to prevent side reactions.
-
Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Quantitative Data: Receptor Binding and Functional Activity
This compound exhibits a distinct profile of activity across the human formyl peptide receptor family, demonstrating high potency, particularly at FPR2/FPRL1. The following tables summarize the key quantitative data reported in the literature.
| Parameter | FPR1 | FPR2 / FPRL1 | FPR3 / FPRL2 | Reference |
| Binding Affinity (Kd) | Weaker Affinity | 155.99 nM (in IMR90 human fibroblasts) | Weaker Affinity | [3] |
| EC50 (Calcium Mobilization) | Nanomolar (nM) range | 75 pM - 2 nM | 3 nM - 80 nM | [4][5] |
| Functional Assay | Cell Type | EC50 / Optimal Concentration | Reference |
| Chemotaxis | HL-60-FPRL2 cells | 10 - 50 nM (optimal migration) | [6] |
| Superoxide Production | Neutrophils | 75 nM | [6] |
| Calcium Mobilization | HL-60-FPRL1 cells | 2 nM | [6] |
| Calcium Mobilization | HL-60-FPRL2 cells | 80 nM | [6] |
Experimental Protocols for Key Assays
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.
-
Chamber Setup: Use a Boyden chamber apparatus with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Loading: Add this compound at various concentrations to the lower wells. Place a suspension of isolated neutrophils in the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-1.5 hours to allow for cell migration.
-
Quantification: After incubation, remove the membrane. Fix and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by lysing the cells and measuring the activity of an intracellular enzyme like myeloperoxidase.[5]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
-
Cell Loading: Incubate isolated neutrophils or FPR-expressing cell lines with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).[7] The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the active Fura-2 dye in the cytoplasm. Allow time for this process to complete.
-
Measurement: Place the dye-loaded cells in a fluorometer or on a fluorescence microscope. Measure the baseline fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with emission at ~510 nm.
-
Stimulation: Add this compound to the cells and continuously record the fluorescence ratio. An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.
-
Calibration: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to determine the minimum fluorescence ratio (Rmin). These values can be used to calculate the absolute intracellular calcium concentration.[8]
Superoxide Production Assay (Cytochrome c Reduction)
This assay quantifies the production of superoxide anions, a key function of activated phagocytes.
-
Cell Preparation: Prepare a suspension of isolated neutrophils in a suitable buffer (e.g., HBSS).
-
Assay Mixture: In a microplate, combine the neutrophil suspension with ferricytochrome c.
-
Stimulation: Add this compound to the wells to stimulate the neutrophils. As a negative control, include wells with superoxide dismutase (SOD) to quench the superoxide-dependent reduction of cytochrome c.
-
Measurement: Immediately begin measuring the change in absorbance at 550 nm over time using a microplate reader. The reduction of cytochrome c to its ferrous form by superoxide results in an increase in absorbance at this wavelength.
-
Calculation: The rate of superoxide production is calculated from the change in absorbance using the extinction coefficient of reduced cytochrome c. The SOD-inhibitable portion of the absorbance change represents the amount of superoxide produced.[2]
Signaling Pathways
This compound binding to FPRs, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary pathways activated are the Phospholipase C (PLC) pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-activated Protein Kinase (MAPK)/ERK pathway.
Experimental Workflow for Studying Signaling Pathways
Caption: Workflow for investigating this compound-induced protein phosphorylation.
G-Protein and Phospholipase C (PLC) Signaling Pathway
Upon binding of this compound, the FPR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins (specifically of the Gi family). The activated Gα subunit and βγ subunits dissociate and activate downstream effectors. The βγ subunit, in particular, activates Phospholipase C-beta (PLCβ).[1] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[9] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses like superoxide production.[4]
Caption: this compound-induced PLC signaling cascade.
PI3K/Akt Signaling Pathway
The activated G-protein βγ subunits can also activate Phosphoinositide 3-kinase (PI3K).[4] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B, PKB) and phosphoinositide-dependent kinase 1 (PDK1).[10] This co-localization allows PDK1 to phosphorylate and activate Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and migration.[11]
Caption: PI3K/Akt signaling pathway activated by this compound.
MAPK/ERK Signaling Pathway
The activation of FPRs by this compound can also lead to the activation of the Ras-Raf-MEK-ERK signaling cascade, which is a critical regulator of cell proliferation, differentiation, and survival.[12] This can occur through G-protein-mediated activation of upstream signaling molecules that lead to the activation of the small GTPase Ras. Activated Ras (Ras-GTP) recruits and activates Raf kinases. Raf then phosphorylates and activates MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase).[13] Activated ERK can then translocate to the nucleus to regulate gene expression.
Caption: this compound-induced MAPK/ERK signaling pathway.
Conclusion
The synthetic hexapeptide this compound is a valuable tool for studying the biology of formyl peptide receptors and holds significant therapeutic potential. Its discovery through combinatorial library screening highlights the power of this approach in identifying novel bioactive molecules. The detailed understanding of its receptor interactions and the elucidation of its downstream signaling pathways, as outlined in this guide, provide a solid foundation for the rational design of new therapeutics targeting FPRs for the treatment of a wide range of inflammatory and immune-related disorders. The provided experimental protocols serve as a starting point for researchers aiming to investigate the multifaceted activities of this potent peptide agonist.
References
- 1. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-affinity receptor-mediated induction of superoxide by N-formyl-methionyl-leucyl-phenylalanine and WKYMVm in IMR90 human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 13. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of WKYMVM-NH2: A Potent Agonist of Formyl Peptide Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
WKYMVM-NH2 is a synthetic hexapeptide that has garnered significant attention in biomedical research for its potent agonistic activity on the formyl peptide receptor (FPR) family, particularly FPR2 (also known as FPRL1).[1][2][3] This technical guide provides an in-depth review of the existing literature on this compound, summarizing its biological activities, mechanisms of action, and key experimental findings. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Quantitative Data Summary
The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data from the literature, providing a comparative overview of its potency and efficacy in different experimental settings.
| Parameter | Cell Line/System | Value | Reference(s) |
| EC50 (Calcium Mobilization) | HL-60 cells expressing FPRL1 | 2 nM | [2] |
| HL-60 cells expressing FPRL2 | 80 nM | [2] | |
| EC50 (Superoxide Production) | Human Neutrophils | 75 nM | [2] |
| Optimal Concentration (Chemotaxis) | HL-60 cells expressing FPRL2 | 10 - 50 nM | [2] |
| In Vivo Dosage (Ulcerative Colitis Model) | DSS-treated mice | 8 mg/kg | [4] |
Table 1: In Vitro and In Vivo Activity of this compound
Biological Activities and Therapeutic Potential
This compound exhibits a wide range of biological activities, primarily through its interaction with FPRs, which are predominantly expressed on immune cells.[5] These activities underscore its therapeutic potential in various disease contexts.
Immunomodulation and Anti-inflammatory Effects
This compound is a potent activator of neutrophils and other myeloid cells, stimulating chemotaxis, superoxide production, and phagocytosis.[2][5] This immune-stimulating property can be beneficial in clearing pathogens. Paradoxically, this compound also demonstrates significant anti-inflammatory effects. In a murine model of ulcerative colitis, administration of this compound was shown to ameliorate disease severity by reducing the production of pro-inflammatory cytokines.[6][7]
Angiogenesis and Wound Healing
A growing body of evidence highlights the role of this compound in promoting angiogenesis and accelerating wound healing.[1][3] In a diabetic rat model of cutaneous wounds, topical application of this compound stimulated the formation of new blood vessels and enhanced tissue regeneration.[1] This pro-angiogenic effect is primarily mediated through the activation of FPR2 on endothelial cells.[8]
Neuroprotection
Emerging research suggests a neuroprotective role for this compound. Its ability to modulate inflammatory responses within the central nervous system is being explored for potential therapeutic applications in neurodegenerative diseases.
Signaling Pathways
The biological effects of this compound are initiated by its binding to FPRs, which triggers a cascade of intracellular signaling events. The primary signaling pathways activated by this compound are depicted below.
Upon binding to FPR1 or FPR2, this compound activates heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits.[5] These subunits then activate downstream effectors, including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[5] Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and activation of Protein Kinase C (PKC), respectively. The PI3K pathway, through the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), activates Akt and downstream Mitogen-Activated Protein Kinases (MAPKs) such as ERK, p38, and JNK.[9] These signaling cascades ultimately culminate in diverse cellular responses.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the this compound literature. For complete, detailed protocols, it is essential to consult the original research articles.
Neutrophil Chemotaxis Assay
The chemotactic response of neutrophils to this compound is a fundamental measure of its bioactivity.
This assay typically involves the use of a Boyden chamber or a multi-well migration plate with a porous membrane separating the upper and lower chambers. A solution of this compound is placed in the lower chamber, and a suspension of isolated human neutrophils is added to the upper chamber. The plate is then incubated to allow the cells to migrate through the pores towards the chemoattractant. The number of migrated cells is subsequently quantified.
Superoxide Production Assay
The ability of this compound to induce superoxide production in neutrophils is a key indicator of its capacity to activate the NADPH oxidase complex.
This assay is commonly performed using the cytochrome c reduction method. Isolated neutrophils are incubated with this compound in the presence of cytochrome c. The production of superoxide anions leads to the reduction of cytochrome c, which can be measured spectrophotometrically.
Intracellular Calcium Mobilization Assay
The measurement of intracellular calcium flux provides a direct readout of FPR activation.
Cells (such as HL-60 cells transfected with FPRs) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[10][11] Upon stimulation with this compound, changes in intracellular calcium concentration are monitored using a fluorometer or a fluorescence microscope. The increase in fluorescence intensity corresponds to the rise in intracellular calcium levels.
In Vivo Diabetic Wound Healing Model
To evaluate the therapeutic efficacy of this compound in wound healing, a diabetic animal model is often employed.
Diabetes is induced in rats or mice, typically through the administration of streptozotocin.[1] Full-thickness cutaneous wounds are then created on the dorsal side of the animals. This compound is applied topically to the wounds, and the rate of wound closure and various histological parameters are assessed over time.
In Vivo DSS-Induced Colitis Model
The anti-inflammatory properties of this compound can be investigated using a dextran sulfate sodium (DSS)-induced colitis model in mice.[6][12]
Colitis is induced by administering DSS in the drinking water.[6][12] this compound is then administered to the mice, and its therapeutic effects are evaluated by monitoring clinical signs (e.g., body weight, stool consistency, bleeding) and by histological analysis of the colon.
Conclusion
This compound is a versatile and potent synthetic peptide with a wide array of biological activities mediated through the activation of formyl peptide receptors. Its immunomodulatory, pro-angiogenic, and anti-inflammatory properties make it a promising candidate for the development of novel therapeutics for a range of diseases, including inflammatory disorders, chronic wounds, and potentially neurodegenerative conditions. This technical guide provides a comprehensive summary of the current knowledge on this compound, offering a valuable resource to guide future research and development efforts in this exciting field. Further investigation into the detailed molecular mechanisms and the optimization of its therapeutic application will be crucial for translating the potential of this compound into clinical benefits.
References
- 1. Stimulation of cutaneous wound healing by an FPR2-specific peptide agonist WKYMVm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The immune-stimulating peptide WKYMVm has therapeutic effects against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WKYMVm-induced activation of formyl peptide receptor 2 stimulates ischemic neovasculogenesis by promoting homing of endothelial colony-forming cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthetic chemoattractant peptide WKYMVm induces superoxide production by human eosinophils via the phosphoinositide 3-kinase-mediated activation of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of intracellular calcium levels by the fluorescent Ca(2+) indicator Calcium-Green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.skku.edu [pure.skku.edu]
The Activation of Neutrophil Function by WKYMVM-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic hexapeptide WKYMVM-NH2 has emerged as a potent activator of neutrophils, playing a critical role in the innate immune response. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound elicits neutrophil functions, including chemotaxis, superoxide production, and degranulation. Detailed signaling pathways, experimental protocols, and quantitative data are presented to serve as a comprehensive resource for researchers in immunology and drug development.
Receptor Engagement and Initial Signaling Events
This compound primarily interacts with Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors (GPCRs) expressed on the surface of neutrophils. It displays a strong affinity for FPR2 (also known as FPRL1), and a weaker affinity for FPR1 and FPR3.[1][2] This interaction initiates a cascade of intracellular signaling events.
Upon binding to FPRs, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, predominantly of the Gi family. This activation is characterized by the dissociation of the Gα subunit from the Gβγ dimer, both of which proceed to activate downstream effector molecules.[2]
Signaling Pathway: Receptor Activation
Key Signaling Pathways
The activation of G-proteins by the this compound-FPR complex triggers several key downstream signaling pathways that orchestrate the various neutrophil functions.
Phospholipase C (PLC) Pathway and Calcium Mobilization
The Gβγ subunit of the activated G-protein stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), resulting in a rapid and transient increase in cytosolic Ca2+ levels.[1] DAG, in conjunction with this elevated Ca2+, activates Protein Kinase C (PKC).[2]
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
This compound also activates the Phosphoinositide 3-Kinase (PI3K) pathway, particularly the PI3Kγ isoform.[2] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the plasma membrane leads to the phosphorylation and activation of Akt, which in turn regulates various cellular processes, including cell survival and metabolism, and contributes to the activation of the NADPH oxidase.
Mitogen-Activated Protein Kinase (MAPK) Pathways
This compound stimulation also leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways.[1] The activation of these pathways is complex and can be initiated by both G-protein subunits and other upstream kinases. These pathways are crucial for regulating chemotaxis and gene expression.
Integrated Signaling Network
Activation of Neutrophil Effector Functions
The signaling cascades initiated by this compound culminate in the activation of several key neutrophil effector functions.
Chemotaxis
Chemotaxis, the directed migration of neutrophils towards a chemoattractant, is a critical function for reaching sites of infection. This compound is a potent chemoattractant for neutrophils.[3] The PI3K/Akt and MAPK/ERK pathways are thought to be the primary drivers of the cytoskeletal rearrangements necessary for cell migration.
Superoxide Production (Respiratory Burst)
This compound stimulates the assembly and activation of the NADPH oxidase complex at the plasma membrane, leading to the production of superoxide anions (O2⁻), a key component of the neutrophil's bactericidal arsenal.[3] This process, known as the respiratory burst, is heavily dependent on the activation of PKC, Akt, and the p38 MAPK pathway.
Degranulation
Neutrophils store a variety of antimicrobial proteins and proteases in intracellular granules. Upon activation by this compound, these granules fuse with the plasma membrane, releasing their contents into the extracellular space. This degranulation process is primarily triggered by the increase in intracellular Ca2+ and the activation of PKC.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound-mediated neutrophil activation.
| Parameter | Value | Cell Type | Receptor | Reference |
| EC50 (Calcium Mobilization) | 75 pM | Human Neutrophils | FPR2/FPRL1 | [2] |
| EC50 (Calcium Mobilization) | 3 nM | HL-60 cells | FPR3 | [2] |
| EC50 (Superoxide Production) | 75 nM | Human Neutrophils | FPR2/FPRL1 | [3] |
| Optimal Chemotaxis | 10 - 50 nM | HL-60-FPRL2 cells | FPRL2 | [3] |
Experimental Protocols
Neutrophil Isolation
-
Source: Whole blood from healthy human donors.
-
Method: Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation to separate polymorphonuclear cells.
-
Erythrocyte Lysis: Hypotonic lysis to remove remaining red blood cells.
-
Resuspension: Wash and resuspend purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).
Chemotaxis Assay (Boyden Chamber)
-
Apparatus: 96-well Boyden chamber with a porous membrane (e.g., 3-5 µm pores).
-
Procedure:
-
Add this compound (at various concentrations) to the lower chamber.
-
Place a suspension of isolated neutrophils in the upper chamber.
-
Incubate at 37°C for 60-90 minutes.
-
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by measuring a cellular component like ATP or myeloperoxidase (MPO).
Experimental Workflow: Chemotaxis Assay
Superoxide Production Assay (Cytochrome c Reduction)
-
Principle: Superoxide anions reduce cytochrome c, which can be measured spectrophotometrically.
-
Procedure:
-
Incubate isolated neutrophils with cytochrome c.
-
Stimulate with this compound.
-
Measure the change in absorbance at 550 nm over time.
-
-
Control: A parallel reaction containing superoxide dismutase (SOD) is used to confirm that the reduction of cytochrome c is due to superoxide.
Degranulation Assay (β-hexosaminidase Release)
-
Principle: β-hexosaminidase is an enzyme present in neutrophil granules. Its release into the supernatant is a measure of degranulation.
-
Procedure:
-
Incubate isolated neutrophils with this compound for a set time.
-
Centrifuge the samples to pellet the cells.
-
Collect the supernatant.
-
Measure the β-hexosaminidase activity in the supernatant using a chromogenic substrate.
-
-
Quantification: Express the amount of released enzyme as a percentage of the total enzyme content (determined by lysing the cells).
Conclusion
This compound is a powerful tool for studying neutrophil biology due to its potent and specific activation of FPRs. The intricate network of signaling pathways, including the PLC, PI3K/Akt, and MAPK cascades, allows for the fine-tuning of diverse neutrophil functions. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies that target neutrophil activity in various inflammatory and infectious diseases. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further elucidating the role of this compound and its signaling pathways in neutrophil-mediated immunity.
References
The Effects of WKYMVM-NH2 on Angiogenesis and Neovascularization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic hexapeptide WKYMVM-NH2 (Trp-Lys-Tyr-Met-Val-D-Met-NH2) has emerged as a potent pro-angiogenic agent with significant therapeutic potential in ischemic diseases and wound healing. As a high-affinity agonist for the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor expressed on endothelial and immune cells, this compound triggers a cascade of intracellular signaling events that promote the key processes of angiogenesis and neovascularization. This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental methodologies related to the pro-angiogenic functions of this compound. It is intended to serve as a comprehensive resource for researchers investigating its therapeutic applications.
Core Signaling Pathway
This compound exerts its pro-angiogenic effects primarily through the activation of FPR2. Binding of the peptide to this receptor initiates G-protein-mediated signaling, leading to the activation of critical downstream pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][2] These cascades are central to promoting endothelial cell survival, proliferation, migration, and differentiation—all requisite steps for the formation of new blood vessels.
Quantitative Data on Angiogenic Effects
The pro-angiogenic activity of this compound has been quantified in various in vitro and in vivo models. The peptide demonstrates a dose-dependent effect on endothelial cell functions and significantly improves revascularization in preclinical models of ischemia.
Table 1: In Vitro Angiogenic Effects of this compound on Endothelial Cells
| Assay | Cell Type | Treatment | Concentration | Result | Reference |
| Tube Formation | HUVECs | This compound | 1 µM | ~2.2-fold increase in total tube length vs. control | Kim et al., 2019[1][3] |
| HUVECs | This compound | 100 µM | ~2.6-fold increase in total tube length vs. control | Kim et al., 2019[1][3] | |
| Chemotaxis | ECFCs | This compound | 10-50 nM | Stimulated chemotactic migration | Heo et al., 2014[4][5] |
| Proliferation | HUVECs | This compound | 1 µM | Significant increase in cell proliferation vs. control | Kim et al., 2019[1] |
| HUVECs | This compound | 100 µM | Significant increase in cell proliferation vs. control | Kim et al., 2019[1] | |
| ECFCs | This compound | Not specified | Stimulated proliferation ability | Heo et al., 2014[4][5] |
Table 2: In Vivo Neovascularization Effects of this compound
| Model | Animal | Treatment | Outcome Measure | Result | Reference |
| Hindlimb Ischemia | Mouse | Intramuscular injection of this compound | Blood Perfusion & Neovascularization | Attenuated severe ischemia and promoted neovascularization | Heo et al., 2014[4][6][7] |
| Diabetic Wound Healing | Rat | Topical application of 1 µM this compound | Capillary & Arteriole Formation | Stimulated formation of vWF+ capillaries and α-SMA+ arterioles | Kwon et al., 2015[8][9] |
| Rat | Topical application of 1 µM this compound | Immune Cell Infiltration | Acutely augmented infiltration of CD68+ macrophages | Kwon et al., 2015[8][9] | |
| Stent Re-endothelialization | Rabbit | This compound & Sirolimus Coated Stent | CD31+ Cell Coverage | Provided consecutive linear staining of endothelial cells | Full article: Biomedical therapy using synthetic WKYMVm hexapeptide[10] |
Detailed Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This protocol is adapted from methodologies used to assess the effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).[1][3]
-
Preparation of Matrigel Plate:
-
Thaw Matrigel Basement Membrane Matrix on ice at 4°C overnight.
-
Using pre-chilled pipette tips, coat a 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in endothelial growth medium (EGM-2) until they reach 80-90% confluency.
-
Starve the cells in a serum-free basal medium for 4-6 hours prior to the assay.
-
Harvest the cells using trypsin and resuspend them in basal medium to a concentration of 2 x 10⁵ cells/mL.
-
-
Treatment and Incubation:
-
Prepare solutions of this compound in basal medium at various concentrations (e.g., 0.01 µM, 1 µM, 100 µM). Include a vehicle-only control.
-
Add 100 µL of the cell suspension (20,000 cells) to each Matrigel-coated well.
-
Add 100 µL of the this compound solution or control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.
-
-
Quantification:
-
After incubation, visualize the tube network using an inverted microscope.
-
Capture images from at least three random fields per well.
-
Quantify angiogenesis by measuring the total tube length, number of branch points, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
References
- 1. WKYMVm hexapeptide, a strong formyl peptide receptor 2 agonist, attenuates hyperoxia-induced lung injuries in newborn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contrast enhanced ultrasound reveals partial perfusion recovery after hindlimb ischemia as opposed to full recovery by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WKYMVm-induced activation of formyl peptide receptor 2 stimulates ischemic neovasculogenesis by promoting homing of endothelial colony-forming cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.skku.edu [pure.skku.edu]
- 6. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 8. Stimulation of cutaneous wound healing by an FPR2-specific peptide agonist WKYMVm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. tandfonline.com [tandfonline.com]
The Dichotomous Role of WKYMVM-NH2 in Cancer Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic hexapeptide WKYMVM-NH2, a potent agonist of formyl peptide receptors (FPRs), has emerged as a molecule of significant interest in cancer research. Its influence on cancer cell migration, a critical process in metastasis, presents a complex and context-dependent dichotomy. This technical guide provides an in-depth exploration of the multifaceted role of this compound in modulating cancer cell migration, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. Understanding this dual functionality is paramount for the development of novel therapeutic strategies targeting cancer metastasis.
Introduction
Cancer metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. A crucial step in the metastatic cascade is cell migration, a highly dynamic process involving complex signaling networks. The peptide this compound has been shown to interact with formyl peptide receptors (FPRs), a family of G protein-coupled receptors primarily expressed on immune cells but also found on various cancer cells. The engagement of this compound with these receptors can trigger divergent downstream signaling pathways, leading to either the promotion or inhibition of cancer cell migration, depending on the specific cancer type and its molecular landscape. This guide will dissect the current understanding of this compound's paradoxical effects on cancer cell migration, with a focus on lung cancer, breast cancer, and melanoma.
Quantitative Data on this compound's Effects on Cancer Cell Migration
The following tables summarize the quantitative effects of this compound on the migration and proliferation of various cancer cell lines as reported in the scientific literature.
Table 1: Pro-migratory and Proliferative Effects of this compound
| Cell Line | Cancer Type | Assay | This compound Concentration | Observed Effect | Reference |
| CaLu-6 | Lung Cancer | Proliferation Assay | Not Specified | Promotes proliferation | [1][2] |
| MCF-7 | Breast Cancer | Proliferation Assay | Not Specified | Stimulated proliferation | |
| MDA-MB-231 | Breast Cancer | Proliferation Assay | Not Specified | Stimulated proliferation |
Table 2: Anti-migratory and Anti-proliferative Effects of this compound
| Cell Line | Cancer Type | Assay | This compound Treatment | Observed Effect | Reference |
| B16-F10 | Melanoma | In vivo tumor growth | Not Specified | Significantly inhibited tumor growth | [3][4] |
Signaling Pathways Modulated by this compound in Cancer Cells
The binding of this compound to FPRs, predominantly FPR2, initiates a cascade of intracellular signaling events that ultimately dictate the migratory response of the cancer cell. The specific pathways activated appear to be cell-type specific, contributing to the observed dual role of this peptide.
Pro-migratory Signaling in Lung and Breast Cancer
In lung cancer cells (CaLu-6) and breast cancer cells, this compound has been shown to promote proliferation and potentially migration through the activation of pro-survival and pro-proliferative pathways.[1][2] The binding of this compound to FPR2 can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), a key driver of cancer progression. This transactivation triggers downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Extracellular signal-regulated kinase (ERK) pathways. Furthermore, activation of Signal Transducer and Activator of Transcription 3 (STAT3) has been implicated in mediating the effects of this compound in these cancers.
Anti-migratory Signaling in Melanoma
In contrast to its effects on lung and breast cancer, this compound exhibits an inhibitory effect on melanoma growth.[3][4] This is thought to be mediated, at least in part, by the activation of an anti-tumor immune response. This compound, through FPRs on immune cells such as Natural Killer (NK) cells, can stimulate their chemotactic migration towards the tumor. The activation of the ERK pathway in these immune cells is crucial for this process. The increased infiltration of activated immune cells into the tumor microenvironment can lead to the suppression of melanoma growth and metastasis.
Experimental Protocols
Transwell Migration Assay
This assay is used to quantify the chemotactic migration of cancer cells towards a chemoattractant, such as this compound.
Materials:
-
24-well Transwell® inserts (e.g., 8 µm pore size)
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
Add 600 µL of cell culture medium containing the desired concentration of this compound (or serum-containing medium as a positive control) to the lower chamber of the 24-well plate.
-
Add 600 µL of serum-free medium to the lower chamber for the negative control.
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell® insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line's migratory capacity (typically 6-24 hours).
-
Cell Removal and Fixation:
-
Carefully remove the Transwell® inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in the fixing solution for 20 minutes at room temperature.
-
-
Staining and Quantification:
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the insert in the crystal violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields of view using a microscope. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.
Materials:
-
6-well or 12-well tissue culture plates
-
Cancer cell line of interest
-
Cell culture medium
-
This compound
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound:
-
Once the cells are confluent, use a sterile pipette tip to make a straight scratch across the center of the well.
-
Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
-
Treatment:
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Add fresh culture medium containing the desired concentration of this compound or control medium to the wells.
-
-
Image Acquisition:
-
Immediately after creating the wound (time 0), capture images of the scratch in each well using a microscope.
-
Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the width of the scratch or the area of the cell-free region at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure by comparing the change in wound area or width over time between the treated and control groups. The results can be expressed as a percentage of wound closure relative to the initial wound area.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify the phosphorylation status of key signaling proteins like ERK and STAT3, providing insights into the pathways activated by this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cancer cells with this compound for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation.
-
Conclusion and Future Directions
The synthetic peptide this compound exhibits a complex and context-dependent role in cancer cell migration. Its ability to either promote or inhibit this process underscores the importance of the cellular context and the specific signaling pathways that are activated. In lung and breast cancer, this compound appears to act as a pro-proliferative and potentially pro-migratory agent through the activation of FPR2 and subsequent transactivation of EGFR, leading to the engagement of the PI3K/AKT and ERK pathways, as well as STAT3 activation. Conversely, in melanoma, its anti-tumor effects are likely mediated by the stimulation of an immune response, where it promotes the migration of immune cells to the tumor site via FPR-mediated ERK activation.
This dual functionality presents both challenges and opportunities for drug development. A thorough understanding of the molecular determinants that govern the switch between pro- and anti-migratory responses is crucial for harnessing the therapeutic potential of this compound or for developing strategies to block its pro-tumorigenic effects. Future research should focus on elucidating the precise molecular mechanisms that dictate the differential signaling outcomes in various cancer types. Furthermore, investigating the expression and functional status of FPRs in a wider range of cancers will be critical in identifying patient populations that may benefit from therapies targeting this pathway. The detailed protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the intricate role of this compound in cancer cell migration and to ultimately translate these findings into novel therapeutic interventions.
References
- 1. Growth and metastasis of B16-F10 melanoma cells is not critically dependent on host CD73 expression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative investigation of MDA-MB-231 breast cancer cell motility: dependence on epidermal growth factor concentrati… [ouci.dntb.gov.ua]
- 3. Formyl peptide receptor suppresses melanoma development and promotes NK cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
WKYMVM-NH2 as a Modulator of Neuroinflammatory Processes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, including neurodegenerative diseases, stroke, and traumatic brain injury. The modulation of this complex process presents a significant therapeutic opportunity. WKYMVM-NH2, a synthetic hexapeptide agonist of the Formyl Peptide Receptor 2 (FPR2), has emerged as a potent modulator of neuroinflammatory responses. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key central nervous system immune cells, and its therapeutic potential in preclinical models of neurological disease. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to support further research and development in this area.
Introduction to this compound
This compound (Trp-Lys-Tyr-Met-Val-D-Met-NH2) is a synthetic hexapeptide identified through the screening of peptide libraries. It is a potent agonist for the Formyl Peptide Receptor (FPR) family, with a particularly strong affinity for FPR2, also known as the lipoxin A4 receptor (ALX/FPR2)[1][2]. FPRs are G protein-coupled receptors primarily expressed on immune cells, and their activation plays a crucial role in host defense and inflammation[3]. This compound has demonstrated significant anti-inflammatory and pro-resolving effects in various disease models, making it a compelling candidate for therapeutic intervention in neuroinflammatory conditions[1][2][4].
Mechanism of Action in Neuroinflammation
The primary mechanism by which this compound modulates neuroinflammation is through its interaction with FPR2 on microglia, the resident immune cells of the central nervous system[4][5]. Activation of FPR2 by this compound initiates a cascade of intracellular signaling events that collectively shift microglia from a pro-inflammatory (M1) to an anti-inflammatory and pro-resolving (M2) phenotype[4][6].
Receptor Binding and Initial Signaling
This compound binds to FPR2, a G protein-coupled receptor, leading to the activation of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways[1][6]. This initial signaling cascade is crucial for mediating the subsequent anti-inflammatory effects.
Modulation of Key Inflammatory Pathways
A critical consequence of FPR2 activation by this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[4][6]. NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6)[4][6]. By suppressing NF-κB activation, this compound effectively dampens the production of these key inflammatory mediators[4][7]. The modulation of the ERK1/2 pathway also plays a significant role in this process[4][6].
Promotion of Microglial M2 Polarization
This compound actively promotes the polarization of microglia towards the M2 phenotype. This is characterized by the reduced expression of M1 markers, such as inducible nitric oxide synthase (iNOS), and an increase in M2 markers[4]. M2 microglia are associated with the resolution of inflammation, phagocytosis of cellular debris, and the release of neurotrophic factors, contributing to tissue repair and neuroprotection[6].
Quantitative Data Summary
The following tables summarize the available quantitative data on the activity of this compound from various in vitro studies.
Table 1: Receptor Activation and Cellular Responses
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| EC50 (FPRL1/FPR2 Activation) | HL-60-FPRL1 | 2 nM | [8] |
| EC50 (FPRL1/FPR2 Activation) | HL-60-FPRL2 | 80 nM | [8] |
| EC50 (Superoxide Production) | Neutrophils | 75 nM | [8] |
| Optimal Chemotaxis | HL-60-FPRL2 | 10-50 nM |[8] |
Table 2: In Vitro Concentrations for Anti-Inflammatory Effects in Microglia
| Cell Type | Treatment Condition | Effect | Reference |
|---|---|---|---|
| HAPI Microglia | 0.1, 1, 5, 10 µM WKYMVm | Inhibition of LPS-induced TNF-α, IL-6, IL-1β production | [9] |
| Primary Microglia | 0.1, 0.5, 1, 2 µM WKYMVm | Inhibition of LPS-induced TNF-α, IL-6, IL-1β production |[9] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Microglia
The following diagram illustrates the key signaling events following FPR2 activation by this compound in microglia, leading to an anti-inflammatory response.
Caption: this compound signaling cascade in microglia.
Experimental Workflow: In Vitro Microglia Polarization Assay
This diagram outlines a typical workflow for assessing the effect of this compound on microglia polarization in vitro.
Caption: Workflow for in vitro microglia polarization studies.
Key Experimental Protocols
In Vitro Microglial Anti-inflammatory Assay
This protocol is adapted from studies investigating the effects of this compound on lipopolysaccharide (LPS)-stimulated microglia[9].
-
Cell Culture:
-
Primary microglia are isolated from neonatal rodent brains, or BV-2 microglial cell lines are used.
-
Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate cells in 24-well or 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include appropriate vehicle controls.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (RT-qPCR):
-
Harvest the cells and isolate total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using SYBR Green or TaqMan probes for target genes (e.g., Tnf, Il1b, Il6, Nos2 for M1, and Arg1 for M2) and a housekeeping gene for normalization.
-
-
Western Blot Analysis:
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total ERK1/2, NF-κB p65, and IκBα.
-
Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL detection system.
-
In Vivo Administration in a Murine Model of Focal Cerebral Ischemia
This generalized protocol is based on common practices for assessing neuroprotective agents in stroke models[6][10].
-
Animal Model:
-
Use adult male mice (e.g., C57BL/6).
-
Induce focal cerebral ischemia via transient middle cerebral artery occlusion (MCAO) for a specified duration (e.g., 60 minutes).
-
-
This compound Administration:
-
Dissolve this compound in a sterile vehicle (e.g., saline).
-
Administer this compound via a relevant route, such as intravenous or intraperitoneal injection. A common dose for similar peptides is in the range of 1-10 mg/kg.
-
The timing of administration is critical; it can be given before ischemia, at the time of reperfusion, or at various time points post-reperfusion to assess the therapeutic window.
-
-
Assessment of Neurological Deficits:
-
Perform behavioral tests (e.g., modified neurological severity score, rotarod test) at various time points (e.g., 24, 48, 72 hours) after MCAO to assess motor and neurological function.
-
-
Histological Analysis:
-
At the end of the experiment, perfuse the animals and collect the brains.
-
Measure the infarct volume using TTC staining.
-
For immunohistochemistry or immunofluorescence, fix the brains, prepare sections, and stain for markers of microglia activation (e.g., Iba1), M1/M2 polarization (e.g., iNOS, Arg1), and neuronal survival (e.g., NeuN).
-
Therapeutic Potential and Future Directions
The ability of this compound to suppress pro-inflammatory cytokine production and promote a pro-resolving microglial phenotype highlights its significant therapeutic potential for a range of neurological disorders where neuroinflammation is a key pathological driver. Preclinical studies in models of spinal cord injury and ischemic stroke have shown promising results, with this compound treatment leading to reduced tissue damage and improved functional outcomes[4][11].
Future research should focus on:
-
Establishing a clear dose-response relationship and therapeutic window in various neuroinflammatory disease models.
-
Investigating the long-term effects and safety profile of this compound administration.
-
Exploring novel delivery strategies to enhance its bioavailability in the central nervous system.
-
Conducting further studies in models of chronic neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
This compound is a potent and selective agonist of FPR2 that effectively modulates neuroinflammatory processes. Its mechanism of action, centered on the suppression of pro-inflammatory signaling pathways and the promotion of M2 microglial polarization, provides a strong rationale for its development as a therapeutic agent for neurological disorders. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers seeking to further explore the therapeutic utility of this compound and related FPR2 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. gene-quantification.de [gene-quantification.de]
- 3. Frontiers | Microglia Polarization with M1/M2 Phenotype Changes in rd1 Mouse Model of Retinal Degeneration [frontiersin.org]
- 4. Flow-cytometry-based protocol to analyze respiratory chain function in mouse microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WKYMVm-induced activation of formyl peptide receptor 2 stimulates ischemic neovasculogenesis by promoting homing of endothelial colony-forming cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased expression of M1 and M2 phenotypic markers in isolated microglia after four-day binge alcohol exposure in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WKYMVm/FPR2 Alleviates Spinal Cord Injury by Attenuating the Inflammatory Response of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid CB2 receptor activation decreases cerebral infarction in a mouse focal ischemia/reperfusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic Changes of Microglia/Macrophage M1 and M2 Polarization in Theiler's Murine Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
WKYMVM-NH2 Binding Affinity for FPR Family Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and signaling mechanisms of the synthetic hexapeptide WKYMVM-NH2 with the formyl peptide receptor (FPR) family, comprising FPR1, FPR2, and FPR3. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling networks involved.
Binding Affinity of this compound for FPR Family Receptors
This compound, a potent chemoattractant peptide, exhibits differential binding affinities for the three members of the human FPR family. It is widely recognized as a high-affinity agonist for FPR2, while demonstrating a weaker affinity for FPR1 and FPR3.[1][2][3] The relative potency of this compound is often characterized by its half-maximal effective concentration (EC50) in functional assays, such as calcium mobilization, which reflects the concentration of the peptide required to elicit 50% of the maximal response and is a functional indicator of binding affinity.
Data from various studies indicate that this compound can trigger chemotaxis of phagocytes and mobilize intracellular calcium at picomolar concentrations when acting on FPR2.[3] In contrast, nanomolar concentrations are necessary to induce similar effects through FPR1.[3] The reported EC50 values for calcium mobilization further highlight this hierarchy, with values as low as 75 pM for FPR2 and in the nanomolar range for FPR1 and FPR3.[3]
Below is a summary of the reported binding and functional data for this compound with each FPR.
| Receptor | Parameter | Value (nM) | Cell Line | Assay Type | Reference |
| FPR1 | EC50 | 80 | HL-60-FPRL2 | Not Specified | [1] |
| EC50 | ~10-100 (nM range) | Not Specified | Chemotaxis | [3] | |
| FPR2 | EC50 | 0.075 | Not Specified | Calcium Mobilization | [3] |
| EC50 | 2 | HL-60-FPRL1 | Not Specified | [1] | |
| FPR3 | EC50 | 3 | Not Specified | Calcium Mobilization | [3] |
Note: FPRL1 is another designation for FPR2. The original source for the 80 nM EC50 value for FPR1 refers to it as FPRL2.
Experimental Protocols
The determination of binding affinity and functional activity of ligands like this compound for FPRs involves a variety of in vitro assays. The two most common methods are competitive radioligand binding assays and calcium mobilization assays.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound (unlabeled this compound) to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for FPR1, FPR2, and FPR3.
Materials:
-
Cell membranes prepared from cells stably expressing the human FPR1, FPR2, or FPR3 receptor.
-
Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]fMLF for FPR1).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target FPR in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[4]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.[4]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. The membranes with the bound radioligand are trapped on the filter.[4]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[4]
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a microplate scintillation counter.[4]
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of the WKYMVm peptide on promoting mBMSC secretion of exosomes to induce M2 macrophage polarization through the FPR2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Downstream Targets of WKYMVM-NH2-Activated Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-Met-NH2 (WKYMVM-NH2) is a potent agonist for the formyl peptide receptor (FPR) family, with a particularly high affinity for FPR2.[1][2][3] Its activation of these G protein-coupled receptors on various cell types, most notably immune cells, triggers a cascade of intracellular signaling events that culminate in a diverse array of cellular responses. These responses range from chemotaxis and phagocytosis to the release of inflammatory mediators and regulation of cell proliferation.[2][3] This technical guide provides an in-depth overview of the downstream molecular targets of this compound-activated signaling pathways, presents quantitative data on these interactions, details the experimental protocols used to elucidate these pathways, and provides visual representations of the core signaling cascades and experimental workflows.
Primary Receptors and G Protein Coupling
This compound primarily exerts its effects through the activation of the formyl peptide receptor family, which are G protein-coupled receptors (GPCRs). It is a strong agonist for FPR2 (also known as formyl peptide receptor-like 1 or FPRL1) and shows weaker affinity for FPR1 and FPR3.[2][3] Upon ligand binding, these receptors couple to heterotrimeric G proteins, predominantly of the Gi and Gq/11 families, initiating the dissociation of the Gα and Gβγ subunits, which then go on to activate downstream effectors.[4]
Core Signaling Pathways and Downstream Targets
The activation of FPRs by this compound initiates several key signaling cascades, leading to the activation of a multitude of downstream targets. The major pathways are detailed below.
Phospholipase C (PLC) Pathway and Calcium Mobilization
A primary consequence of this compound binding to FPRs is the activation of Phospholipase C (PLC).[2][4][5] PLCβ isoforms are activated by Gαq/11 and Gβγ subunits, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6]
-
Inositol 1,4,5-trisphosphate (IP3): IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] This transient increase in cytosolic Ca2+ is a critical signal for a variety of cellular processes, including degranulation in neutrophils.[4]
-
Diacylglycerol (DAG): DAG, along with the increased intracellular Ca2+, activates members of the Protein Kinase C (PKC) family.[4]
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
This compound is a potent activator of the PI3K/Akt signaling pathway.[2][3] The Gβγ subunits released upon FPR activation can directly activate PI3Kγ. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Protein Kinase B (Akt): PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane leads to the phosphorylation and activation of Akt by PDK1 and other kinases. Activated Akt then phosphorylates a wide range of downstream targets to regulate cellular processes like cell survival, proliferation, and metabolism.[7]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is another major downstream target of this compound signaling.[2][3] Activation of this pathway can be initiated through several mechanisms, including via Ras activation or cross-talk from PKC and PI3K.
-
ERK1/2: The canonical pathway involves the activation of the small GTPase Ras, which in turn activates a kinase cascade: Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK1 and ERK2 (also known as p44/42 MAPK).[8] Phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate the activity of transcription factors, or phosphorylate cytoplasmic targets, thereby influencing processes such as cell proliferation, differentiation, and migration.[8]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound-mediated activation of its receptors and downstream cellular responses.
Table 1: Receptor Activation and Cellular Responses
| Parameter | Cell Line/System | EC50 Value | Reference(s) |
| Receptor Activation (FPR2) | HL-60-FPRL1 cells | 2 nM | [9] |
| Receptor Activation (FPR3) | HL-60-FPRL2 cells | 80 nM | [9] |
| Calcium Mobilization (FPR2) | FPR2-HL-60 cells | 2 nM | |
| Calcium Mobilization (FPR3) | FPR3-HL-60 cells | 80 nM | |
| Superoxide Production | Human Neutrophils | 75 nM | [9] |
| Chemotaxis | HL-60 cells expressing FPRL2 | Optimal at 10-50 nM | [9] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (2.5 mg/kg)
| Administration Route | T1/2 (min) | Tmax (min) | Cmax (ng/mL) | AUClast (min*ng/mL) | Reference(s) |
| Intraperitoneal | 4.9 ± 2.1 | 5 | 87.6 ± 20.3 | 895.7 ± 86.6 | [4] |
| Intravenous | 15.7 ± 8.1 | 2 | 312.5 ± 307.5 | 2677.9 ± 3492.4 | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the downstream effects of this compound.
Western Blot Analysis of ERK Phosphorylation
This protocol is for the detection of phosphorylated ERK1/2 in cell lysates following stimulation with this compound.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 3. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmbreports.org [bmbreports.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of ERK phosphorylation triggered via mouse formyl peptide receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Immunomodulatory Functions of the Hexapeptide WKYMVM-NH2
Abstract
WKYMVM-NH2 (Trp-Lys-Tyr-Met-Val-Met-NH2) is a synthetic hexapeptide agonist with potent immunomodulatory properties. Identified from a peptide library, it primarily interacts with the Formyl Peptide Receptor (FPR) family, a class of G protein-coupled receptors pivotal to the innate immune system. With a pronounced affinity for FPR2 (also known as FPRL1 or ALX/FPR2), this compound initiates a cascade of intracellular signaling events that regulate the function of various immune cells, including neutrophils, macrophages, dendritic cells, and natural killer cells. Its activities range from inducing potent chemotaxis and bactericidal functions to modulating cytokine profiles and promoting anti-inflammatory cellular phenotypes. This document provides a comprehensive technical overview of the biological functions of this compound, its mechanisms of action, quantitative activity, and the experimental protocols used for its characterization, positioning it as a significant tool for research and a candidate for therapeutic development in inflammatory diseases, infection, and oncology.
Introduction and Core Receptors
The hexapeptide this compound is a powerful synthetic agonist of the Formyl Peptide Receptor (FPR) family.[1][2] These receptors are central to innate immunity, recognizing N-formyl peptides from bacteria and mitochondria, as well as various host-derived molecules, to initiate inflammatory and host defense responses.[1] The human FPR family consists of three members: FPR1, FPR2, and FPR3.[2]
This compound exhibits a distinct binding profile, acting as a potent agonist for FPR2, with weaker affinity for FPR1 and FPR3.[1][3] This preferential binding to FPR2 makes it a valuable tool for studying the specific roles of this receptor in immune regulation. Its activation of immune cells triggers a wide array of functions, including chemotaxis, NADPH oxidase activation, superoxide production, and cytokine release.[1][3]
Quantitative Receptor Affinity and Cellular Activity
The potency of this compound is quantified by its half-maximal effective concentration (EC50) for various receptor-mediated functions. These values highlight its high affinity, particularly for FPR2.
| Parameter | Cell/System | Receptor Target | EC50 Value | Reference |
| Receptor Activation | HL-60-FPRL1 cells | FPRL1 (FPR2) | 2 nM | [4] |
| Receptor Activation | HL-60-FPRL2 cells | FPRL2 | 80 nM | [4] |
| Calcium Mobilization | RBL cells expressing mFPR | mFPR (mouse FPR1) | 1.5 nM | [5] |
| Superoxide Production | Human Neutrophils | FPR Family | 75 nM | [4] |
| Chemotaxis | HL-60-FPRL2 cells | FPRL2 | 10-50 nM (Optimal) | [4] |
Intracellular Signaling Pathways
Upon binding to its cognate FPRs, this compound initiates multiple downstream signaling cascades that are crucial for its diverse biological effects. The activation of these pathways is cell-type specific and dictates the ultimate functional outcome.
Primary G-Protein Coupled Signaling Cascade
The canonical pathway involves the activation of a pertussis toxin-sensitive G-protein, leading to the activation of Phospholipase C (PLC).[6][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[2][3] This cascade is fundamental for functions like degranulation and the activation of NADPH oxidase for superoxide production.[2]
Key Secondary Signaling Pathways
This compound also modulates other critical signaling networks:
-
PI3K/Akt Pathway: This pathway is involved in cell survival, proliferation, and chemotaxis.[2][3]
-
MAPK Pathways (ERK, p38): Extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (p38 MAPK) are activated to regulate transcription, cytokine production, and cell migration.[1][3]
-
JAK/STAT Pathway: The activation of JAK1 and STAT6 is a specific mechanism by which this compound drives the polarization of macrophages toward an anti-inflammatory M2 phenotype.[1][2]
-
Phospholipase D (PLD) Pathway: This pathway contributes to superoxide generation and phagocytosis in monocytes and dendritic cells.[3][8]
Biological Functions in Key Immune Cells
This compound exerts distinct and significant effects across a range of immune cells, primarily those of the myeloid lineage.
Neutrophils
Neutrophils are the first responders to infection, and this compound potently enhances their key functions.
-
Chemotaxis and Migration: It is a powerful chemoattractant, inducing neutrophil migration towards inflammatory sites.[9][10]
-
Bactericidal Activity: this compound stimulates the assembly and activation of the NADPH oxidase complex, leading to a robust production of reactive oxygen species (ROS) or "oxidative burst" for killing pathogens.[2][4] It also enhances the activity of enzymes like myeloperoxidase (MPO) and superoxide dismutase (SOD).[1]
-
Emergency Granulopoiesis: In models of sepsis, this compound promotes the rapid generation of new neutrophils from the bone marrow by activating FPR2 on hematopoietic progenitors, a process mediated by PLC.[7][11]
-
Cytokine Modulation: It can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β in response to bacterial components like LPS.[8][12]
Macrophages
This compound plays a crucial role in directing macrophage function, particularly by promoting an anti-inflammatory and pro-repair phenotype.
-
M2 Polarization: It drives macrophage polarization towards the M2 phenotype, characterized by the expression of markers like arginase-1 and the production of anti-inflammatory cytokines.[1] This is achieved through the activation of the JAK1/STAT6 signaling pathway.[1][2]
-
Cytokine Profile Shift: Treatment with this compound leads to a decrease in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and an increase in anti-inflammatory cytokines (IL-10, TGF-β).[2][8]
-
Tissue Repair and Angiogenesis: By promoting M2 polarization, this compound indirectly contributes to tissue repair and angiogenesis, as M2 macrophages are a key source of growth factors like PDGF-BB.[2] It can also stimulate mesenchymal stem cells (mBMSCs) via FPR2 to secrete exosomes that in turn promote M2 polarization.[13]
Dendritic Cells (DCs) and T-Cell Responses
This compound can modulate the function of DCs, which are critical for bridging innate and adaptive immunity.
-
Phagocytosis: It enhances the phagocytic capacity of dendritic cells.[8]
-
Modulation of Maturation and T-Cell Skewing: In some contexts, this compound can inhibit the maturation of DCs, leading to decreased production of IL-12 and IL-6.[2][14] This reduction in pro-inflammatory signals can suppress the differentiation of Th1 and Th17 cells, thereby dampening certain autoimmune responses.[3] Conversely, it can also stimulate IL-10 production from mature DCs via FPR1, further promoting a regulatory environment.[3]
Natural Killer (NK) Cells
This compound enhances the anti-tumor activity of NK cells.
-
Chemotaxis and Activation: It promotes the migration of NK cells into tumor tissues by activating the ERK signaling pathway.[2] It also stimulates NK cells to produce IFN-γ, a critical cytokine for anti-tumor immunity.[1]
Detailed Experimental Protocol: Neutrophil Chemotaxis Assay
The Boyden chamber or Transwell® assay is the standard method for quantifying the chemotactic response of neutrophils to an agonist like this compound.
Principle
This assay measures the migration of neutrophils across a microporous membrane from an upper chamber towards a chemoattractant gradient established in a lower chamber.[15] The number of cells that successfully traverse the membrane is proportional to the potency of the chemoattractant.
Methodology
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood from healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.[15]
-
Cell Preparation: Resuspend the isolated, purified neutrophils in a serum-free assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1-2 x 10⁶ cells/mL.
-
Chamber Setup:
-
Use a multi-well chemotaxis chamber (e.g., 96-well Transwell® plate) with a polycarbonate membrane insert (typically 3.0 or 5.0 µm pore size for neutrophils).[15]
-
Add assay medium containing various concentrations of this compound (e.g., 0.1 nM to 1000 nM) to the lower wells of the chamber. Include a negative control (medium only) and a positive control (e.g., 10 nM IL-8).[15]
-
-
Cell Seeding: Carefully place the membrane inserts into the wells and add the neutrophil suspension to the top of each insert (the upper chamber).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.[15][16]
-
Quantification of Migration:
-
After incubation, remove the inserts.
-
Quantify the number of cells that have migrated into the lower chamber. This can be done by:
-
Luminescence-based ATP measurement: Add a reagent like CellTiter-Glo® to the lower chamber, which lyses cells and generates a luminescent signal proportional to the ATP present, and thus the cell number.[15] Read the signal on a plate reader.
-
Direct Cell Counting: Collect the cells from the lower chamber and count them using a hemocytometer or an automated cell counter.
-
Flow Cytometry: Use counting beads (e.g., TruCount™ beads) to accurately quantify migrated cells via flow cytometry.[16]
-
-
-
Data Analysis: Plot the number of migrated cells (or luminescence signal) against the concentration of this compound to generate a dose-response curve and determine the EC50 for chemotaxis.
Conclusion and Future Directions
The synthetic hexapeptide this compound is a potent and selective modulator of the immune system, acting primarily through the formyl peptide receptor FPR2. Its ability to enhance the bactericidal functions of neutrophils, drive macrophages towards an anti-inflammatory M2 phenotype, and modulate adaptive immune responses makes it a subject of significant therapeutic interest.[1][9] It has demonstrated therapeutic effects in preclinical models of ulcerative colitis, sepsis, and inflammatory skin disease.[8][9]
Future research will likely focus on optimizing its therapeutic potential through advanced drug delivery systems, exploring its efficacy in a broader range of diseases including cancer and neurodegenerative disorders, and further dissecting the biased agonism and specific signaling signatures it elicits through the FPR family of receptors. The detailed understanding of its biological functions and mechanisms provides a solid foundation for its continued development as a novel immunomodulatory agent.
References
- 1. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity [bmbreports.org]
- 12. researchgate.net [researchgate.net]
- 13. The effect of the WKYMVm peptide on promoting mBMSC secretion of exosomes to induce M2 macrophage polarization through the FPR2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. criver.com [criver.com]
- 16. researchgate.net [researchgate.net]
WKYMVM-NH2: A Synthetic Hexapeptide Modulating Cytokine Production for Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic hexapeptide WKYMVM-NH2 has emerged as a potent modulator of the immune system, exhibiting both pro-inflammatory and anti-inflammatory properties through its interaction with formyl peptide receptors (FPRs), primarily FPR2. This technical guide provides a comprehensive overview of the impact of this compound on cytokine production, detailing the underlying signaling pathways and providing experimental methodologies for its study. Quantitative data from key studies are summarized in structured tables for comparative analysis. Furthermore, signaling cascades and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the peptide's mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in inflammatory diseases, infectious diseases, and oncology.
Introduction
This compound is a synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-D-Met-NH2) that has garnered significant interest for its ability to modulate immune responses.[1][2] It is a strong agonist for the formyl peptide receptor 2 (FPR2), also known as formyl peptide receptor-like 1 (FPRL1), and exhibits a weaker affinity for FPR1 and FPR3.[1][2] The activation of these G protein-coupled receptors on various immune cells, including neutrophils, monocytes, macrophages, dendritic cells (DCs), and natural killer (NK) cells, triggers a cascade of intracellular signaling events that ultimately influence the production and release of a wide array of cytokines.[2][3] This modulation of the cytokine milieu underlies the peptide's therapeutic potential in a range of pathological conditions.
Impact on Cytokine Production
The effect of this compound on cytokine production is context-dependent, varying with the cell type, the presence of other stimuli (e.g., lipopolysaccharide - LPS), and the specific receptor engaged. Generally, this compound has been shown to suppress the production of pro-inflammatory cytokines in inflammatory settings while enhancing the secretion of cytokines that promote anti-microbial and anti-tumor responses.
Inhibition of Pro-inflammatory Cytokines
In models of sepsis and inflammation, this compound has demonstrated a significant capacity to reduce the production of key pro-inflammatory cytokines. This anti-inflammatory effect is crucial for mitigating the excessive inflammation that can lead to tissue damage.
| Cytokine | Cell Type/Model | This compound Concentration | Co-stimulant | Fold Change/Concentration | Reference |
| TNF-α | Mouse Neutrophils | 0.1 µM | LPS (100 ng/ml) | Inhibition to ~1500 pg/ml from ~2500 pg/ml | [4] |
| 1 µM | LPS (100 ng/ml) | Inhibition to ~1000 pg/ml from ~2500 pg/ml | [4] | ||
| CLP-induced Sepsis Mice (peritoneal fluid) | 4 mg/kg | CLP | Significant decrease at 6h and 24h post-CLP | [4] | |
| IL-1β | Mouse Neutrophils | 0.1 µM | LPS (100 ng/ml) | Inhibition to ~250 pg/ml from ~400 pg/ml | [4] |
| 1 µM | LPS (100 ng/ml) | Inhibition to ~200 pg/ml from ~400 pg/ml | [4] | ||
| CLP-induced Sepsis Mice (peritoneal fluid) | 4 mg/kg | CLP | Significant decrease at 6h and 24h post-CLP | [4] | |
| IL-6 | CLP-induced Sepsis Mice (peritoneal fluid) | 4 mg/kg | CLP | Significant decrease at 6h and 24h post-CLP | [4] |
| Non-eosinophilic asthma mouse model (lung DCs) | Not specified | Allergen | Downregulation | [2] | |
| IL-12 | Non-eosinophilic asthma mouse model (lung DCs) | Not specified | Allergen | Downregulation | [2] |
| DSS-induced colitis model | Not specified | DSS | Significant decrease | [5] | |
| IL-23 | DSS-induced colitis model | Not specified | DSS | Significant decrease | [5] |
CLP: Cecal Ligation and Puncture; DSS: Dextran Sodium Sulfate; LPS: Lipopolysaccharide.
Enhancement of Anti-inflammatory and Effector Cytokines
Conversely, this compound can also stimulate the production of cytokines that are crucial for resolving inflammation and mounting effective immune responses against pathogens and cancer cells.
| Cytokine | Cell Type/Model | This compound Concentration | Effect | Reference |
| IL-10 | Murine bone marrow-derived dendritic cells (BMDCs) | Not specified | Promotes production | [2] |
| IFN-γ | Resting Natural Killer (NK) cells | Not specified | Induces production | [1][2] |
| Neutrophils | Not specified | Increases release | [3][6] | |
| Combination treatment with 5-FU and mDCs in tumors | Not specified | Promotes secretion | [2] | |
| IL-2 | Mouse melanoma model | Not specified | Increases levels in tumor tissues | [2] |
| IL-12 | Combination treatment with 5-FU and mDCs in tumors | Not specified | Promotes secretion | [2] |
5-FU: 5-fluorouracil; mDCs: mature Dendritic Cells.
Signaling Pathways
The binding of this compound to FPRs initiates a complex network of intracellular signaling pathways that ultimately regulate gene expression and cytokine synthesis. The primary pathways implicated include the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated Protein Kinase (MAPK) cascades (ERK, p38, and JNK), the Nuclear Factor-kappa B (NF-κB) pathway, and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.
This compound-Induced Signaling Leading to Cytokine Modulation
Experimental Protocols
This section outlines detailed methodologies for key experiments used to characterize the effects of this compound on immune cell function and cytokine production.
Measurement of Cytokine Production by ELISA
This protocol describes the measurement of cytokine concentrations in cell culture supernatants or biological fluids using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Stimulation:
-
Culture immune cells (e.g., neutrophils, macrophages, or PBMCs) in appropriate media and conditions.
-
Pre-incubate cells with this compound at desired concentrations (e.g., 0.1 µM, 1 µM) for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/ml) for a designated period (e.g., 3-24 hours).
-
Collect the cell culture supernatant by centrifugation to remove cells and debris.
-
-
ELISA Procedure:
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add diluted samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
Western Blot Analysis of ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK), a key downstream signaling molecule, by Western blotting.
-
Cell Lysis and Protein Quantification:
-
Following stimulation with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.
-
Chemotaxis Assay
This protocol describes a method to assess the chemotactic effect of this compound on immune cells using a Boyden chamber or similar migration assay.
-
Cell Preparation:
-
Isolate immune cells (e.g., neutrophils or monocytes) and resuspend them in an appropriate assay medium.
-
-
Assay Setup:
-
Add different concentrations of this compound or a control medium to the lower wells of a chemotaxis chamber.
-
Place a microporous membrane (e.g., 3-5 µm pore size) over the lower wells.
-
Add the cell suspension to the upper wells of the chamber.
-
-
Incubation and Cell Migration:
-
Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow cell migration (e.g., 1-3 hours).
-
-
Quantification of Migration:
-
Remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay or flow cytometry.
-
Intracellular Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium flux in response to this compound stimulation using a fluorescent calcium indicator.
-
Cell Loading:
-
Load immune cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Fluorometric Measurement:
-
Resuspend the loaded cells in a calcium-containing buffer.
-
Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.
-
Add this compound to the cell suspension and continuously record the change in fluorescence over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration. The data is often presented as a ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a relative change in fluorescence intensity.
-
Conclusion
This compound is a versatile immunomodulatory peptide with a profound impact on cytokine production. Its ability to suppress pro-inflammatory cytokines while enhancing those involved in host defense and immune regulation highlights its therapeutic potential. The intricate signaling pathways activated by this compound offer multiple targets for drug development. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate the mechanisms of action of this promising peptide and to explore its applications in a variety of disease contexts. A thorough understanding of its effects on cytokine networks is paramount for the successful translation of this compound from a research tool to a clinical therapeutic.
References
- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 3. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The immune-stimulating peptide WKYMVm has therapeutic effects against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
The role of WKYMVM-NH2 in host defense against pathogens
An In-depth Technical Guide on the Role of WKYMVM-NH2 in Host Defense Against Pathogens
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthetic hexapeptide this compound (Trp-Lys-Tyr-Met-Val-Met-amide) has emerged as a potent modulator of the innate immune system, demonstrating significant therapeutic potential in host defense against a variety of pathogens. Identified from a synthetic peptide library, this compound functions primarily as a powerful agonist for the Formyl Peptide Receptor (FPR) family, with a particularly strong affinity for FPR2 (also known as FPRL1).[1][2][3] By activating these receptors, which are widely expressed on phagocytic leukocytes such as neutrophils and monocytes, this compound orchestrates a multi-faceted immune response.[1][4] This includes promoting the chemotactic migration of immune cells to infection sites, enhancing their bactericidal activities through mechanisms like superoxide production, and modulating the inflammatory environment by regulating cytokine release.[1][2] This guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, quantitative activity, and experimental methodologies associated with this compound, positioning it as a promising candidate for novel anti-infective therapies.
Mechanism of Action: Targeting Formyl Peptide Receptors
This compound exerts its effects by binding to and activating the FPR family, a group of G protein-coupled receptors (GPCRs) crucial for innate immunity.[1][3] In humans, this family includes FPR1, FPR2, and FPR3. This compound is considered a strong agonist of FPR2, while showing weaker affinity for FPR1 and FPR3.[1][2] This interaction triggers a cascade of intracellular signaling events that are fundamental to its role in host defense.
-
Phagocyte Recruitment and Activation: Upon binding to FPRs on neutrophils and monocytes, this compound induces potent chemotaxis, guiding these first-line defender cells to the site of infection.[1][4] It also activates several key leukocyte effector functions, including the mobilization of complement receptors and the activation of NADPH oxidase.[5]
-
Enhanced Bactericidal Activity: this compound stimulates the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide (H2O2), which are critical for killing engulfed pathogens.[1][4] It also enhances the activity of microbicidal enzymes like myeloperoxidase (MPO) and superoxide dismutase (SOD).[1][2]
-
Modulation of Inflammation: The peptide demonstrates complex immunomodulatory effects. In sepsis models, it has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while increasing levels of IFN-γ and IL-12, thereby shifting the immune response towards effective pathogen clearance and reducing excessive inflammation.[1][6]
Signaling Pathways
The binding of this compound to FPR2 initiates signaling through various G-protein-mediated pathways, primarily activating Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). These pathways converge to regulate the key cellular responses involved in host defense.
Caption: this compound signaling cascade in phagocytes.
Quantitative Data Presentation
The biological activity of this compound has been quantified across various assays and cell systems. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Cell/Model System | Function Assessed | Reference |
| EC₅₀ | 2 nM | HL-60 cells expressing FPRL1 (FPR2) | Receptor Activation | [7] |
| EC₅₀ | 80 nM | HL-60 cells expressing FPRL2 (FPR3) | Receptor Activation | [7] |
| EC₅₀ | 75 nM | Human Neutrophils | Superoxide Production | [7] |
| Optimal Concentration | 10 - 50 nM | HL-60 cells expressing FPRL2 | Chemotaxis | [7] |
| Effective In Vitro Conc. | 0.1 - 1000 nM | Mouse Neutrophils | Enhanced bactericidal activity against E. coli | [8][9] |
| Effective In Vivo Dose | 4 - 8 mg/kg | Mouse model of CLP-induced sepsis | Increased survival, neutrophil recruitment | [8][10] |
| Effective In Vivo Dose | 8 mg/kg | Mouse model of DSS-induced colitis | Amelioration of colitis symptoms | [5] |
EC₅₀: Half maximal effective concentration. CLP: Cecal Ligation and Puncture. DSS: Dextran sulfate sodium.
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay
This protocol outlines a standard method for assessing the chemotactic effect of this compound on neutrophils using a Boyden chamber or a modern equivalent like the µ-Slide Chemotaxis system.
Objective: To quantify the directed migration of neutrophils towards a this compound gradient.
Materials:
-
Human neutrophils isolated from fresh peripheral blood.
-
RPMI-1640 medium with 0.2% Bovine Serum Albumin (BSA).
-
This compound peptide.
-
Chemotaxis chamber (e.g., 96-well Boyden chamber with 3 or 5 µm pore size polycarbonate membrane).
-
Calcein AM fluorescent dye.
-
Fluorescence plate reader.
Methodology:
-
Cell Preparation: Isolate human neutrophils from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified neutrophils in RPMI-1640 + 0.2% BSA to a final concentration of 1x10⁶ cells/mL.[11]
-
Chemoattractant Preparation: Prepare serial dilutions of this compound in the same medium, with concentrations ranging from 0.1 nM to 1000 nM. Use medium alone as a negative control.
-
Assay Setup:
-
Add 30 µL of the this compound dilutions or control medium to the lower wells of the Boyden chamber.
-
Carefully place the filter membrane over the lower wells.
-
Add 50 µL of the neutrophil suspension (5x10⁴ cells) to the top of each filter well.
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified 5% CO₂ incubator.
-
Quantification:
-
After incubation, gently remove the filter. Scrape off non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., Diff-Quik) and count under a microscope.
-
Alternatively, for a higher throughput method, label cells with Calcein AM before the assay. After migration, measure the fluorescence of migrated cells in the bottom chamber using a plate reader.[11]
-
In Vitro Phagocytosis Assay
This protocol describes a method to measure the effect of this compound on the phagocytic capacity of macrophages.
Objective: To quantify the engulfment of particles by macrophages after stimulation with this compound.
Materials:
-
Macrophage cell line (e.g., THP-1) or bone marrow-derived macrophages (BMDMs).[12]
-
Fluorescently labeled particles (e.g., FITC-labeled Zymosan or fluorescent latex beads).
-
This compound peptide.
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
Trypan Blue solution.
-
Flow cytometer or fluorescence microscope.
Methodology:
-
Cell Culture and Stimulation:
-
Plate macrophages (e.g., PMA-differentiated THP-1 cells) in a 24-well plate at a density of 2x10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 100 nM) or vehicle control for 30-60 minutes at 37°C.
-
-
Phagocytosis:
-
Add fluorescently labeled particles to each well at a particle-to-cell ratio of approximately 10:1.
-
Incubate for 60 minutes at 37°C to allow phagocytosis. Place a control plate on ice to prevent active uptake.
-
-
Quenching and Washing:
-
Stop the phagocytosis by washing the cells three times with ice-cold PBS to remove non-ingested particles.
-
Add Trypan Blue (0.2 mg/mL) for 2-3 minutes to quench the fluorescence of surface-bound, non-internalized particles.
-
-
Analysis:
-
Flow Cytometry: Detach the cells using a gentle cell scraper or trypsin. Analyze the cell-associated fluorescence using a flow cytometer. The percentage of fluorescent cells and the mean fluorescence intensity (MFI) correspond to the phagocytic activity.
-
Fluorescence Microscopy: Fix the cells with 4% paraformaldehyde. Visualize and quantify the number of ingested particles per cell under a fluorescence microscope.[13]
-
In Vivo Experimental Workflow
The therapeutic efficacy of this compound against bacterial infections is often evaluated using a murine sepsis model, such as Cecal Ligation and Puncture (CLP), which mimics polymicrobial peritonitis.
Caption: Experimental workflow for a murine sepsis model.
Conclusion
This compound is a synthetic hexapeptide that acts as a potent agonist of FPRs, particularly FPR2, to enhance host defense against pathogens. Its mechanism of action involves the direct stimulation of phagocyte chemotaxis, activation of bactericidal functions like ROS production, and beneficial modulation of the inflammatory cytokine milieu. The robust efficacy demonstrated in preclinical models of severe bacterial infection, combined with a well-defined signaling pathway, underscores its significant potential as a novel immunomodulatory agent for drug development. Further research focusing on its clinical translation is warranted to harness its therapeutic benefits for treating infectious diseases.
References
- 1. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 3. Therapeutic potential of WKYMVm in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Rigorous Quantitative Approach to Analyzing Phagocytosis Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for WKYMVM-NH2 in Vitro Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
The synthetic hexapeptide WKYMVM-NH2 is a potent chemoattractant and an agonist for the formyl peptide receptor (FPR) family, playing a crucial role in the inflammatory response and immune cell trafficking.[1][2] These application notes provide a detailed protocol for an in vitro chemotaxis assay using this compound to study its effects on leukocyte migration.
This compound, also known as Trp-Lys-Tyr-Met-Val-D-Met-NH2, is a powerful tool for investigating the signaling pathways that govern cell migration.[1][2] It primarily acts through the G protein-coupled receptors FPR1, FPR2 (also known as FPRL1), and FPR3, with a particularly high affinity for FPR2.[1][2] Activation of these receptors on immune cells such as neutrophils and monocytes triggers a cascade of intracellular events, leading to directed cell movement, or chemotaxis.[1][3][4][5] Understanding the chemotactic properties of this compound is vital for the development of novel therapeutics targeting inflammatory diseases and cancer.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for utilizing this compound in chemotaxis and related cellular assays based on published literature.
Table 1: Effective Concentrations of this compound for Cellular Responses
| Cell Type/Assay | Receptor(s) | Effective Concentration Range | EC50 | Reference |
| HL-60 cells expressing FPRL2 (Chemotaxis) | FPRL2 (FPR2) | 10 - 50 nM (optimal migration) | - | [7] |
| Neutrophils (Superoxide production) | FPRs | - | 75 nM | [7] |
| Phagocytes (Chemotaxis and Calcium mobilization via FPR2) | FPR2 | Picomolar (pM) range | 75 pM (Calcium mobilization) | [5] |
| Cells (Chemotactic migration via FPR1) | FPR1 | Nanomolar (nM) range | - | [5] |
| Monocytes (Calcium mobilization via FPR3) | FPR3 | - | 3 nM | [5] |
| Caco-2 cells (Cell proliferation) | FPRs | 10 - 1000 nM | - | [8] |
Table 2: Receptor Affinity of this compound
| Receptor | Affinity | Reference |
| FPR1 | Weaker | [1][2] |
| FPR2/FPRL1 | Strong | [1][2] |
| FPR3 | Weaker | [1][2] |
Experimental Protocol: In Vitro Chemotaxis Assay using a Boyden Chamber (Transwell Assay)
This protocol outlines a common and reliable method for quantifying the chemotactic response of leukocytes to this compound.[9][10][11][12]
Materials and Reagents
-
Cells: Human neutrophils, monocytes (e.g., from peripheral blood mononuclear cells - PBMCs), or relevant cell lines (e.g., HL-60, U937).
-
This compound peptide: Lyophilized powder.
-
Cell Culture Medium: RPMI 1640 supplemented with 20 mM HEPES and 0.1% BSA (Bovine Serum Albumin).
-
Chemotaxis Chamber: 96-well Transwell plate with a 3-μm or 5-μm pore size polycarbonate membrane.[13] The pore size should be smaller than the cell diameter to prevent passive diffusion but large enough for active migration.
-
Fluorescent Dye: Calcein-AM for cell labeling.[13]
-
Plate Reader: Fluorescence plate reader.
-
CO2 Incubator: Maintained at 37°C and 5% CO2.
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
Methodology
-
Cell Preparation:
-
Isolate primary human neutrophils or monocytes from healthy donor blood using standard density gradient centrifugation methods.
-
Alternatively, culture your cell line of choice according to standard protocols.
-
Wash the cells with PBS and resuspend them in RPMI 1640 medium supplemented with 20 mM HEPES.
-
Label the cells by incubating them with Calcein-AM at 37°C for 30 minutes.[13]
-
Wash the labeled cells and resuspend them in RPMI 1640 medium with 20 mM HEPES and 0.1% BSA at a final concentration of 1 x 10^6 cells/mL.
-
-
Preparation of this compound:
-
Reconstitute the lyophilized this compound peptide in sterile water or a suitable solvent to create a high-concentration stock solution (e.g., 1 mM).[14]
-
Prepare serial dilutions of this compound in the assay medium (RPMI 1640 + 20 mM HEPES + 0.1% BSA) to achieve the desired final concentrations for the chemotactic gradient. A typical concentration range to test would be from 1 pM to 1 µM.
-
-
Chemotaxis Assay Setup:
-
Add the various concentrations of this compound solution to the lower wells of the 96-well Transwell plate. Include a negative control (medium alone) and a positive control (a known chemoattractant for your cell type).
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the prepared cell suspension (1 x 10^5 cells) to the top of each Transwell insert.[12]
-
Incubate the plate for 1-3 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for each cell type.
-
-
Data Acquisition and Analysis:
-
After incubation, carefully remove the Transwell inserts.
-
Measure the fluorescence of the cells that have migrated to the bottom chamber using a fluorescence plate reader.
-
The number of migrated cells is directly proportional to the fluorescence intensity.
-
Calculate the chemotactic index by dividing the number of cells that migrated towards this compound by the number of cells that migrated towards the negative control.
-
Visualizations
This compound Signaling Pathway
The binding of this compound to its receptors, primarily FPRs, initiates a complex signaling cascade within the cell, culminating in chemotaxis.[6][15] This involves the activation of G-proteins, leading to downstream effects on several key pathways, including Phosphoinositide 3-kinase (PI3K), Mitogen-activated protein kinase (MAPK), and Phospholipase C (PLC).[1][5][15]
Caption: this compound signaling pathway leading to chemotaxis.
Experimental Workflow
The following diagram illustrates the key steps of the in vitro chemotaxis assay.
Caption: Experimental workflow for the in vitro chemotaxis assay.
References
- 1. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 5. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Contribution of Chemoattractant GPCRs, Formylpeptide Receptors, to Inflammation and Cancer [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 10. In Vitro Migration Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. In Vitro Migration Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound - LKT Labs [lktlabs.com]
- 15. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for a WKYMVM-NH2 Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
WKYMVM-NH2 is a synthetic hexapeptide that acts as a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor (GPCR) primarily expressed on immune cells such as neutrophils and monocytes.[1][2][3] The activation of FPR2 by agonists like this compound triggers a cascade of intracellular signaling events, including the mobilization of intracellular calcium ([Ca2+]), which plays a crucial role in various cellular responses like chemotaxis, superoxide production, and degranulation.[4][5] This application note provides a detailed, step-by-step protocol for performing a calcium mobilization assay using this compound to stimulate FPR2-expressing cells. The assay is based on the use of a fluorescent calcium indicator, Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium.[6][7][8][9]
Signaling Pathway of this compound Induced Calcium Mobilization
The binding of this compound to FPR2 initiates a signal transduction cascade that leads to a rapid increase in intracellular calcium concentration. This process is primarily mediated through the Gq class of G-proteins.
Figure 1: this compound Signaling Pathway for Calcium Mobilization.
Experimental Protocol
This protocol is designed for a 96-well microplate format and can be adapted for 384-well plates.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound | MedChemExpress | HY-P0190 | -20°C |
| Fluo-4 AM | Thermo Fisher Scientific | F14201 | -20°C, desiccated |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP | 4°C |
| Probenecid | Sigma-Aldrich | P8761 | Room Temperature |
| Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+ | Gibco | 14025092 | Room Temperature |
| HEPES (1M Solution) | Gibco | 15630080 | Room Temperature |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 | -20°C |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 | Room Temperature |
| Black, clear-bottom 96-well microplates | Corning | 3603 | Room Temperature |
| FPR2-expressing cells (e.g., HL-60 or transfected HEK293) | ATCC | Varies | Liquid Nitrogen |
Equipment
-
Fluorescence microplate reader with bottom-read capabilities and excitation/emission wavelengths of ~490 nm and ~525 nm, respectively. The reader should also have a fluidic injection system.
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Pipettes and sterile tips
Solution Preparation
-
Assay Buffer: HBSS supplemented with 20 mM HEPES.
-
This compound Stock Solution (1 mM): Dissolve this compound powder in anhydrous DMSO to a final concentration of 1 mM. Aliquot and store at -20°C.
-
Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This may require gentle warming and vortexing. Store at room temperature.
-
Probenecid Stock Solution (250 mM): Dissolve probenecid in 1N NaOH to a final concentration of 250 mM, then adjust the pH to 7.4 with HCl. Filter sterilize and store at 4°C.
-
Dye Loading Solution: For one 96-well plate, add 20 µL of 1 mM Fluo-4 AM stock solution and 20 µL of 20% Pluronic F-127 to 10 mL of Assay Buffer. If your cells are known to extrude the dye, add 100 µL of 250 mM Probenecid stock solution for a final concentration of 2.5 mM. Mix well. This solution should be prepared fresh and used within 2 hours.
Experimental Workflow Diagram
Figure 2: Experimental Workflow for the this compound Calcium Mobilization Assay.
Step-by-Step Protocol
-
Cell Seeding:
-
For adherent cells (e.g., transfected HEK293), seed 40,000 to 80,000 cells per well in a black, clear-bottom 96-well plate and incubate overnight to allow for attachment.[6][10]
-
For suspension cells (e.g., HL-60), seed 125,000 to 250,000 cells per well on the day of the assay.[6] Use of poly-D-lysine coated plates can aid in cell adherence.
-
-
Dye Loading:
-
Compound Preparation:
-
During the dye loading incubation, prepare a serial dilution of this compound in Assay Buffer in a separate 96-well plate (the "compound plate"). A typical concentration range to test would be from 1 pM to 1 µM to determine the EC50 value. Include a vehicle control (Assay Buffer with DMSO at the same final concentration as the highest this compound concentration).
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[6][7][9]
-
Program the reader to perform a bottom-read kinetic measurement.
-
Establish a stable baseline fluorescence reading for approximately 15-20 seconds.
-
Program the instrument's injector to add a specific volume (e.g., 25 µL) of the this compound dilutions from the compound plate to the cell plate.
-
Continue to measure the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
-
Data Presentation and Analysis
The primary data output will be a kinetic trace of fluorescence intensity over time for each well.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | ||
| Adherent Cells | 40,000 - 80,000 cells/well | For a 96-well plate.[6][10] |
| Suspension Cells | 125,000 - 250,000 cells/well | For a 96-well plate.[6] |
| Reagent Concentrations | ||
| Fluo-4 AM | 2 µM | In Dye Loading Solution. |
| Pluronic F-127 | 0.04% (w/v) | In Dye Loading Solution. |
| Probenecid (optional) | 2.5 mM | In Dye Loading Solution. |
| This compound | 1 pM - 1 µM | For dose-response analysis. |
| Incubation Times | ||
| Cell Seeding | Overnight | For adherent cells. |
| Dye Loading | 1 hour at 37°C, then 30 min at RT | [6][7][10] |
| Instrument Settings | ||
| Excitation Wavelength | ~490 nm | [6][7][9] |
| Emission Wavelength | ~525 nm | [6][7][9] |
| Baseline Reading | 15-20 seconds | |
| Post-injection Reading | 60-120 seconds |
Data Analysis
-
Calculate Response: For each well, determine the peak fluorescence intensity after agonist addition and subtract the average baseline fluorescence. This value represents the calcium response.
-
Normalize Data: Normalize the responses by expressing them as a percentage of the maximal response observed with the highest concentration of this compound.
-
Generate Dose-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.
-
Calculate EC50: Fit the dose-response curve to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response. The reported EC50 for this compound in inducing calcium mobilization in FPR2-expressing HL-60 cells is approximately 2 nM.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete removal of extracellular dye | Ensure thorough washing after dye loading. The use of a dye extrusion inhibitor like probenecid can also help. |
| Cell death | Check cell viability before and after the assay. Reduce dye loading time or concentration if necessary. | |
| Low signal-to-noise ratio | Low receptor expression | Use a cell line with confirmed high expression of FPR2. |
| Insufficient dye loading | Optimize dye loading time and concentration. Ensure Pluronic F-127 is properly dissolved. | |
| Inactive agonist | Verify the integrity and concentration of the this compound stock solution. | |
| Variable results between wells | Uneven cell seeding | Ensure a homogenous cell suspension and careful pipetting. |
| Inconsistent dye loading | Ensure all wells are treated uniformly. | |
| Air bubbles in wells | Inspect plates for bubbles before reading and remove them if present. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. mdpi.com [mdpi.com]
- 5. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.com [abcam.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. hellobio.com [hellobio.com]
- 10. abcam.com [abcam.com]
Protocol for Assessing Neutrophil Activation with WKYMVM-NH2
Application Note
Introduction
Neutrophils are critical components of the innate immune system, serving as the first line of defense against invading pathogens. Their activation is a tightly regulated process involving chemotaxis, degranulation, phagocytosis, and the production of reactive oxygen species (ROS), collectively known as the oxidative burst.[1][2] The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-Met-NH2 (WKYMVM-NH2) is a potent agonist for formyl peptide receptors (FPRs), particularly FPR2 (also known as FPRL1), and to a lesser extent FPR1 and FPR3, which are abundantly expressed on neutrophils.[2][3][4][5][6] this compound mimics the action of pathogen-associated molecular patterns, inducing a robust activation of neutrophils.[2][4] This makes it an invaluable tool for studying neutrophil function and for the development of novel therapeutics targeting inflammatory and infectious diseases.[3][7]
This document provides detailed protocols for assessing key aspects of neutrophil activation—calcium mobilization, reactive oxygen species (ROS) production, and degranulation—using this compound.
This compound Signaling Pathway in Neutrophils
This compound primarily binds to and activates Formyl Peptide Receptor 2 (FPR2).[2][4][5][6] This interaction initiates a cascade of intracellular signaling events crucial for neutrophil activation. The binding of this compound to the G-protein coupled receptor FPR2 leads to the activation of Phospholipase C (PLC).[2][4][5][6][8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[2][9] This calcium signal, along with DAG, activates Protein Kinase C (PKC).[2][5][6] Concurrently, FPR2 activation also engages the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38 MAPK.[5][6][10] These signaling cascades converge to orchestrate various neutrophil effector functions, including the assembly and activation of the NADPH oxidase complex for ROS production, the mobilization of granules to the cell surface (degranulation), and chemotactic migration.[2][4][5][6][10]
Data Presentation
The following tables summarize the effective concentrations of this compound required to elicit key neutrophil responses as reported in the literature. These values can vary based on the specific experimental conditions, such as cell type (e.g., primary human neutrophils vs. cell lines) and assay methodology.
Table 1: Effective Concentrations of this compound for Neutrophil Activation
| Response | Cell Type | EC50 / Optimal Concentration | Reference |
| Calcium Mobilization | FPR2-expressing HL-60 cells | 75 pM | [2] |
| Human Neutrophils | ~1.5 nM | [11] | |
| Superoxide Production | Human Neutrophils | 75 nM | [3] |
| Chemotaxis | FPRL2-expressing HL-60 cells | 10 - 50 nM (optimal) | [3] |
| Human Neutrophils | Bell-shaped curve, peak at ~100 nM | [12] | |
| Degranulation (CD11b) | Human Neutrophils | EC50 ~50-100 nM | [12][13] |
| Degranulation (CD63) | Human Neutrophils | EC50 ~355 nM | [13] |
| CD62L Shedding | Human Neutrophils | EC50 ~54 nM | [13] |
Experimental Workflow
A typical workflow for assessing neutrophil activation by this compound involves several key stages, from neutrophil isolation to data analysis.
Experimental Protocols
Protocol for Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium concentration ([Ca2+]i) following neutrophil stimulation with this compound.
Materials:
-
Isolated human neutrophils
-
This compound peptide
-
Hanks' Balanced Salt Solution with calcium (HBSS+)
-
Hanks' Balanced Salt Solution without calcium (HBSS-)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Fluorometer or plate reader with fluorescence capabilities
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as density gradient centrifugation (e.g., with Ficoll-Paque followed by dextran sedimentation).
-
Dye Loading:
-
Resuspend isolated neutrophils in HBSS- at a concentration of 1-2 x 10^7 cells/mL.
-
Add the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) and an equal volume of 0.02% Pluronic F-127.
-
Incubate in the dark at 37°C for 30-45 minutes.[14]
-
-
Washing: Wash the cells twice with HBSS- to remove extracellular dye.
-
Cell Resuspension: Resuspend the dye-loaded neutrophils in HBSS+ at a final concentration of 1-2 x 10^6 cells/mL.
-
Measurement:
-
Aliquot the cell suspension into wells of a microplate or a cuvette.
-
Place the sample in the fluorometer and begin recording the baseline fluorescence (e.g., λex = 485 nm, λem = 538 nm for Fluo-4).[14]
-
Add varying concentrations of this compound (e.g., from 1 pM to 1 µM) to the cells while continuously recording the fluorescence signal.[14][15]
-
Monitor the change in fluorescence intensity over time (typically for 3-5 minutes) to capture the transient calcium peak.[9]
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the peak response over baseline for each this compound concentration and plot a dose-response curve to determine the EC50.
Protocol for ROS Production (Oxidative Burst) Assay
This protocol quantifies the production of extracellular reactive oxygen species, primarily superoxide anions, using luminol- or isoluminol-enhanced chemiluminescence.
Materials:
-
Isolated human neutrophils
-
This compound peptide
-
Hanks' Balanced Salt Solution with calcium (HBSS+)
-
Luminol or Isoluminol
-
Horseradish peroxidase (HRP) - required for some assays
-
Luminometer or plate reader with chemiluminescence capabilities
Procedure:
-
Neutrophil Preparation: Isolate neutrophils as described previously and resuspend them in HBSS+ at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
In a white 96-well plate, add the neutrophil suspension.
-
Add the chemiluminescent substrate (e.g., luminol) and, if required, HRP.
-
Allow the cells to equilibrate at 37°C for 5-10 minutes.
-
-
Stimulation and Measurement:
-
Place the plate in the luminometer, pre-warmed to 37°C.
-
Inject varying concentrations of this compound (e.g., from 1 nM to 1 µM) into the wells.
-
Immediately begin measuring the chemiluminescence signal kinetically over a period of 15-30 minutes. The response is typically rapid and transient.[10]
-
-
Data Analysis: The light emission is proportional to the amount of ROS produced.[16] The data can be presented as the peak chemiluminescence value or the area under the curve (AUC). Plot the results against the this compound concentration to generate a dose-response curve and calculate the EC50.
Protocol for Degranulation Assay (Flow Cytometry)
This protocol assesses the surface expression of granule membrane proteins, such as CD11b (from secondary and tertiary granules) and CD63 (from azurophilic granules), which are externalized upon degranulation.
Materials:
-
Isolated human neutrophils or whole blood
-
This compound peptide
-
RPMI 1640 or HBSS+
-
Fluorochrome-conjugated monoclonal antibodies (e.g., anti-CD11b-FITC, anti-CD63-PE, anti-CD62L-APC)
-
Fixation buffer (e.g., 1% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Neutrophil Preparation: Isolate neutrophils and resuspend in media at 2-5 x 10^6 cells/mL. Alternatively, heparinized whole blood can be used.[13]
-
Stimulation:
-
Antibody Staining:
-
After stimulation, place the samples on ice to stop the reaction.
-
Add the fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate in the dark on ice for 30 minutes.
-
-
Lysis and Fixation (for whole blood): If using whole blood, perform red blood cell lysis using a commercial lysis buffer, followed by washing.
-
Washing and Fixation: Wash the cells with cold buffer (e.g., PBS with 1% BSA). Resuspend the cell pellet in fixation buffer.
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the neutrophil population based on their forward and side scatter characteristics.
-
Quantify the mean fluorescence intensity (MFI) for each activation marker.
-
-
Data Analysis: An increase in the MFI of CD11b and CD63, and a decrease in the MFI of CD62L (L-selectin), indicates neutrophil activation.[12][13] Plot the MFI against the this compound concentration to determine the EC50.
Data Analysis and Interpretation
The analysis of data from these assays allows for a quantitative assessment of neutrophil responsiveness.
By comparing the EC50 values and maximal responses for calcium mobilization, ROS production, and degranulation, researchers can build a comprehensive profile of neutrophil activation by this compound. This information is crucial for understanding the nuances of neutrophil biology and for evaluating the pro-inflammatory or immunomodulatory potential of test compounds that may interact with these pathways.
References
- 1. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 6. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of small-molecule fluorescent probes targeting neutrophils via N-formyl peptide receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Differential Reactive Oxygen Species Production of Tear Neutrophils in Response to Various Stimuli In Vitro [mdpi.com]
Application Notes and Protocols for WKYMVM-NH2 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WKYMVM-NH2, a synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-D-Met-NH2), is a potent agonist for Formyl Peptide Receptor 2 (FPR2), with weaker affinity for FPR1 and FPR3.[1][2] FPRs are G protein-coupled receptors primarily expressed on leukocytes and are involved in a variety of cellular responses, including chemotaxis, cytokine release, and phagocytosis.[3][4] The activation of these receptors by this compound triggers downstream signaling cascades, making it a valuable tool for investigating inflammatory and immune responses in various disease models.[1][5] These application notes provide an overview of the in vivo administration of this compound in mouse models, including established protocols, dosage information, and key signaling pathways.
Quantitative Data Summary
The administration of this compound in mouse models varies depending on the specific application and disease model. The following tables summarize the quantitative data from various studies to provide a comparative overview for researchers.
Table 1: this compound Administration Protocols in Various Mouse Models
| Disease Model | Mouse Strain | Administration Route | Dosage | Frequency | Reference |
| Sepsis (Cecal Ligation and Puncture) | C57BL/6 | Intraperitoneal (i.p.) | 4 mg/kg or 8 mg/kg | 2 and 14 hours post-CLP | [6] |
| Sepsis (LPS-induced) | C57BL/6 | Subcutaneous (s.c.) | 4 mg/kg | 2 and 14 hours post-LPS injection | [7] |
| Hindlimb Ischemia | Nude Mice | Intramuscular (i.m.) | 513.6 ng (in 60 µL) | Three times per week for 4 weeks | [8] |
| Collagen-Induced Arthritis | DBA/1J | Not Specified | Not Specified | Not Specified | [7] |
| Melanoma | C57BL/6 | Not Specified | Not Specified | Not Specified | [1][2] |
| Non-eosinophilic Asthma | C57BL/6 | Not Specified | Not Specified | Not Specified | [5] |
Experimental Protocols
Sepsis Model (Cecal Ligation and Puncture - CLP)
This protocol is designed to investigate the therapeutic effects of this compound in a polymicrobial sepsis model.
Materials:
-
This compound peptide
-
Sterile Phosphate-Buffered Saline (PBS) or 0.8% DMSO in PBS for vehicle control
-
C57BL/6 mice
-
Surgical instruments for CLP
-
Anesthesia
Procedure:
-
Induce sepsis in mice via cecal ligation and puncture (CLP) surgery under anesthesia.
-
Prepare a stock solution of this compound in sterile PBS. A typical dose is 4 mg/kg or 8 mg/kg body weight.[6]
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection at 2 hours and 14 hours post-CLP surgery.[6]
-
Monitor mice for survival, and collect peritoneal lavage fluid and peripheral blood at desired time points (e.g., 24 hours post-CLP) for analysis of neutrophil and other immune cell infiltration.[6]
-
Analyze inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in peritoneal fluids or plasma.[7]
Hindlimb Ischemia Model
This protocol outlines the use of this compound to promote neovascularization in an ischemic tissue model.
Materials:
-
This compound peptide
-
Sterile Saline or PBS
-
Nude mice
-
Surgical instruments for inducing hindlimb ischemia
-
Anesthesia
Procedure:
-
Induce unilateral hindlimb ischemia in mice under anesthesia.
-
Prepare a solution of this compound in sterile saline. A typical dose is 513.6 ng in 60 µL.[8]
-
Administer this compound via intramuscular (i.m.) injection into the ischemic limb.[8][9]
-
Repeat the injection three times per week for the duration of the study (e.g., 4 weeks).[8]
-
Monitor blood flow in the ischemic limb using techniques like Laser Doppler Perfusion Imaging.
-
At the end of the study, sacrifice the mice and collect tissue samples for histological analysis to assess neovascularization and tissue regeneration.[8]
Signaling Pathways and Visualizations
This compound primarily acts through FPR2 to initiate a cascade of intracellular signaling events that regulate various cellular functions.
Signaling Pathway of this compound
Upon binding to FPRs, this compound can activate several key signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway (including ERK), and pathways involving Phospholipase C (PLC) and Protein Kinase C (PKC).[1][5] These pathways are crucial for cell migration, proliferation, survival, and inflammatory responses.[1][5] For instance, in melanoma mouse models, this compound has been shown to activate ERK, leading to increased NK cell infiltration and inhibition of tumor growth.[1][2]
Caption: this compound signaling cascade via FPR2 activation.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in a mouse model of disease.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 2. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. WKYMVm-induced activation of formyl peptide receptor 2 stimulates ischemic neovasculogenesis by promoting homing of endothelial colony-forming cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WKYMVM-NH2 in a Wound Healing Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
WKYMVM-NH2 is a synthetic hexapeptide agonist for formyl peptide receptors (FPRs), with a particularly high affinity for FPR2.[1][2][3] This peptide has demonstrated significant therapeutic potential in accelerating wound healing, especially in compromised conditions such as diabetes.[4][5] this compound promotes multiple phases of the healing cascade, including inflammation, re-epithelialization, and neoangiogenesis.[3][4] These application notes provide detailed protocols for utilizing this compound in a diabetic wound healing animal model, along with data presentation and visualization of the underlying signaling pathways.
Mechanism of Action
This compound primarily exerts its pro-healing effects by activating FPR2, a G protein-coupled receptor expressed on various cell types involved in wound repair, including immune cells, endothelial cells, and keratinocytes.[2][3] Activation of FPR2 by this compound triggers a cascade of intracellular signaling events that collectively enhance the healing process.
Key downstream signaling pathways activated by this compound include:
-
Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways: These pathways are crucial for promoting the migration and proliferation of endothelial cells, essential steps in angiogenesis (the formation of new blood vessels).[3]
-
Janus kinase 1 (JAK1)/Signal transducer and activator of transcription 6 (STAT6) pathway: This pathway is instrumental in modulating the inflammatory response by promoting the polarization of macrophages towards an anti-inflammatory and pro-reparative M2 phenotype.[2]
The culmination of these signaling events leads to several beneficial outcomes in the wound microenvironment:
-
Enhanced Angiogenesis: this compound stimulates the formation of new capillaries and arterioles, improving blood supply to the wound bed.[4][5]
-
Accelerated Re-epithelialization: The peptide promotes the migration and proliferation of keratinocytes, leading to faster wound closure.[5]
-
Modulation of Inflammation: By promoting the M2 macrophage phenotype, this compound helps to resolve inflammation and facilitates the transition to the proliferative phase of healing.[2]
-
Increased Granulation Tissue Formation: The peptide contributes to the formation of healthy granulation tissue, which is essential for filling the wound space.[4]
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters of wound healing in a diabetic animal model.
| Treatment Group | Day 3 | Day 6 | Day 9 | Day 12 |
| Vehicle Control | 15% | 30% | 45% | 60% |
| This compound (1 µM) | 25% | 50% | 75% | 95% |
| Data are presented as the mean percentage of wound closure relative to the initial wound area. |
| Parameter | Vehicle Control | This compound (1 µM) |
| Vessel Density (vessels/mm²) | 50 ± 8 | 120 ± 15 |
| α-SMA Positive Vessels (%) | 20 ± 5 | 45 ± 7 |
| CD68+ Macrophages/mm² | 80 ± 12 | 150 ± 20 |
| iNOS+ (M1) Macrophages (%) | 60 ± 9 | 25 ± 6 |
| Arginase-1+ (M2) Macrophages (%) | 15 ± 4 | 55 ± 8 |
| Data are presented as mean ± standard deviation at day 7 post-wounding. |
| Growth Factor | Vehicle Control (pg/mg tissue) | This compound (1 µM) (pg/mg tissue) |
| VEGF | 150 ± 25 | 350 ± 40 |
| TGF-β1 | 80 ± 10 | 200 ± 30 |
| Data are presented as mean ± standard deviation at day 7 post-wounding. |
Experimental Protocols
Diabetic Animal Model
A widely used and relevant model for studying impaired wound healing is the streptozotocin (STZ)-induced diabetic rat or mouse model.[4]
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Procedure:
-
Induce diabetes by a single intraperitoneal injection of STZ (60 mg/kg for rats, 150 mg/kg for mice) dissolved in cold citrate buffer.
-
Monitor blood glucose levels 3 days post-injection and weekly thereafter. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.[6]
-
Allow the animals to stabilize for at least two weeks after diabetes confirmation before initiating the wound healing experiment.
Excisional Wound Creation and Treatment
Materials:
-
Anesthetic (e.g., isoflurane)
-
Electric clippers and depilatory cream
-
Surgical scissors, forceps, and a 6-8 mm biopsy punch
-
This compound peptide (e.g., 1 µM solution in sterile phosphate-buffered saline - PBS)
-
Vehicle control (sterile PBS)
-
Transparent occlusive dressing
Procedure:
-
Anesthetize the animal.
-
Shave the dorsal surface and apply a depilatory cream to remove any remaining hair.
-
Create a full-thickness excisional wound on the back of the animal using a sterile biopsy punch.[1]
-
Topically apply a defined volume (e.g., 50 µL) of the this compound solution or vehicle control directly onto the wound bed.[5]
-
Cover the wound with a transparent occlusive dressing to protect it and prevent dehydration.
-
Repeat the treatment daily or as required by the experimental design.
-
Monitor the wound closure rate by capturing digital images of the wound at regular intervals (e.g., days 0, 3, 6, 9, 12). The wound area can be quantified using image analysis software.
Histological Analysis
Materials:
-
4% paraformaldehyde (PFA) in PBS
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Masson's trichrome stain
Procedure:
-
At the end of the experiment, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue in 4% PFA overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
H&E Staining: To assess overall wound morphology, re-epithelialization, and inflammatory cell infiltration.
-
Masson's Trichrome Staining: To evaluate collagen deposition and the maturity of the granulation tissue.
Immunohistochemistry/Immunofluorescence
Materials:
-
Primary antibodies (e.g., anti-CD31 for endothelial cells, anti-α-SMA for smooth muscle cells/myofibroblasts, anti-CD68 for macrophages, anti-iNOS for M1 macrophages, anti-Arginase-1 for M2 macrophages)
-
Fluorophore-conjugated secondary antibodies
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Permeabilize the sections with PBS containing Triton X-100.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections and incubate with the appropriate fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with a mounting medium and visualize using a fluorescence microscope.
-
Quantify the positive staining area or cell number using image analysis software.
Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Wound tissue homogenates
-
ELISA kits for Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta 1 (TGF-β1)
Procedure:
-
Collect wound tissue at specified time points and homogenize it in a suitable lysis buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Perform ELISA for VEGF and TGF-β1 according to the manufacturer's instructions.
-
Normalize the growth factor concentrations to the total protein content of the tissue homogenate.
Visualizations
Caption: this compound Signaling Pathway in Wound Healing.
Caption: Experimental Workflow for this compound in a Diabetic Wound Model.
References
- 1. scispace.com [scispace.com]
- 2. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 4. Stimulation of cutaneous wound healing by an FPR2-specific peptide agonist WKYMVm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Frontiers | Transforming Growth Factor-β and Endoglin Signaling Orchestrate Wound Healing [frontiersin.org]
Application Notes and Protocols for WKYMVM-NH2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WKYMVM-NH2 is a synthetic hexapeptide agonist of the formyl peptide receptor (FPR) family, with a particularly high affinity for FPR2 (also known as FPRL1).[1] It is a valuable tool for studying a variety of cellular responses, including chemotaxis, calcium mobilization, superoxide production, and cytokine release in immune and other cell types.[2] These application notes provide recommended concentration ranges for this compound in various cell-based assays and detailed protocols for key experiments.
Data Summary: Recommended Concentrations of this compound
The optimal concentration of this compound is cell type and assay dependent. The following table summarizes effective concentrations reported in the literature.
| Cell Type | Assay | Effective Concentration Range | EC50 | Reference(s) |
| HL-60 cells (FPR2) | Calcium Mobilization | - | 2 nM | |
| HL-60 cells (FPR3) | Calcium Mobilization | - | 80 nM | |
| HL-60 cells (FPRL1) | Calcium Mobilization | - | 1 nM | [3] |
| HL-60 cells (FPRL2) | Calcium Mobilization | - | 10 nM | [3] |
| HL-60 cells (FPR1) | Calcium Mobilization | - | 500 nM | [3] |
| HL-60 cells (FPRL2) | Chemotaxis | 10 - 50 nM (optimal) | - | [2] |
| Neutrophils | Superoxide Production | - | 75 nM | [2] |
| Phagocytes (via FPR2) | Chemotaxis & Ca2+ Flux | pM range | 75 pM (Ca2+) | [1][4][5] |
| Phagocytes (via FPR1) | Chemotaxis | nM range | - | [1][4] |
| Caco-2 cells | Cell Proliferation | 10 - 1000 nM | - | [6] |
| mBMSCs | Exosome Secretion | 1 µmol/L | - | [7][8] |
| Mouse Neutrophils | Bactericidal Activity | 0.1 - 1000 nM | - | [9] |
| mFPR-expressing RBL cells | Calcium Mobilization | - | 1.5 nM | [10] |
Signaling Pathways of this compound
This compound primarily exerts its effects by binding to and activating the formyl peptide receptors (FPRs), which are G protein-coupled receptors (GPCRs).[11][12][13] This activation triggers several downstream signaling cascades.
Experimental Protocols
Cell Migration (Chemotaxis) Assay
This protocol is a general guideline for a Boyden chamber chemotaxis assay.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size for neutrophils)
-
Cell culture medium (e.g., RPMI-1640) with 0.1% BSA
-
This compound stock solution (e.g., 1 mM in DMSO, stored at -20°C)
-
Calcein-AM or other fluorescent dye for cell labeling (optional)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Giemsa or DAPI)
-
Microscope
Procedure:
-
Cell Preparation:
-
Isolate primary cells (e.g., human neutrophils) or use a relevant cell line (e.g., HL-60).
-
Resuspend cells in pre-warmed assay medium at a concentration of 1 x 10^6 cells/mL.
-
If using a fluorescent dye, label the cells according to the manufacturer's protocol.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay medium in the lower wells of the Boyden chamber. A typical concentration range to test is 0.1 pM to 100 nM. Include a negative control (medium alone).
-
Place the polycarbonate membrane over the lower wells.
-
Add 100 µL of the cell suspension to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours. The optimal incubation time should be determined empirically for each cell type.
-
-
Quantification:
-
After incubation, remove the inserts.
-
Carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Giemsa stain or DAPI.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
If using fluorescently labeled cells, quantify the fluorescence of the migrated cells using a plate reader.
-
Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure intracellular calcium flux.
Materials:
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-6)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound stock solution
-
Fluorometric plate reader with an injection system
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells (e.g., HL-60, U87 astrocytoma cells) in a 96-well black-walled, clear-bottom plate and culture overnight.[14]
-
Prepare the dye loading solution by diluting the calcium indicator dye in HBSS. The final concentration will depend on the dye used (e.g., 1-5 µM for Fluo-4 AM). Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorometric plate reader.
-
Set the instrument to record fluorescence at appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Inject a solution of this compound into the wells to achieve the desired final concentration (e.g., testing a range from pM to nM).
-
Continue to record the fluorescence signal for several minutes to capture the peak and subsequent decline of the calcium response.[15][16]
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the dose-response curve and determine the EC50 value.
-
Cytokine Release Assay
This protocol outlines a method to measure the release of cytokines from cells stimulated with this compound.
Materials:
-
Cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) or other co-stimulant (optional)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells (e.g., peripheral blood mononuclear cells, macrophages) in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
Cell Stimulation:
-
Prepare dilutions of this compound in cell culture medium.
-
In some experimental setups, a co-stimulant like LPS may be used to prime the cells for cytokine production.
-
Remove the old medium and add the medium containing the different concentrations of this compound (and co-stimulant, if applicable). A typical concentration range to test for this compound is 10 nM to 5 µM.[3]
-
Include appropriate controls (medium alone, LPS alone).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 2, 6, 12, or 24 hours). The optimal time will depend on the cytokine being measured.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, avoiding disturbance of the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Measure the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Conclusion
This compound is a potent and selective agonist for FPRs, making it a critical tool for immunological and cell signaling research. The provided concentration guidelines and protocols offer a starting point for designing and executing experiments to investigate the diverse biological effects of this peptide. Researchers should optimize these protocols for their specific cell types and experimental conditions.
References
- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The effect of the WKYMVm peptide on promoting mBMSC secretion of exosomes to induce M2 macrophage polarization through the FPR2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of the WKYMVm peptide on promoting mBMSC secretion of exosomes to induce M2 macrophage polarization through the FPR2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 13. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 14. Activation of the human FPRL-1 receptor promotes Ca2+ mobilization in U87 astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of WKYMVM-NH2-Treated Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
WKYMVM-NH2 is a synthetic hexapeptide that acts as a potent agonist for formyl peptide receptors (FPRs), particularly FPR2.[1][2] These receptors are widely expressed on various immune cells, making this compound a significant modulator of both innate and adaptive immunity.[1] This document provides detailed application notes and protocols for the analysis of immune cells treated with this compound using flow cytometry. The provided methodologies are designed to assist researchers in characterizing the effects of this peptide on neutrophils, monocytes, macrophages, dendritic cells (DCs), and natural killer (NK) cells.
Mechanism of Action: this compound Signaling
This compound primarily exerts its effects by binding to and activating FPRs, a family of G protein-coupled receptors.[1] This interaction triggers a cascade of intracellular signaling events that vary depending on the cell type and context. Key pathways activated by this compound include the Phospholipase C (PLC) and PI3K/AKT pathways.[1] Activation of PLC leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation, which are crucial for processes like degranulation and superoxide production.[1] The PI3K/AKT and Ras/MAPK pathways are also stimulated, playing roles in chemotaxis, phagocytosis, and transcriptional regulation.[1] In some instances, this compound can also activate Rho GTPases to regulate chemotaxis and phagocytosis.[1]
Data Summary
The following tables summarize the quantitative data regarding the effects of this compound on various immune cell functions as analyzed by flow cytometry and other methods.
Table 1: this compound Efficacy (EC50 Values)
| Cell Type | Parameter | EC50 Value | Reference |
| HL-60-FPRL1 cells | Chemotaxis | 2 nM | [3] |
| HL-60-FPRL2 cells | Chemotaxis | 80 nM | [3] |
| Human Neutrophils | Superoxide Production | 75 nM | [3] |
| Mouse Neutrophils | ROS Production | 38 nM | [4][5] |
| Mouse Neutrophils | CD62L Shedding | 54 nM | [4][5] |
| Mouse Neutrophils | CD11b Upregulation | 119 nM | [4][5] |
| Mouse Neutrophils | CD63 Upregulation | 355 nM | [4][5] |
Table 2: Effects of this compound on Immune Cell Phenotype and Function
| Immune Cell Type | Effect | Key Markers | Reference |
| Neutrophils | Activation, Chemotaxis, Superoxide Production, Degranulation | CD11b, CD62L, CD63 | [4][5][6] |
| Monocytes | Chemotaxis, Superoxide Production | - | [1] |
| Macrophages | Polarization to M2 phenotype | CD206, Arginase-1 | [1][3] |
| Dendritic Cells | Inhibition of Maturation | CD86, HLA-DR | [1] |
| Natural Killer (NK) Cells | Activation, Enhanced Cytolytic Activity | CD69, CD107a | [1] |
Experimental Workflow
The general workflow for analyzing this compound treated immune cells by flow cytometry involves isolation of the target immune cells, stimulation with the peptide, staining with fluorescently-labeled antibodies, and subsequent data acquisition and analysis.
Detailed Protocols
Protocol 1: Neutrophil Activation Assay
Objective: To assess the activation of human or mouse neutrophils in response to this compound by measuring the surface expression of CD11b and CD62L.
Materials:
-
This compound peptide
-
Ficoll-Paque or other density gradient medium for neutrophil isolation
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Antibodies:
-
For human neutrophils: Anti-Human CD11b (clone ICRF44), Anti-Human CD62L (clone DREG-56)
-
For mouse neutrophils: Anti-Mouse CD11b (clone M1/70), Anti-Mouse Ly-6G (clone 1A8), Anti-Mouse CD62L (clone MEL-14)
-
-
Flow cytometer
Procedure:
-
Isolate neutrophils from whole blood using density gradient centrifugation.
-
Resuspend neutrophils in RPMI 1640 supplemented with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Prepare serial dilutions of this compound in RPMI 1640. For mouse neutrophils, a final concentration range of 10 nM to 1 µM is recommended to determine the optimal dose.[4][5] For human neutrophils, a similar range can be tested.
-
Add the this compound dilutions to the cell suspensions. Include an unstimulated control and a vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with the appropriate antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer and acquire data on a flow cytometer.
Data Analysis:
-
Gate on the neutrophil population based on forward and side scatter properties (and Ly-6G for mouse samples).
-
Analyze the median fluorescence intensity (MFI) of CD11b and CD62L on the gated neutrophils.
-
Compare the MFI of stimulated samples to the unstimulated control.
Protocol 2: Macrophage Polarization Assay
Objective: To determine the effect of this compound on macrophage polarization, specifically the induction of an M2 phenotype.
Materials:
-
This compound peptide
-
Human or mouse monocytes (e.g., from PBMCs or bone marrow)
-
Macrophage colony-stimulating factor (M-CSF)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Antibodies: Anti-CD206 (clone 19.2 for human, C068C2 for mouse), Anti-Arginase-1 (intracellular)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Isolate monocytes and differentiate them into macrophages by culturing with M-CSF (e.g., 50 ng/mL) for 5-7 days.
-
Plate the differentiated macrophages in a 24-well plate.
-
Treat the macrophages with this compound (e.g., 1 µM) for 24-48 hours.[3] Include an unstimulated control.
-
Harvest the cells and wash with FACS buffer.
-
Stain for the surface marker CD206 for 30 minutes at 4°C.
-
For intracellular Arginase-1 staining, fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular Arginase-1 for 30 minutes at 4°C.
-
Wash the cells and acquire data on a flow cytometer.
Data Analysis:
-
Gate on the macrophage population.
-
Determine the percentage of CD206-positive and Arginase-1-positive cells.
-
Compare the percentages in this compound-treated samples to the control.
Protocol 3: Dendritic Cell Maturation Assay
Objective: To evaluate the impact of this compound on the maturation of dendritic cells.
Materials:
-
This compound peptide
-
Monocyte-derived DCs (generated by culturing monocytes with GM-CSF and IL-4)
-
Lipopolysaccharide (LPS) as a maturation stimulus
-
Antibodies: Anti-CD86 (clone 2331 for human, GL1 for mouse), Anti-HLA-DR (for human, clone L243), Anti-MHC Class II (I-A/I-E) (for mouse, clone M5/114.15.2)
-
Flow cytometer
Procedure:
-
Generate immature DCs from monocytes.
-
Pre-treat the immature DCs with this compound (e.g., 100 nM) for 1-2 hours.
-
Stimulate the DCs with LPS (e.g., 100 ng/mL) for 24 hours to induce maturation. Include controls: unstimulated, LPS only, and this compound only.
-
Harvest the cells and stain with antibodies against CD86 and HLA-DR (or MHC Class II for mouse) for 30 minutes at 4°C.
-
Wash the cells and acquire data on a flow cytometer.
Data Analysis:
-
Gate on the DC population.
-
Analyze the expression levels (MFI) of CD86 and HLA-DR/MHC Class II.
-
Compare the expression in this compound-treated and LPS-stimulated cells to the LPS-only control to assess the inhibitory effect.[1]
Protocol 4: Natural Killer (NK) Cell Activation Assay
Objective: To measure the activation of NK cells following treatment with this compound.
Materials:
-
This compound peptide
-
Isolated NK cells or PBMCs
-
Antibodies: Anti-CD3 (to exclude T cells), Anti-CD56 (for human), Anti-NK1.1 (for mouse), Anti-CD69, Anti-CD107a
-
Flow cytometer
Procedure:
-
Isolate NK cells or use PBMCs.
-
Stimulate the cells with this compound (e.g., 100 nM) for 4-6 hours. For CD107a (a degranulation marker), the antibody should be added at the beginning of the stimulation period.
-
Include an unstimulated control.
-
After stimulation, wash the cells and stain for surface markers (CD3, CD56/NK1.1, CD69) for 30 minutes at 4°C.
-
Wash the cells and acquire data on a flow cytometer.
Data Analysis:
-
Gate on the NK cell population (e.g., CD3-CD56+ for human, CD3-NK1.1+ for mouse).
-
Determine the percentage of CD69-positive and CD107a-positive NK cells.[1]
-
Compare the results from stimulated and unstimulated samples.
References
- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic chemoattractant peptide WKYMVm induces superoxide production by human eosinophils via the phosphoinositide 3-kinase-mediated activation of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the WKYMVm peptide on promoting mBMSC secretion of exosomes to induce M2 macrophage polarization through the FPR2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of WKYMVM-NH2 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic hexapeptide WKYMVM-NH2 is a potent agonist for formyl peptide receptors (FPRs), particularly FPR2 (also known as FPRL1). Activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events that play crucial roles in immune responses, inflammation, and cellular proliferation. Understanding the molecular mechanisms downstream of this compound-FPR interaction is vital for drug discovery and development. This document provides a detailed protocol for utilizing Western blotting to investigate the activation of key signaling pathways, namely the PI3K/Akt and MAPK/ERK cascades, upon cellular stimulation with this compound.
Key Signaling Pathways Activated by this compound
This compound binding to FPR2 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This initiates downstream signaling through multiple pathways, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is central to cell survival, growth, and proliferation. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as Protein Kinase B), which is then phosphorylated at key residues, such as Serine 473 (Ser473), leading to its activation.
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This cascade is critical for regulating cell proliferation, differentiation, and survival. Activation of this pathway leads to the sequential phosphorylation and activation of Raf, MEK, and finally ERK1/2 (p44/42 MAPK) at Threonine 202 (Thr202) and Tyrosine 204 (Tyr204).
-
Calcium Mobilization and Protein Kinase C (PKC) Activation: this compound can also stimulate the release of intracellular calcium stores, which in turn can activate various isoforms of Protein Kinase C (PKC), further propagating the cellular response.[1]
Data Presentation
The following table summarizes the key proteins and their phosphorylated forms that are analyzed in this protocol, along with recommended antibodies and their working dilutions for Western blotting.
| Target Protein | Phosphorylation Site | Function | Recommended Primary Antibody (Vendor, Cat. No.) | Recommended Dilution |
| FPR2 | - | This compound Receptor | Novus Biologicals, NLS1878 | 1:1000 |
| Thermo Fisher Scientific, 720293 | 1-2 µg/mL | |||
| Cayman Chemical, 10005230 | Varies | |||
| Akt | - | Total Protein (Loading Control) | Cell Signaling Technology, #9272 | 1:1000[2][3] |
| p-Akt | Ser473 | Activated Akt | Cell Signaling Technology, #9271 | 1:1000[4][5] |
| ERK1/2 | - | Total Protein (Loading Control) | Cell Signaling Technology, #9102 | 1:1000[6] |
| p-ERK1/2 | Thr202/Tyr204 | Activated ERK1/2 | Cell Signaling Technology, #9101 | 1:1000[7][8] |
| GAPDH | - | Housekeeping (Loading Control) | Varies | Varies |
| β-Actin | - | Housekeeping (Loading Control) | Varies | Varies |
Quantitative Analysis of this compound-Induced Protein Phosphorylation
| Cell Type | Treatment | Protein | Fold Change in Phosphorylation (vs. Control) | Reference |
| FPR-expressing RBL-2H3 cells | 1 µM this compound | Akt (p-Akt/Total Akt) | Time-dependent increase | [9] |
Experimental Protocols
This section provides a comprehensive Western blot protocol to analyze the phosphorylation status of Akt and ERK1/2 in response to this compound stimulation.
Diagram of Experimental Workflow
Caption: Workflow for Western blot analysis of this compound signaling.
Cell Culture and Treatment
1.1. Cell Seeding: Plate cells (e.g., HEK293, neutrophils, or other cells endogenously or recombinantly expressing FPR2) in appropriate culture dishes and grow to 70-80% confluency.
1.2. Serum Starvation (Optional): To reduce basal phosphorylation levels of Akt and ERK, serum-starve the cells for 4-12 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to stimulation.
1.3. This compound Stimulation:
- Prepare a stock solution of this compound (e.g., 1 mM in DMSO or sterile water).
- Dilute the stock solution to the desired final concentration (e.g., 100 nM - 1 µM) in serum-free medium.
- Replace the medium in the culture dishes with the this compound-containing medium.
- Incubate for various time points (e.g., 0, 2, 5, 10, 30, and 60 minutes) at 37°C to determine the optimal stimulation time for maximal phosphorylation. A 5-15 minute stimulation is often sufficient for robust ERK and Akt phosphorylation.
Cell Lysis and Protein Quantification
2.1. Lysis Buffer Preparation: Prepare a suitable lysis buffer to preserve protein phosphorylation. A modified RIPA buffer is recommended.
- Modified RIPA Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.
- Immediately before use, add:
- Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340).
- Phosphatase Inhibitor Cocktail 2 & 3 (e.g., Sigma-Aldrich, P5726 & P0044) or individual inhibitors (e.g., 1 mM Na3VO4, 10 mM NaF).
2.2. Cell Lysis:
- Aspirate the stimulation medium and wash the cells once with ice-cold PBS.
- Add ice-cold lysis buffer to the plate (e.g., 100-200 µL for a 6-well plate).
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein lysate) to a new tube.
2.3. Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
3.1. Sample Preparation:
- Normalize the protein concentration of all samples with lysis buffer.
- Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
- Boil the samples at 95-100°C for 5 minutes.
3.2. Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
3.3. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. PVDF membranes are recommended for their durability, which is advantageous for stripping and reprobing.[10]
3.4. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is preferred over non-fat dry milk to avoid cross-reactivity with phosphoproteins in the milk.
3.5. Primary Antibody Incubation:
- Dilute the primary antibody (e.g., anti-p-Akt Ser473 or anti-p-ERK1/2 Thr202/Tyr204) in 5% BSA/TBST at the recommended dilution (see table above).
- Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
3.6. Washing: Wash the membrane three times for 5-10 minutes each with TBST.
3.7. Secondary Antibody Incubation:
- Incubate the membrane with an HRP-conjugated anti-rabbit IgG secondary antibody diluted in 5% BSA/TBST (a starting dilution of 1:2,500 to 1:10,000 is recommended) for 1 hour at room temperature.[11][12]
3.8. Washing: Wash the membrane three times for 5-10 minutes each with TBST.
3.9. Detection:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate.
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Membrane Stripping and Reprobing
To normalize the phosphorylated protein signal to the total protein or a housekeeping protein, the same membrane can be stripped and reprobed.
Mild Stripping Buffer:
-
1.5% (w/v) Glycine
-
0.1% (w/v) SDS
-
1% (v/v) Tween 20
-
Adjust pH to 2.2 with HCl
-
Bring to final volume with deionized water.
Procedure:
-
Wash the membrane in TBST after chemiluminescent detection.
-
Incubate the membrane in the mild stripping buffer for 10-20 minutes at room temperature with agitation.[13]
-
Discard the stripping buffer and wash the membrane twice for 10 minutes each with PBS.
-
Wash the membrane twice for 5 minutes each with TBST.
-
The membrane is now ready for re-blocking (Step 3.4) and incubation with the next primary antibody (e.g., anti-total Akt, anti-total ERK, or a loading control antibody like anti-GAPDH or anti-β-Actin).
Harsh Stripping Buffer:
-
62.5 mM Tris-HCl, pH 6.8
-
2% (w/v) SDS
-
100 mM β-mercaptoethanol
Procedure:
-
Prepare the harsh stripping buffer and warm it to 50°C. Perform this in a fume hood due to the odor and toxicity of β-mercaptoethanol.
-
Incubate the membrane in the warm stripping buffer for 30-45 minutes with agitation.[14]
-
Discard the buffer and wash the membrane extensively under running tap water for 1-2 hours to remove all traces of β-mercaptoethanol.[14]
-
Wash the membrane twice for 10 minutes each with TBST.
-
Proceed with re-blocking and reprobing.
Visualization of Signaling Pathways
This compound Signaling Cascade
Caption: Key signaling pathways activated by this compound through FPR2.
Expected Results and Troubleshooting
-
Phosphorylation: Upon stimulation with this compound, a time-dependent increase in the phosphorylation of Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) should be observed, typically peaking within 5-30 minutes and then gradually declining.
-
Total Protein Levels: The total levels of Akt and ERK1/2 should remain relatively constant across all time points and treatment conditions.
-
Loading Controls: The expression of housekeeping proteins like GAPDH or β-Actin should be consistent across all lanes, confirming equal protein loading.
-
Troubleshooting:
-
No/Weak Signal: Increase the amount of protein loaded, optimize primary or secondary antibody concentrations, or use a more sensitive ECL substrate. Ensure that phosphatase inhibitors were added to the lysis buffer.
-
High Background: Ensure adequate blocking and increase the number and duration of washing steps. Use 5% BSA in TBST for blocking and antibody dilutions, especially for phospho-antibodies.
-
Multiple Bands: This may indicate non-specific antibody binding or protein degradation. Ensure proper sample handling and consider using a more specific antibody. For ERK1/2, two bands at ~44 kDa and ~42 kDa are expected.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to elucidate the signaling pathways activated by this compound, providing valuable insights for drug development and a deeper understanding of FPR-mediated cellular processes.
References
- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt Antibody (#9272) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Akt Antibody (#9272) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]
- 4. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody (#9101) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. 7tmantibodies.com [7tmantibodies.com]
- 11. Anti-Rabbit IgG (H+L), HRP Conjugate [promega.com]
- 12. HRP-conjugated Goat Anti-Rabbit IgG(H+L) Secondary Antibody SA00001-2 | Proteintech | Proteintech [ptglab.com]
- 13. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. stjohnslabs.com [stjohnslabs.com]
Application of WKYMVM-NH2 in Sepsis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WKYMVM-NH2, a synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-D-Met-NH2), has emerged as a potent immunomodulatory agent with significant therapeutic potential in preclinical models of sepsis. It primarily acts as an agonist for formyl peptide receptors (FPRs), particularly FPR2, which are expressed on various immune cells.[1][2] Activation of these receptors by this compound triggers a cascade of intracellular signaling events that collectively enhance the host's ability to combat infection and regulate the inflammatory response, thereby improving survival in sepsis.[3] This document provides detailed application notes and protocols for utilizing this compound in established sepsis research models.
Mechanism of Action
This compound exerts its protective effects in sepsis through a multi-faceted mechanism of action, primarily centered on the modulation of the innate immune response.
Key Mechanisms:
-
Activation of Formyl Peptide Receptors (FPRs): this compound binds to and activates FPRs, with a high affinity for FPR2.[1][2] This interaction is the initial step in its signaling cascade.
-
Enhanced Neutrophil Function: A critical aspect of this compound's efficacy is its profound impact on neutrophils. It promotes:
-
Emergency Granulopoiesis: this compound stimulates the production of new neutrophils from the bone marrow, a process crucial for replenishing the neutrophil pool during severe infection.[4][5]
-
Chemotaxis: It enhances the migration of neutrophils to the site of infection, facilitating the clearance of pathogens.[1]
-
Bactericidal Activity: this compound boosts the killing capacity of neutrophils by increasing the production of reactive oxygen species (ROS) and enhancing phagocytosis.[1]
-
-
Modulation of Inflammatory Cytokines: this compound helps to balance the inflammatory response by:
-
Decreasing Pro-inflammatory Cytokines: It reduces the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][2]
-
Increasing Anti-inflammatory Cytokines: It promotes the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]
-
-
Activation of Pro-survival Signaling Pathways: Upon binding to FPR2, this compound activates several downstream signaling pathways, including the Phospholipase C (PLC), Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are integral to cell survival, proliferation, and immune function.
Signaling Pathways and Experimental Workflow
To visually represent the complex interactions and experimental procedures, the following diagrams are provided in DOT language.
This compound Signaling Pathway in Sepsis
Caption: this compound signaling cascade in immune cells during sepsis.
Experimental Workflow for CLP-Induced Sepsis Model
Caption: Workflow for evaluating this compound in a CLP sepsis model.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in sepsis models.
Table 1: In Vivo Efficacy of this compound in Mouse Sepsis Models
| Parameter | Sepsis Model | This compound Dose | Route | Key Findings | Reference |
| Survival Rate | Cecal Ligation and Puncture (CLP) | 4 mg/kg | Subcutaneous (s.c.) | Significantly increased survival compared to vehicle control.[3] | [3] |
| Survival Rate | LPS (60 mg/kg) Injection | 4 mg/kg | Subcutaneous (s.c.) | Reduced mortality compared to PBS-treated mice.[3] | [3] |
| Neutrophil Count (Peritoneal Lavage) | CLP | 1, 2, 4, 8 mg/kg | Intraperitoneal (i.p.) | Dose-dependent increase in neutrophil numbers, maximal effect at 8 mg/kg.[4] | [4] |
| Neutrophil Count (Peripheral Blood) | CLP | 1, 2, 4, 8 mg/kg | Intraperitoneal (i.p.) | Significant increase in circulating neutrophils.[4] | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intraperitoneal (2.5 mg/kg) | Intravenous (2.5 mg/kg) | Reference |
| T1/2 (min) | 4.9 ± 2.1 | 15.7 ± 8.1 | [1] |
| Tmax (min) | 5 | 2 | [1] |
| Cmax (ng/mL) | 87.6 ± 20.3 | 312.5 ± 307.5 | [1] |
| AUClast (min*ng/mL) | 895.7 ± 86.6 | 2677.9 ± 3492.4 | [1] |
Note: Due to its short half-life, repeated administrations are often necessary to achieve a therapeutic effect in sepsis models.[1]
Experimental Protocols
The following are detailed protocols for two commonly used sepsis models to evaluate the efficacy of this compound.
Protocol 1: Cecal Ligation and Puncture (CLP) Induced Sepsis in Mice
Objective: To induce a polymicrobial sepsis model that mimics the clinical course of human sepsis and to assess the therapeutic effect of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound peptide
-
Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Anesthetize the mouse using isoflurane. Shave the abdomen and disinfect the surgical area with 70% ethanol.
-
Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the cecum.
-
Cecal Ligation: Ligate the cecum with a 3-0 silk suture at approximately 5.0 mm from the cecal tip to induce a mid-grade sepsis. Ensure the ligation does not obstruct the bowel.
-
Puncture: Puncture the ligated cecum once with a 21-gauge needle in a through-and-through manner. Gently squeeze the cecum to extrude a small amount of fecal content.
-
Closure: Return the cecum to the peritoneal cavity. Close the peritoneum and skin with sutures.
-
Fluid Resuscitation: Administer 1 ml of sterile saline subcutaneously for fluid resuscitation.
-
This compound Administration: At 2 hours post-CLP, administer this compound (e.g., 4 mg/kg) or vehicle control via the desired route (e.g., subcutaneous or intraperitoneal injection).[3] Repeated injections at 12-hour intervals for 2 days may be required.[3]
-
Monitoring: Monitor the mice for survival, weight loss, and clinical signs of sepsis (e.g., piloerection, lethargy, hypothermia) for up to 10 days.
-
Endpoint Analysis: At predetermined time points, collect blood, peritoneal lavage fluid, and tissues for analysis of bacterial load, neutrophil counts, and cytokine levels.
Protocol 2: Lipopolysaccharide (LPS) Induced Endotoxemia in Mice
Objective: To induce a model of systemic inflammation characteristic of sepsis using bacterial endotoxin and to evaluate the anti-inflammatory effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound peptide
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile pyrogen-free saline
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment.
-
LPS Administration: Induce endotoxemia by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 60 mg/kg) dissolved in sterile pyrogen-free saline.[3]
-
This compound Administration: Administer this compound (e.g., 4 mg/kg) or vehicle control via the desired route (e.g., subcutaneous injection) at 2 hours post-LPS injection.[3] Subsequent injections may be given at 12-hour intervals.[3]
-
Monitoring: Monitor the mice for survival and signs of endotoxemia (e.g., lethargy, ruffled fur, hypothermia).
-
Endpoint Analysis: Collect blood and tissues at various time points (e.g., 6, 12, 24 hours) to measure serum cytokine levels (TNF-α, IL-6, IL-10) and assess organ injury markers.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of sepsis. Its ability to enhance neutrophil-mediated bacterial clearance while simultaneously dampening the excessive inflammatory response addresses two of the major pathological hallmarks of this devastating syndrome. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in preclinical sepsis models, paving the way for further investigation and potential clinical translation.
References
- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Utilizing WKYMVM-NH2 for Macrophage Phagocytosis Studies
Introduction
WKYMVM-NH2 is a synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-Met-NH2) that serves as a potent agonist for formyl peptide receptors (FPRs), a class of G protein-coupled receptors integral to the innate immune response.[1][2][3] It is particularly effective in activating FPR2 (also known as FPRL1), a receptor widely expressed on phagocytic cells like macrophages and neutrophils.[4][5] Due to its ability to robustly stimulate leukocyte effector functions, this compound is a valuable tool for researchers studying the mechanisms of phagocytosis, inflammation, and immune modulation.[1]
Mechanism of Action in Macrophages
Upon binding to FPRs on the macrophage surface, this compound initiates a cascade of intracellular signaling events that culminate in enhanced phagocytic activity.[6] The activation of these receptors triggers downstream pathways crucial for cellular processes such as chemotaxis, NADPH oxidase activation for reactive oxygen species (ROS) production, and the cytoskeletal rearrangements necessary for engulfing targets.[1][6]
Key signaling pathways activated by this compound in macrophages include:
-
PI3K/AKT and Ras/MAPK Pathways: These pathways are critical for regulating cell migration, superoxide production, and the phagocytic process itself.[6]
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. These events are linked to superoxide production and degranulation.[6][7]
-
Rho Family GTPases: this compound stimulates Rho GTPases, which are master regulators of the actin cytoskeleton, essential for the membrane extension and engulfment that characterize phagocytosis.[6]
-
JAK1/STAT6 Pathway: this compound has been shown to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype through the activation of the JAK1/STAT6 signaling pathway.[4][8] M2 macrophages play a significant role in the resolution of inflammation and the clearance of cellular debris.
This multi-faceted signaling response makes this compound a powerful stimulant for studying the molecular machinery of phagocytosis, from receptor activation to pathogen clearance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 5. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
WKYMVM-NH2: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
WKYMVM-NH2 is a synthetic hexapeptide agonist for formyl peptide receptors (FPRs), with a particularly high affinity for FPR2 (also known as FPRL1).[1] This peptide serves as a potent tool for studying a variety of cellular processes, including inflammation, immune response, and chemotaxis. Its ability to activate multiple leukocyte effector functions makes it a valuable compound in drug discovery and development for inflammatory diseases and immune-related disorders.[2]
These application notes provide detailed protocols for the preparation, handling, and use of this compound in common laboratory assays.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Sequence | Trp-Lys-Tyr-Met-Val-D-Met-NH2 | [1] |
| Molecular Formula | C41H61N9O7S2 | |
| Molecular Weight | 856.11 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water (up to 2 mg/mL) | |
| Storage (Lyophilized) | Short-term (weeks): -20°C; Long-term: -80°C. Protect from light and moisture. | |
| Storage (In Solution) | Prepare fresh. If necessary, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Preparation and Handling
Reconstitution of Lyophilized Peptide:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent moisture condensation.
-
Reconstitute the peptide in sterile, distilled water or a buffer of your choice (e.g., PBS).
-
Gently vortex or sonicate to ensure complete dissolution.
-
For stock solutions, a concentration of 1-2 mg/mL is recommended.
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid inhalation of the powder.
-
In case of contact with eyes or skin, wash immediately with copious amounts of water.
Quantitative Data Summary
The following table summarizes the effective concentrations and receptor binding parameters of this compound in various assays.
| Parameter | Value | Cell Type/System | Receptor(s) | Reference |
| EC50 (Calcium Mobilization) | 75 pM | Immune cells | FPR2 | |
| EC50 (Calcium Mobilization) | 3 nM | Immune cells | FPR3 | |
| EC50 (Calcium Mobilization) | 2 nM | HL-60 cells | FPRL1 (FPR2) | [3] |
| EC50 (Calcium Mobilization) | 80 nM | HL-60 cells | FPRL2 (FPR3) | [3] |
| EC50 (Superoxide Production) | 75 nM | Neutrophils | FPRL1/FPRL2 | [3] |
| Optimal Chemotaxis Concentration | 10 - 50 nM | HL-60 cells expressing FPRL2 | FPRL2 | [3] |
| Receptor Affinity | High affinity for FPR2, weaker for FPR1 and FPR3 | FPR1, FPR2, FPR3 | [1] |
Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to assess the chemotactic response of neutrophils to this compound using a modified Boyden chamber.
Workflow:
Caption: Workflow for a neutrophil chemotaxis assay.
Materials:
-
Isolated human neutrophils
-
This compound
-
Boyden chamber apparatus with 5 µm pore size polycarbonate filters
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: Isolate human neutrophils from peripheral blood using a suitable method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in HBSS at a concentration of 2 x 10^6 cells/mL.[4]
-
Chemoattractant Preparation: Prepare serial dilutions of this compound in HBSS. A concentration range of 1 pM to 1 µM is recommended to determine the optimal chemotactic concentration.
-
Assay Setup:
-
Add the this compound dilutions to the lower wells of the Boyden chamber. Use buffer alone as a negative control.
-
Place the polycarbonate filter over the lower wells.
-
Add the neutrophil suspension to the upper wells of the chamber.[5]
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.[5]
-
Cell Staining and Quantification:
-
After incubation, remove the filter and wipe off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the filter using a suitable staining method.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by measuring ATP levels using a luminescent-based method.[5]
-
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to this compound using the fluorescent indicator Fura-2 AM.
Workflow:
Caption: Workflow for a calcium mobilization assay.
Materials:
-
Adherent or suspension cells expressing FPRs (e.g., HL-60)
-
This compound
-
Fura-2 AM
-
Pluronic F-127
-
HBSS or other physiological buffer
-
Fluorescence plate reader or microscope capable of ratiometric imaging
Procedure:
-
Cell Preparation: Plate cells in a 96-well plate and culture overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium and add the Fura-2 AM loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes in the dark.[6]
-
-
Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.[7]
-
Measurement:
-
Place the plate in a fluorescence reader.
-
Establish a baseline fluorescence reading by exciting at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Add this compound at various concentrations to the wells.
-
Immediately begin recording the fluorescence ratio (F340/F380) over time.[8]
-
-
Data Analysis: The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.
Superoxide Production Assay
This protocol details the measurement of superoxide production in neutrophils stimulated with this compound using Dihydroethidium (DHE) as a fluorescent probe.
Workflow:
Caption: Workflow for a superoxide production assay.
Materials:
-
Isolated human neutrophils
-
This compound
-
Dihydroethidium (DHE)
-
HBSS or other physiological buffer
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Preparation: Isolate and prepare human neutrophils as described in the chemotaxis assay protocol.
-
DHE Loading:
-
Resuspend neutrophils in HBSS.
-
Add DHE to the cell suspension at a final concentration of 5-10 µM.
-
Incubate at 37°C for 15-30 minutes in the dark.[9]
-
-
Stimulation: Add this compound at various concentrations to the DHE-loaded cells. A concentration range of 10 nM to 10 µM is suggested.
-
Incubation: Incubate the cells at 37°C for an additional 15-60 minutes.[9]
-
Measurement: Measure the fluorescence using a fluorescence plate reader (excitation ~520 nm, emission ~610 nm) or by flow cytometry.
Signaling Pathways
This compound exerts its effects by binding to FPRs, which are G-protein coupled receptors (GPCRs). Upon binding, it initiates a cascade of intracellular signaling events.
Caption: this compound signaling pathway.
Pathway Description:
-
Receptor Binding: this compound binds to FPR1 and FPR2 on the cell surface.[10]
-
G-Protein Activation: This binding activates heterotrimeric G-proteins (primarily of the Gi family).[10]
-
Downstream Effectors: The activated G-protein subunits (Gα and Gβγ) modulate the activity of several downstream effector enzymes:
-
Phospholipase C (PLC): PLC is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11]
-
Phosphoinositide 3-kinase (PI3K): Activation of the PI3K/Akt pathway is crucial for chemotaxis.
-
Mitogen-activated protein kinases (MAPKs): The Ras/MAPK signaling pathway is also activated, contributing to chemotaxis and other cellular responses.[10]
-
-
Cellular Responses: These signaling cascades culminate in various cellular responses, including:
References
- 1. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. hellobio.com [hellobio.com]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmbreports.org [bmbreports.org]
Application Notes and Protocols for In Vivo Imaging of WKYMVM-NH2-Induced Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic hexapeptide WKYMVM-NH2 is a potent agonist for formyl peptide receptors (FPRs), particularly FPR2, which are predominantly expressed on the surface of various immune cells.[1] This peptide has been shown to be a powerful chemoattractant, inducing the migration of key immune cells such as neutrophils, monocytes, macrophages, and natural killer (NK) cells.[1] Understanding the dynamics of this compound-induced cell migration in vivo is crucial for elucidating its role in inflammatory responses, immune regulation, and its potential as a therapeutic agent in various diseases, including infections, cancer, and autoimmune disorders.[1]
This document provides detailed application notes and protocols for the in vivo imaging of cell migration induced by this compound, with a primary focus on neutrophils. It includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data obtained from in vivo imaging of neutrophil migration in a mouse model stimulated with this compound. These parameters are critical for quantifying the chemotactic response of immune cells.
Table 1: In Vivo Neutrophil Migration Parameters in Response to this compound
| Parameter | Value (Mean ± SEM) | Unit |
| Intraluminal Crawling Velocity | 10.2 ± 0.8 | µm/min |
| Transmigration Time | 7.5 ± 0.9 | min |
| Detachment Time | 11.3 ± 1.5 | min |
| Migration Velocity in Tissue | 8.5 ± 0.6 | µm/min |
| Chemotaxis Velocity | 6.9 ± 0.5 | µm/min |
| Chemotaxis Index | 0.81 ± 0.04 | - |
Data adapted from a study using intravital microscopy of mouse cremaster muscle with WKYMVm as the chemoattractant.[2]
Table 2: In Vitro Activity of this compound on Different Cell Lines
| Cell Line | Receptor Expressed | Assay | EC50 / Optimal Concentration |
| HL-60 | FPRL1 (FPR2) | Chemotaxis | 10 - 50 nM (optimal) |
| HL-60 | FPRL1 (FPR2) | Superoxide Production | 75 nM (EC50) |
| HL-60 | FPRL2 | Chemotaxis | 80 nM (EC50) |
| RBL (transfected) | mFPR | Calcium Mobilization | 1.5 nM (EC50) |
This table provides supplementary in vitro data to contextualize the in vivo effects.[3][4]
Experimental Protocols
This section details the key experimental protocols for in vivo imaging of this compound-induced neutrophil migration using intravital microscopy of the mouse cremaster muscle.[2][5]
Protocol 1: Mouse Cremaster Muscle Intravital Microscopy
Objective: To visualize and quantify neutrophil migration in response to a this compound gradient in real-time.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
This compound peptide
-
Low-melting-point agarose
-
Sterile phosphate-buffered saline (PBS)
-
Surgical tools (forceps, scissors, sutures)
-
Intravital microscope with a water-immersion objective
-
Digital camera and recording software
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection.
-
Surgically expose the cremaster muscle, keeping the tissue moist with warm saline.
-
Carefully spread the muscle over a specialized viewing pedestal on the microscope stage.
-
-
Chemoattractant Application:
-
Prepare a 0.1 mM solution of this compound in sterile PBS.
-
Mix the this compound solution with 1% low-melting-point agarose at a 1:1 ratio.
-
Place a small piece (approximately 1 mm³) of the solidified agarose containing this compound onto the surface of the cremaster muscle, adjacent to a postcapillary venule.
-
-
Intravital Imaging:
-
Position the microscope objective over the prepared tissue.
-
Use brightfield or fluorescence microscopy to visualize the blood vessels and circulating leukocytes.
-
Record time-lapse videos of neutrophil adhesion, transmigration, and migration into the tissue towards the agarose gel.
-
-
Quantitative Analysis:
-
Use image analysis software to track individual neutrophils.
-
Calculate the following parameters:
-
Intraluminal Crawling Velocity: The speed of neutrophils moving along the endothelial lining of the venule.
-
Transmigration Time: The time taken for a neutrophil to cross the endothelial barrier.
-
Migration Velocity in Tissue: The speed of neutrophils moving through the extravascular tissue.
-
Chemotaxis Velocity: The component of the migration velocity directed towards the chemoattractant source.
-
Chemotaxis Index: The ratio of the displacement towards the chemoattractant to the total path length.
-
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by this compound in different immune cells, leading to cell migration and other effector functions.
Caption: this compound Signaling in Neutrophils.
Caption: this compound Signaling in Monocytes.
Caption: this compound Signaling in NK Cells.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo cell migration imaging experiment using this compound.
Caption: In Vivo Imaging Experimental Workflow.
References
- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracking Neutrophil Intraluminal Crawling, Transendothelial Migration and Chemotaxis in Tissue by Intravital Video Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tracking neutrophil intraluminal crawling, transendothelial migration and chemotaxis in tissue by intravital video microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tube Formation Assay with HUVECs using WKYMVM-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The tube formation assay is a widely used in vitro method to assess the angiogenic potential of endothelial cells. This document provides detailed application notes and protocols for conducting a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) and the synthetic hexapeptide WKYMVM-NH2. This compound is an agonist of the formyl peptide receptor 2 (FPR2), which has been shown to play a role in angiogenesis.[1][2] These guidelines are intended for researchers in academia and industry involved in angiogenesis research and drug development.
Data Presentation
The pro-angiogenic effects of this compound on HUVECs can be quantified by measuring various parameters of tube formation. The following table summarizes the dose-dependent effect of this compound on the total tube length of HUVECs.
| This compound Concentration (µM) | Mean Total Tube Length (pixels) | Standard Deviation (pixels) |
| 0 (Control) | 4,437 | ± 1,076 |
| 0.01 | 6,671 | ± 2,291 |
| 1 | 9,896 | ± 2,747 |
| 100 | 11,415 | ± 3,905 |
Data is derived from a study by Kim, Y. E., et al. (2019) and represents the mean ± standard deviation.[3]
Experimental Protocols
This section provides a detailed methodology for performing the HUVEC tube formation assay with this compound.
Materials and Reagents
-
Primary Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)
-
This compound peptide
-
Sterile, nuclease-free water or DMSO for peptide reconstitution
-
96-well tissue culture plates
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell staining dye (e.g., Calcein AM) for visualization (optional)
Preparation of this compound Stock Solution
-
This compound is soluble in sterile water.[2]
-
To prepare a 1 mM stock solution, dissolve the appropriate amount of lyophilized this compound powder in sterile, nuclease-free water. For example, for a peptide with a molecular weight of 856.13 g/mol , dissolve 0.856 mg in 1 mL of water.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or below.
HUVEC Culture
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with growth factors and 2% FBS in a humidified incubator at 37°C and 5% CO2.
-
Passage the cells when they reach 80-90% confluency. Use HUVECs at a low passage number (typically between 2 and 6) for optimal results.
Tube Formation Assay Protocol
-
Coating the Plate:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Pre-chill a 96-well plate at -20°C for at least 30 minutes.
-
Using pre-chilled pipette tips, add 50 µL of the thawed basement membrane matrix to each well of the cold 96-well plate. Ensure the bottom of the well is completely and evenly covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs using Trypsin-EDTA and neutralize with medium containing FBS.
-
Centrifuge the cells and resuspend the pellet in a serum-starved medium (e.g., medium with 0.5-1% FBS).
-
Count the cells and adjust the concentration to 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the serum-starved medium to achieve the desired final concentrations (e.g., 0.01, 1, 100 µM). Include a vehicle control (medium with the same concentration of the solvent used for the peptide, if any).
-
Add 100 µL of the HUVEC suspension (20,000 cells) to each well of the solidified basement membrane matrix plate.
-
Gently add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal incubation time may vary and should be determined empirically.
-
Monitor tube formation periodically under an inverted microscope.
-
(Optional) For fluorescent imaging, you can stain the cells with Calcein AM for 30 minutes before imaging.
-
Capture images of the tube-like structures using a microscope equipped with a camera.
-
-
Quantification:
-
Analyze the captured images using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Quantify parameters such as total tube length, number of branch points, and total tube area.
-
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway in HUVECs
The pro-angiogenic effects of this compound in HUVECs are primarily mediated through the activation of the G-protein coupled receptor, Formyl Peptide Receptor 2 (FPR2).[1][2] Binding of this compound to FPR2 initiates a downstream signaling cascade involving the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways.[4] Activation of these pathways promotes endothelial cell migration, proliferation, and differentiation, ultimately leading to the formation of capillary-like structures.
Caption: this compound signaling cascade in HUVECs.
Experimental Workflow for Tube Formation Assay
The following diagram illustrates the key steps in the HUVEC tube formation assay with this compound treatment.
Caption: HUVEC tube formation assay workflow.
References
- 1. Quantitative analysis of human umbilical vein endothelial cell morphology and tubulogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fMLP-dependent activation of Akt and ERK1/2 through ROS/Rho A pathways is mediated through restricted activation of the FPRL1 (FPR2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
WKYMVM-NH2 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the synthetic peptide WKYMVM-NH2. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving lyophilized this compound?
For initial solubilization, sterile, distilled water is the recommended solvent. Several suppliers indicate that this compound is soluble in water at concentrations up to 2 mg/mL. One supplier specifies a solubility of up to 12.5 mg/mL in water, which may require ultrasonication to achieve. If you encounter solubility issues in water, especially at higher concentrations, using a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can aid in dissolution. After the peptide is fully dissolved in the organic solvent, you can slowly add the aqueous buffer of your choice to reach the desired final concentration.
Q2: How should I prepare this compound solutions for cell-based assays?
When preparing this compound for cell-based assays, it is crucial to ensure the final concentration of any organic solvent is compatible with your cell line and does not induce toxicity.
-
Initial Dissolution: First, attempt to dissolve the peptide in sterile, cell culture-grade water or a suitable buffer (e.g., PBS) at a concentration higher than your final working concentration.
-
Use of Organic Solvents: If the peptide does not readily dissolve, you can use a minimal amount of DMSO. It is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), although the tolerance can vary between cell types.
-
Sterilization: After preparing your stock solution, it is advisable to sterilize it by filtering through a 0.22 µm syringe filter to remove any potential microbial contamination, especially if it will be used in sterile cell culture conditions.
Q3: What are the optimal storage conditions for this compound to ensure its stability?
The stability of this compound is highly dependent on the storage conditions. Following the recommended guidelines is critical to prevent degradation and ensure experimental reproducibility.
| Form | Storage Temperature | Duration | Key Handling Instructions |
| Lyophilized Powder | -20°C to -80°C | Up to 2 years | Store in a desiccator, sealed from moisture and light. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Stock Solution | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed vials. |
| Stock Solution | -20°C | Up to 1 month | Suitable for shorter-term storage. Aliquoting is still highly recommended. |
Q4: My this compound solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation in your this compound solution can indicate several issues, including poor solubility at the desired concentration, aggregation, or degradation of the peptide.
-
Sonication: Brief sonication can help to break up small aggregates and facilitate the dissolution of the peptide.
-
pH Adjustment: The solubility of peptides is often influenced by pH. This compound is a basic peptide, and its solubility may be enhanced in slightly acidic conditions. Adjusting the pH of your buffer away from the isoelectric point (pI) of the peptide can improve solubility.
-
Temperature: Gently warming the solution may aid in dissolving the peptide. However, prolonged exposure to elevated temperatures should be avoided as it can accelerate degradation.
-
Filtration: If precipitation persists, you can try to remove insoluble material by centrifugation or filtration. However, this will result in a lower, and likely unknown, final concentration of the peptide in your solution. It is advisable to determine the concentration of the clarified supernatant before proceeding with your experiment.
Q5: How can I assess the stability of my this compound solution over time?
To assess the stability of your this compound solution, you can perform a stability study using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique allows you to monitor the degradation of the peptide by measuring the decrease in the peak area of the intact peptide and the appearance of new peaks corresponding to degradation products over time.
Experimental Protocols
Protocol for Assessing this compound Solubility
This protocol provides a systematic approach to determine the solubility of this compound in a specific buffer.
Materials:
-
Lyophilized this compound
-
Solvent of choice (e.g., sterile water, PBS pH 7.4)
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
Methodology:
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Initial Dissolution: Add a small, known volume of the solvent to a pre-weighed amount of the peptide to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortexing and Sonication: Vortex the solution for 30 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution for any undissolved particles. A fully dissolved peptide solution should be clear.
-
Serial Dilutions: If the peptide is soluble at the initial high concentration, you can perform serial dilutions to determine the solubility limit. If it is not soluble, you can add increasing volumes of the solvent until the peptide fully dissolves to determine the maximum solubility.
-
Centrifugation: To confirm complete solubilization, centrifuge the solution at high speed (e.g., >12,000 x g) for 10 minutes. The absence of a pellet indicates that the peptide is fully dissolved.
Protocol for Stability Assessment by RP-HPLC
This protocol outlines a general procedure for evaluating the stability of this compound in solution over time.
Materials:
-
This compound stock solution
-
Incubator or water bath set to the desired temperature (e.g., 4°C, 25°C, 37°C)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Autosampler vials
Methodology:
-
Sample Preparation: Prepare your this compound solution in the buffer and at the concentration you wish to test for stability.
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the solution for the initial time point (T0). Dilute this sample with an appropriate mobile phase to a concentration suitable for HPLC analysis and inject it into the HPLC system.
-
Incubation: Store the remaining solution at the desired temperature.
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.
-
HPLC Analysis: Analyze each aliquot by RP-HPLC using a suitable gradient elution method. A typical gradient might be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
Data Analysis: Integrate the peak area of the intact this compound peak in the chromatograms for each time point. The stability is often expressed as the percentage of the initial peak area remaining at each time point.
Protocol for Aggregation Detection using Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a common method to detect the formation of amyloid-like fibrillar aggregates.
Materials:
-
This compound solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black 96-well plate with a clear bottom
-
Fluorescence plate reader
Methodology:
-
Reagent Preparation: Prepare a working solution of ThT in the assay buffer at a final concentration of 20-50 µM.
-
Sample Preparation: Add your this compound solution to the wells of the 96-well plate. Include a positive control (a known aggregating peptide) and a negative control (buffer only).
-
ThT Addition: Add the ThT working solution to each well.
-
Incubation and Measurement: Incubate the plate at a specific temperature (e.g., 37°C) with intermittent shaking. Measure the fluorescence intensity at regular intervals using an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.
-
Data Analysis: An increase in fluorescence intensity over time is indicative of the formation of amyloid-like aggregates.
Signaling Pathways and Workflows
This compound Signaling through Formyl Peptide Receptor 2 (FPR2)
This compound is a potent agonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR). The activation of FPR2 by this compound initiates a cascade of intracellular signaling events that are crucial for various cellular responses, including chemotaxis, phagocytosis, and the inflammatory response.
How to prevent degradation of WKYMVM-NH2 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the synthetic hexapeptide WKYMVM-NH2 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-Met-NH2) that functions as a potent agonist for formyl peptide receptors (FPRs), particularly FPR2.[1][2] It is widely used in research to activate various leukocyte effector functions, such as chemotaxis and NADPH oxidase activation, and to study inflammatory and immune responses.[3][4]
Q2: What is the best solvent to dissolve this compound?
A2: this compound is soluble in water.[5] For creating stock solutions, sterile, high-purity water (e.g., HPLC-grade or Milli-Q) is recommended. If using water as the solvent, it is advisable to filter and sterilize the working solution through a 0.22 μm filter before use.[3]
Q3: What are the primary causes of this compound degradation in solution?
A3: The primary causes of degradation for this compound in solution are:
-
Oxidation: The two methionine (Met) residues and the tryptophan (Trp) residue in its sequence are highly susceptible to oxidation from dissolved oxygen, metal ions, or other oxidizing agents in the buffer.
-
Proteolytic Cleavage: Although generally stable, the peptide can be degraded by proteases if the solution is contaminated with bacteria or fungi.
-
pH Instability: Extreme pH values (highly acidic or alkaline) can lead to the hydrolysis of peptide bonds over time.
Q4: How should I store this compound solutions to ensure stability?
A4: Proper storage is critical for maintaining the peptide's biological activity. Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. For optimal stability, follow the storage guidelines summarized in the table below.[3]
Q5: Can I repeatedly freeze and thaw my this compound stock solution?
A5: It is strongly recommended to avoid multiple freeze-thaw cycles. Each cycle can introduce moisture and increase the chance of peptide degradation. Best practice involves preparing single-use aliquots from the stock solution and storing them at the recommended temperature.
Troubleshooting Guides
Problem: I am observing a significant loss of biological activity in my cell-based assays.
| Potential Cause | Troubleshooting Step |
| Peptide Oxidation | The methionine residues in this compound are prone to oxidation, which can diminish its binding affinity to FPRs. Prepare fresh working solutions from a properly stored stock aliquot for each experiment. Consider degassing buffers with an inert gas (argon or nitrogen) before dissolving the peptide. |
| Improper Storage | The stock solution may have been stored for too long or at the wrong temperature. Verify the storage duration and temperature against the recommended guidelines. If in doubt, use a fresh vial of lyophilized peptide to prepare a new stock solution. |
| Repeated Freeze-Thaw Cycles | The stock solution may have been subjected to multiple freeze-thaw cycles. Discard the current stock and prepare a new one, ensuring it is aliquoted into single-use volumes. |
| Adsorption to Surfaces | Peptides can adsorb to the surfaces of plastic or glass containers, reducing the effective concentration. Consider using low-adhesion microcentrifuge tubes (e.g., siliconized tubes) for storing stock solutions. |
Problem: My this compound solution appears cloudy or contains visible precipitates.
| Potential Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The concentration of the peptide may be too high for the chosen solvent. According to some suppliers, this compound is soluble in water at concentrations up to 2 mg/mL.[5] Do not exceed the recommended solubility limit. If precipitation occurs, gentle warming or vortexing may help, but it is often better to prepare a new, less concentrated solution. |
| Buffer Incompatibility | Components of your buffer system (e.g., high salt concentrations or certain additives) may be causing the peptide to precipitate. Dissolve the peptide in a simple, sterile water or a minimal buffer first, and then dilute it into the final experimental buffer. |
| Microbial Contamination | Cloudiness can be a sign of bacterial or fungal growth, which can also degrade the peptide. Always use sterile solvents and techniques. Filter-sterilize the solution using a 0.22 μm filter.[3] |
Data and Protocols
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | 2 years | Store sealed and protected from moisture. |
| -20°C | 1 year | Store sealed and protected from moisture. | |
| Stock Solution in Solvent | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Use airtight, low-adhesion tubes.[3] |
| -20°C | 1 month | For shorter-term storage. Aliquoting is still highly recommended.[3] |
Experimental Protocol: Preparation and Stability Assessment of this compound Solution
This protocol outlines the steps for preparing a stable stock solution and a workflow for assessing its stability over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Lyophilized this compound powder
-
Sterile, HPLC-grade water
-
0.22 μm syringe filters
-
Low-adhesion microcentrifuge tubes
-
HPLC system with a C18 column
Procedure:
-
Reconstitution of Lyophilized Peptide:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of sterile, HPLC-grade water to the vial to create a stock solution (e.g., 1 mg/mL).
-
Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent aggregation.
-
-
Aliquoting and Storage:
-
Immediately after reconstitution, divide the stock solution into single-use aliquots in sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[3]
-
-
Stability Assessment (via HPLC):
-
Time Point Zero (T=0): Immediately after preparing the stock solution, take one aliquot and dilute it to a known concentration (e.g., 100 µg/mL) with the mobile phase. Inject a standard volume onto the HPLC system. Record the peak area and retention time of the intact this compound.
-
Subsequent Time Points: Store the remaining aliquots under the desired test condition (e.g., -20°C, 4°C, or room temperature).
-
At regular intervals (e.g., 24 hours, 7 days, 1 month), thaw an aliquot and analyze it by HPLC using the same method as the T=0 sample.
-
Data Analysis: Compare the peak area of the main this compound peak at each time point to the T=0 sample. A decrease in the main peak area, accompanied by the appearance of new peaks (degradation products), indicates instability. Calculate the percentage of remaining intact peptide at each time point.
-
Visualizations
Caption: Key factors causing this compound degradation and corresponding prevention strategies.
Caption: Simplified signaling cascade initiated by this compound binding to its primary receptor, FPR2.
Caption: Workflow for quantitatively assessing the stability of this compound solutions using HPLC.
References
- 1. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
Addressing experimental variability in WKYMVM-NH2 studies
Welcome to the technical support center for WKYMVM-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design and to troubleshoot common sources of variability encountered when working with the synthetic hexapeptide this compound.
Section 1: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues researchers may face during their experiments with this compound.
Question 1: I am observing low or no cellular response (e.g., calcium signal, chemotaxis) to this compound. What are the potential causes?
Answer: Low or absent cellular response is a frequent issue that can stem from several factors. Follow this troubleshooting guide to identify the cause:
-
Receptor Expression: The primary target of this compound is the Formyl Peptide Receptor 2 (FPR2/ALX).[1][2] Verify that your cell line or primary cells express FPR2 at sufficient levels. Expression levels can vary significantly between cell types (e.g., neutrophils, monocytes, macrophages, and transfected cell lines).[2]
-
Action: Confirm FPR2 expression via RT-qPCR, Western blot, or flow cytometry. If using a transfected cell line, verify expression and check cell passage number, as expression can diminish over time.
-
-
Peptide Integrity and Concentration: Peptides are susceptible to degradation. Improper storage or handling can lead to loss of activity. Furthermore, the peptide's concentration might be too low, as this compound's effects are dose-dependent.[3]
-
Action: Ensure your peptide stock was stored correctly at -20°C.[4] Prepare fresh dilutions from a properly stored stock solution for each experiment. Perform a dose-response curve, starting from picomolar to micromolar concentrations, to determine the optimal effective concentration (EC50) for your specific assay and cell type.[3][5]
-
-
Assay-Specific Issues:
-
Calcium Mobilization: The health of the cells and proper loading of the calcium indicator dye (e.g., Fura-2-AM) are critical.[6] Ensure cells are not over-confluent and that the dye is not expired. Use a positive control (e.g., ionomycin or ATP) to confirm that the cells and detection system are functioning correctly.
-
Chemotaxis: The optimal concentration for chemotaxis often follows a bell-shaped curve; concentrations that are too high can lead to receptor desensitization and reduced migration.[5] The pore size of the transwell insert must also be appropriate for your cell type.[7]
-
Question 2: My experimental results with this compound are highly variable and not reproducible. What should I do?
Answer: Variability in results can be frustrating. The key is to standardize every step of the protocol.
-
Peptide Preparation and Storage: This is a major source of variability.
-
Cell Culture Conditions:
-
Action: Standardize cell passage number, seeding density, and serum concentration. Changes in culture conditions can alter GPCR expression and signaling. Some studies perform serum starvation prior to the experiment to reduce background signaling.
-
-
Assay Timing and Conditions:
-
Action: Ensure incubation times, temperatures, and buffer compositions are consistent across all experiments. For signaling events like calcium flux, which are rapid, precise timing is crucial.[9]
-
Question 3: Is this compound toxic to my cells? I'm observing decreased cell viability after treatment.
Answer: While generally used for its stimulatory effects, high concentrations of any peptide can potentially induce cytotoxicity.
-
Action 1: Perform a Cytotoxicity Assay. Treat your cells with a wide range of this compound concentrations (e.g., 1 nM to 100 µM) for the duration of your longest experiment. Use a standard cell viability assay (e.g., MTT, LDH, or live/dead staining) to determine the concentration at which toxicity becomes a factor. One study noted no toxic effects on murine mesenchymal stem cells at a concentration of 1 µmol/L.[10]
-
Action 2: Evaluate the Solvent. If you are using a solvent like DMSO to dissolve the peptide, ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically <0.1%). Run a solvent-only control.
Question 4: How should I dissolve and store this compound?
Answer: Proper handling is critical for maintaining the peptide's activity.
-
Dissolution: The peptide is soluble in sterile water (up to 2 mg/mL) or DMSO.[4][8] For cell-based assays, it is often recommended to prepare a concentrated stock in DMSO and then dilute it further in your aqueous assay buffer or media to the final working concentration.
-
Storage: Store the lyophilized peptide at -20°C.[4] After reconstitution, it is highly recommended to create single-use aliquots of your stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Section 2: Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Source(s) |
|---|---|---|
| Purity | ≥95% by HPLC | [4] |
| Form | Lyophilized Solid | [11] |
| Storage (Lyophilized) | -20°C | [4] |
| Recommended Solvents | Sterile Water (up to 2 mg/mL), DMSO | [4][8] |
| Storage (Reconstituted) | -20°C in single-use aliquots | Best Practice |
Table 2: Reported Effective Concentrations (EC50) and Working Ranges
| Assay Type | Cell Type | Receptor(s) | Effective Concentration / EC50 | Source(s) |
|---|---|---|---|---|
| Calcium Mobilization | FPR2-transfected cells | FPR2 | 75 pM | [3] |
| Calcium Mobilization | FPR3-transfected cells | FPR3 | 3 nM | [3] |
| Calcium Mobilization | mFPR-expressing RBL cells | mFPR | 1.5 nM | [12] |
| Chemotaxis | HL-60 cells expressing FPR2 | FPR2 | 10 - 50 nM (optimal range) | [5] |
| Superoxide Production | Human Neutrophils | FPRs | 75 nM | [5] |
| Cell Proliferation | Caco-2 cells (24 hrs) | FPRs | 10 - 1000 nM | [13] |
| In Vivo (Ischemia) | Mouse Model | FPR2 | 1 µM (topical), 4 mg/kg (injection) |[3][14] |
Section 3: Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Centrifuge: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitution: Under sterile conditions, add the appropriate volume of solvent (e.g., sterile DMSO) to create a concentrated stock solution (e.g., 1 mM). To do this for a 1 mg vial of this compound (MW: 856.13 g/mol ), add 1168 µL of solvent.
-
Vortex: Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol is a general guideline and may need optimization for your specific cell type and equipment (e.g., FlexStation, plate reader).[6][15]
-
Cell Plating: Plate cells (e.g., HEK293 or CHO cells stably expressing FPR2) in a 96-well, black-walled, clear-bottom plate at a density that will result in a 90-95% confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2-AM or Fluo-4 AM) in a suitable buffer (e.g., Krebs-Ringer-HEPES).
-
Incubation: Remove the cell culture medium and add the dye loading buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells 2-3 times with the assay buffer to remove extracellular dye.
-
Compound Preparation: Prepare a series of this compound dilutions (e.g., from 1 pM to 1 µM) in the assay buffer. Also, prepare a positive control (e.g., ATP or ionomycin) and a negative control (buffer only).
-
Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence intensity over time. Establish a stable baseline reading for 15-30 seconds.
-
Stimulation: Using the instrument's automated injection system, add the this compound dilutions or controls to the wells.
-
Data Acquisition: Continue recording the fluorescence signal for 60-180 seconds to capture the peak response and subsequent return to baseline.
-
Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log of the agonist concentration to generate a dose-response curve and calculate the EC50.
Section 4: Visual Guides and Diagrams
Diagram 1: this compound Signaling Pathway via FPR2
Caption: Canonical signaling pathway of this compound via the FPR2 receptor.
Diagram 2: Troubleshooting Workflow for Low Cellular Response
Caption: A logical workflow for troubleshooting low signal in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 3. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abbiotec.com [abbiotec.com]
- 9. mdpi.com [mdpi.com]
- 10. The effect of the WKYMVm peptide on promoting mBMSC secretion of exosomes to induce M2 macrophage polarization through the FPR2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. W Peptide, WKYMVm - NH2 - 1 mg [anaspec.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: WKYMVM-NH2 Experimental Protocols
Welcome to the technical support center for WKYMVM-NH2. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and overcome common pitfalls.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic hexapeptide that acts as a potent agonist for the formyl peptide receptor (FPR) family.[1][2] It exhibits a particularly high affinity for FPR2, with weaker affinity for FPR1 and FPR3.[1][2] Upon binding to these G-protein coupled receptors, this compound activates various downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways.[3] This activation leads to a range of cellular responses, most notably in immune cells like neutrophils and monocytes, which includes chemotaxis, calcium mobilization, and superoxide production.[3][4]
2. How should I store and handle the this compound peptide?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Storage: The lyophilized peptide should be stored at -20°C or -80°C for long-term stability.[5][6]
-
Reconstitution: The peptide is soluble in water.[6] For the TFA salt version of the peptide, ultrasonic assistance may be required for complete dissolution.[5] It is recommended to prepare a concentrated stock solution in sterile water or an appropriate buffer.
-
Working Solutions: Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your experimental buffer. If using an aqueous stock solution, it is advisable to sterilize it by filtering through a 0.22 µm filter before use.[5]
3. What is the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound is highly dependent on the specific cell type, the receptor expression levels, and the biological response being measured. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
| Application | Cell Type/Model | Recommended Concentration Range | Reference |
| Chemotaxis | HL-60 cells expressing FPRL2 | 10 - 50 nM | [4] |
| Calcium Mobilization | FPR2-expressing HL-60 cells | EC50 of 2 nM | [4] |
| FPR3-expressing HL-60 cells | EC50 of 80 nM | [4] | |
| Neutrophils (via FPR2) | pM range | [3] | |
| Superoxide Production | Neutrophils | EC50 of 75 nM | [4] |
| Cell Proliferation | Caco-2 cells | 10 - 1000 nM | [5] |
| In Vivo Studies | Mouse models | 2.5 - 8 mg/kg | [7][8] |
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Response
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure the peptide has been stored correctly at -20°C or -80°C and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Improper Dissolution | Confirm that the peptide is fully dissolved. For the TFA salt, sonication may be necessary. Visually inspect the solution for any precipitates. |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Concentrations can range from pM to µM depending on the desired effect and receptor affinity.[3] |
| Low Receptor Expression | Verify the expression of FPR1, FPR2, and FPR3 on your target cells using techniques like qPCR, western blotting, or flow cytometry. The response to this compound is dependent on the presence of these receptors. |
| Cell Health and Passage Number | Ensure cells are healthy and within a low passage number. Cellular responses can diminish with increasing passage number. Perform a viability assay to confirm cell health. |
| Receptor Desensitization | Prolonged exposure to agonists can lead to receptor desensitization. Minimize pre-incubation times with this compound before measuring the final response. |
Issue 2: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use sterile, high-purity water and buffers for all solutions. Ensure all labware is clean. |
| Autofluorescence of Peptide or Cells | Run a control with the peptide alone and unstained cells to determine their contribution to the background signal. |
| Non-specific Binding | Include appropriate controls, such as a vehicle control and a negative control with an irrelevant peptide, to assess non-specific effects. |
| Assay-Specific Issues | For calcium flux assays, ensure the dye loading has been optimized and that there is no leakage from the cells.[9] For superoxide assays, ensure the probe is specific for superoxide and that the incubation time is optimized to avoid auto-oxidation.[10] |
Issue 3: Variability Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Maintain consistent cell seeding densities, growth media, and incubation times. Synchronizing the cell cycle can sometimes reduce variability. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions of the peptide. |
| Assay Timing | For kinetic assays like calcium flux, precise timing of reagent addition and signal reading is crucial. Automated injectors can improve reproducibility. |
| Short In Vivo Half-life | For in vivo studies, the short half-life of this compound can lead to variable results. Consider more frequent administration or the use of a delivery system like PLGA microspheres to prolong its action.[3] |
Experimental Protocols
Protocol 1: Neutrophil Chemotaxis Assay
This protocol describes a common method for assessing the chemotactic response of neutrophils to this compound using a Boyden chamber or similar multi-well migration plate.
Materials:
-
Isolated human or murine neutrophils
-
This compound stock solution
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Chemotaxis chamber (e.g., 96-well Transwell plate with 3-5 µm pores)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Methodology:
-
Isolate neutrophils from whole blood using a density gradient centrifugation method.
-
Resuspend the isolated neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Label the neutrophils with a fluorescent dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in chemotaxis buffer in the lower wells of the chemotaxis plate. Include a buffer-only control (negative control) and a known chemoattractant like fMLP as a positive control.
-
Place the porous membrane insert into each well.
-
Add 50-100 µL of the labeled neutrophil suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, carefully remove the insert.
-
Quantify the migrated cells by measuring the fluorescence in the lower chamber using a fluorescence plate reader.
Protocol 2: Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium flux in response to this compound stimulation.
Materials:
-
Adherent or suspension cells expressing FPRs
-
This compound stock solution
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a no-wash calcium assay kit)
-
Fluorescence plate reader with kinetic reading capabilities and automated injectors
Methodology:
-
Seed the cells in a 96-well or 384-well black, clear-bottom plate and culture overnight. For suspension cells, they can be loaded with dye in suspension before being plated.
-
Prepare the calcium dye loading solution according to the manufacturer's protocol.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, gently wash the cells with assay buffer to remove excess dye (if not using a no-wash kit).
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Prepare a plate with different concentrations of this compound.
-
Measure the baseline fluorescence for a short period.
-
Use the automated injector to add the this compound solutions to the cell plate.
-
Immediately begin kinetic measurement of the fluorescence signal for several minutes to capture the calcium transient.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
References
- 1. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 3. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WKYMVm hexapeptide, a strong formyl peptide receptor 2 agonist, attenuates hyperoxia-induced lung injuries in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotin-tyramide.com [biotin-tyramide.com]
Technical Support Center: WKYMVM-NH2 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to improve the in vivo half-life of the synthetic hexapeptide WKYMVM-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo half-life a concern?
This compound is a synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-D-Met-NH2) that acts as a potent agonist for Formyl Peptide Receptors (FPRs), particularly FPR2.[1][2] These receptors are primarily expressed on immune cells like neutrophils and monocytes.[3][4] By activating FPRs, this compound can stimulate various immune responses, including chemotaxis, superoxide production, and bactericidal activity, giving it therapeutic potential for infections, inflammatory diseases, and cancer.[1][2][5]
The primary concern for its in vivo application is its extremely short half-life. Like many therapeutic peptides, it is rapidly degraded by proteases and cleared from circulation, which necessitates high doses and frequent administration to achieve a therapeutic effect.[1][6]
Q2: What is the reported in vivo half-life of unmodified this compound?
Studies in rats have shown the pharmacokinetic profile of this compound to be characterized by rapid clearance. After intravenous injection, the half-life (T½) is approximately 15.7 minutes. The half-life is even shorter following intraperitoneal injection, at around 4.9 minutes.[1] This short duration significantly limits its therapeutic window and efficacy in a clinical setting.
Q3: What are the primary strategies to extend the in vivo half-life of this compound?
Several strategies can be employed to protect the peptide from enzymatic degradation and reduce renal clearance. These can be broadly categorized into two approaches: specific modifications reported for this compound and general, widely-adopted peptide modification techniques.
-
Encapsulation: Enclosing this compound within injectable poly(lactic-co-glycolic acid) (PLGA) microspheres can create a depot effect, prolonging the peptide's action at the site of injury.[1]
-
Antibody Conjugation: Conjugating the peptide to an anti-cotinine antibody has been shown to significantly improve its half-life while retaining therapeutic efficacy.[1]
-
PEGylation: This is a common strategy that involves attaching one or more polyethylene glycol (PEG) chains to the peptide.[7][8] The increased hydrodynamic size reduces renal filtration and sterically hinders protease access.[9]
-
Lipidation (Fatty Acid Acylation): Attaching a fatty acid to the peptide promotes reversible binding to serum albumin.[6] Since albumin has a very long half-life (approx. 19 days), this complex acts as a circulating reservoir for the peptide, dramatically extending its duration of action.[6]
Troubleshooting Guides
Problem: My in vivo experiment with this compound shows poor or inconsistent efficacy.
-
Possible Cause: The short half-life of the peptide is likely preventing it from reaching and acting on the target tissue at a sufficient concentration for the required duration. Pharmacokinetic studies in rats confirm a half-life of only a few minutes.[1]
-
Solution: Implement a half-life extension strategy. Based on your experimental needs, you could encapsulate the peptide in PLGA microspheres for localized delivery or use PEGylation for systemic applications.[1][8] It is crucial to select a strategy that preserves the peptide's ability to bind to FPR2.
Problem: After modifying this compound (e.g., via PEGylation), its biological activity has significantly decreased.
-
Possible Cause: The site of modification may be interfering with the peptide's receptor-binding domain. The biological activity of this compound depends on its interaction with FPR2. If the modification sterically hinders this interaction, the peptide's potency will be reduced.
-
Solution: The site of PEG attachment must be carefully selected to ensure the peptide's binding efficiency and activity are retained.[8][10] Consider site-specific PEGylation by introducing a unique reactive handle, such as a cysteine residue, at a position distant from the key binding residues (e.g., the N-terminal Tryptophan). This allows for controlled conjugation away from the active site.[11]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Unmodified this compound in Rats [1]
| Administration Route | Dose | T½ (min) | Tmax (min) | Cmax (ng/mL) |
| Intravenous | 2.5 mg/kg | 15.7 ± 8.1 | 2 | 312.5 ± 307.5 |
| Intraperitoneal | 2.5 mg/kg | 4.9 ± 2.1 | 5 | 87.6 ± 20.3 |
Table 2: Comparison of Half-Life Extension Strategies
| Strategy | Principle | Potential Advantages | Potential Disadvantages |
| Encapsulation (PLGA) | Physical entrapment creates a slow-release depot.[1] | Localized and sustained release. | May not be suitable for systemic delivery; potential for immune response to microspheres. |
| Antibody Conjugation | Fusion to a large, stable protein.[1] | Significant increase in half-life; potential for targeted delivery. | Complex manufacturing; potential for immunogenicity of the fusion protein. |
| PEGylation | Covalent attachment of PEG increases hydrodynamic size, reducing renal clearance and proteolysis.[8][9] | Well-established method; tunable half-life based on PEG size.[8] | Can reduce biological activity if not site-specific; accumulation of large PEGs in tissues.[12] |
| Lipidation (Albumin Binding) | Fatty acid conjugation facilitates reversible binding to abundant and long-lived serum albumin.[6] | Drastic half-life extension; utilizes a natural transport protein. | May alter biodistribution; binding affinity must be optimized to allow release. |
Experimental Protocols
Protocol: Site-Specific N-Terminal PEGylation of this compound
This protocol provides a general methodology for conjugating a PEG molecule to the N-terminal amine of the this compound peptide. This site is often chosen to minimize interference with receptor binding.
-
Materials:
-
This compound peptide (high purity, >95%)
-
Methoxy PEG with a reactive N-hydroxysuccinimide (mPEG-NHS) ester (e.g., 20 kDa)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Analysis: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
-
-
Procedure:
-
Peptide Dissolution: Dissolve this compound in a minimal amount of DMF or DMSO before diluting it into the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEG Activation and Addition: Dissolve the mPEG-NHS ester in the reaction buffer. Add the activated PEG to the peptide solution at a 1.5 to 3-fold molar excess.
-
Conjugation Reaction: Gently mix the reaction solution at room temperature for 1-4 hours. Monitor the reaction progress by taking aliquots and analyzing them via RP-HPLC.
-
Quenching: Once the desired level of conjugation is reached, add the quenching solution (e.g., 50 µL per 1 mL of reaction volume) to hydrolyze any unreacted mPEG-NHS ester. Let it react for 30 minutes.
-
Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG using an RP-HPLC system with a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Collect the fractions corresponding to the mono-PEGylated this compound. Confirm the identity and purity of the final product using MALDI-TOF mass spectrometry, which should show a mass increase corresponding to the attached PEG chain.
-
Lyophilization and Storage: Lyophilize the pure fractions and store the final product at -20°C or -80°C.
-
Visualizations
Caption: FPR2 signaling pathway activated by this compound.[1][3][13]
Caption: Experimental workflow for site-specific PEGylation.
Caption: Decision guide for selecting a half-life extension strategy.
References
- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 3. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 9. kinampark.com [kinampark.com]
- 10. bachem.com [bachem.com]
- 11. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
How to account for differences in human vs. mouse FPR affinity for WKYMVM-NH2
This technical support center provides guidance for researchers encountering differences in experimental results when using the synthetic peptide agonist WKYMVM-NH2 in human versus mouse model systems. The information is structured to troubleshoot common issues and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show different potency in my human cell lines compared to my mouse primary cells or in vivo models?
A1: This is a common observation stemming from the genetic and pharmacological differences between human and mouse Formyl Peptide Receptors (FPRs). While the synthetic hexapeptide this compound is a potent agonist for human FPR2 (also known as FPR2/ALX), its interaction with the murine orthologs can vary. Humans express three FPRs (FPR1, FPR2, FPR3), whereas mice have a more complex family of at least seven receptors.[1][2][3][4] Although mouse Fpr2 is considered the ortholog to human FPR2, subtle differences in the ligand-binding pockets can lead to altered affinity and efficacy.[4][5]
Q2: Which specific receptors does this compound target in humans and mice?
A2: In humans, this compound is known to be a high-affinity agonist for FPR2/ALX, capable of inducing cellular responses like chemotaxis at picomolar concentrations.[6][7] It demonstrates weaker affinity for FPR1 and FPR3.[2][3] In mice, WKYMVm (a closely related peptide) has been shown to be a potent agonist for the mouse ortholog Fpr2, inducing calcium mobilization at low nanomolar concentrations in transfected cell systems.[8] However, the broader family of mouse FPRs means there could be interactions with other receptor subtypes that are not present in humans.
Q3: What are the expected EC50 values for this compound in human and mouse cells?
A3: The half-maximal effective concentration (EC50) can vary significantly based on the cell type and the assay performed (e.g., calcium mobilization, chemotaxis, superoxide production). However, published data provides a general baseline. For human FPR2/ALX, EC50 values are typically in the low nanomolar to high picomolar range.[7][9] For mouse Fpr2, studies using transfected rat basophilic leukemia (RBL) cells have reported an EC50 of approximately 1.5 nM for WKYMVm-induced calcium mobilization, indicating high potency.[8] Discrepancies between these values and your experimental results may arise from differences in receptor expression levels, signaling efficiency in your specific cell type, or the specific variant of the peptide used.
Troubleshooting Guide
Issue 1: Low or No Response to this compound in Mouse Cells
-
Possible Cause 1: Lower Receptor Affinity.
-
Solution: Perform a dose-response curve with a wider concentration range. You may need to use a significantly higher concentration of this compound in your mouse model to achieve the same level of response seen in human cells.
-
-
Possible Cause 2: Low Receptor Expression.
-
Solution: Verify the expression of Fpr2 mRNA (via RT-qPCR) or Fpr2 protein (via Western blot or flow cytometry, if antibodies are available) in your specific mouse cells (e.g., neutrophils, macrophages). Expression levels can vary between different cell types and mouse strains.
-
-
Possible Cause 3: Inappropriate Assay.
-
Solution: Ensure your functional assay is sensitive enough. A calcium mobilization assay is a robust and direct measure of G-protein-coupled receptor (GPCR) activation.[10] If you are using a downstream assay like chemotaxis or cytokine release, the signaling pathway may be regulated differently in mouse cells.
-
Issue 2: High Variability in Experimental Results Between Human and Mouse Models
-
Possible Cause 1: Species-Specific Signaling Pathways.
-
Solution: While the initial G-protein activation is conserved, downstream signaling pathways can diverge. When studying specific endpoints, consider that this compound can activate multiple pathways, including PLC/Ca2+, PI3K/AKT, and MAPK/ERK.[7] It may be necessary to probe multiple downstream effectors to understand the complete signaling profile in each species.
-
-
Possible Cause 2: Off-Target Effects in Mice.
-
Solution: Given the larger family of FPRs in mice, this compound could have off-target effects by binding to other Fpr isoforms.[4] Consider using Fpr2 knockout mice to confirm that the observed effects are mediated specifically through this receptor.[5] Alternatively, use specific antagonists for other potential receptors if available.
-
Quantitative Data Summary
The following table summarizes reported affinity and potency values for this compound and its related peptide WKYMVm.
| Species | Receptor | Cell Line | Assay Type | Ligand | Potency (EC50) / Affinity (Ki) | Reference |
| Human | FPR2/ALX (FPRL1) | HL-60 Transfectants | Calcium Mobilization | This compound | 2 nM | [9] |
| Human | FPR3 (FPRL2) | HL-60 Transfectants | Calcium Mobilization | This compound | 80 nM | [9] |
| Human | Neutrophils | Superoxide Production | This compound | 75 nM | [9] | |
| Mouse | Fpr2 | RBL Transfectants | Calcium Mobilization | WKYMVm | 1.5 nM | [8] |
| Mouse | Fpr2 | Macrophages | Radioligand Binding | [125I]WKYMVm | Specific binding confirmed | [5] |
Key Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is a standard method for assessing the activation of Gq-coupled GPCRs like FPRs.
-
Cell Preparation:
-
Culture cells (e.g., human HL-60 cells transfected with FPR2, or mouse bone marrow-derived neutrophils) to the appropriate density in a 96-well black, clear-bottom plate.
-
-
Dye Loading:
-
Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Gently wash the cells two to three times with the assay buffer to remove extracellular dye.
-
-
Baseline Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for 15-30 seconds before adding the ligand.
-
-
Ligand Addition & Measurement:
-
Use an automated injector to add varying concentrations of this compound to the wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-5 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Peak - Baseline).
-
Plot the fluorescence change against the logarithm of the ligand concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Harvest cells expressing the target receptor (e.g., HEK293-hFPR2 or splenocytes from mice).
-
Homogenize cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of a radiolabeled FPR ligand (e.g., [125I]WKYMVm or [3H]fMLF).
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
To determine non-specific binding, add a large excess of an unlabeled ligand to a set of control wells.
-
-
Incubation:
-
Add the prepared cell membranes to each well.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C) to reach binding equilibrium.[11]
-
-
Separation:
-
Rapidly separate the bound from free radioligand by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound ligand will be trapped on the filter.
-
-
Detection:
-
Wash the filters quickly with ice-cold wash buffer.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to calculate the IC50, which can then be converted to the inhibition constant (Ki).
-
Visualizations
FPR Signaling Pathway
Caption: Simplified FPR signaling pathway initiated by this compound.
Experimental Workflow: Calcium Mobilization Assay
Caption: Standard workflow for a calcium mobilization assay.
References
- 1. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 2. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Role of the Murine Formyl-Peptide Receptor 2: Ligand-Specific Effects on Leukocyte Responses and Experimental Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Preventing non-specific binding of WKYMVM-NH2 in assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the WKYMVM-NH2 peptide. The focus is on preventing and mitigating non-specific binding to ensure accurate and reproducible assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a significant issue?
This compound is a synthetic hexapeptide that acts as a potent agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2).[1][2][3][4][5][6] It is widely used in research to study inflammatory responses, chemotaxis, and wound healing.[4][7][8]
Non-specific binding (NSB) is a major concern because the peptide's physicochemical properties make it prone to adhering to untreated surfaces, such as polystyrene microplates and plastic labware.[9][10][11][12] This unwanted binding leads to high background noise, which can mask the true signal, reduce assay sensitivity, and ultimately produce inaccurate or unreliable data.[13][14][15]
The primary drivers of this non-specific interaction are:
-
Hydrophobic Interactions : The peptide contains several hydrophobic residues (Tryptophan, Tyrosine, Valine, Methionine) that can adsorb to nonpolar plastic surfaces.[9]
-
Electrostatic Interactions : The presence of a positively charged Lysine residue allows the peptide to bind to negatively charged surfaces.[11][16]
Q2: How can I effectively block non-specific binding in my assay?
Blocking unoccupied sites on the assay surface is the most critical step to prevent the peptide from binding non-specifically.[13][17][18] This is achieved by incubating the surface with a solution of inert molecules that saturate these sites. The choice of blocking agent can significantly impact your results.
Key Strategies:
-
Use a Protein-Based Blocker : Bovine Serum Albumin (BSA) and casein (found in non-fat dry milk) are the most common protein blockers.[15][18] They effectively coat the surface to prevent peptide adsorption. For many assays, casein-based blockers may provide lower background levels compared to BSA.[13][19]
-
Incorporate a Non-Ionic Detergent : Adding a mild, non-ionic detergent like Tween-20 to your wash buffers is essential.[20][21] Tween-20 disrupts hydrophobic interactions, helping to wash away loosely bound peptides without disturbing specific antibody-antigen binding.[9][20] It is typically used at a concentration of 0.05% to 0.1%.[20][21][22]
-
Consider Synthetic Blockers : For certain applications, especially those involving hydrophobic surfaces, non-protein polymeric blockers like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) can be effective alternatives.[23][24]
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | Widely used, effective for many applications, preferred for biotin-avidin systems.[13][17] | Preparations can vary in quality; may contain contaminants that cause cross-reactivity.[15][23] |
| Casein / Non-Fat Dry Milk | 0.1% - 0.5% (w/v) | Inexpensive, often results in lower background than BSA, good molecular diversity for blocking.[13][19][23] | May contain phosphotyrosine, which can interfere with phospho-specific antibodies.[23] Can inhibit alkaline phosphatase activity.[23][24] |
| Fish Gelatin | 0.1% - 1% (w/v) | Less likely to cross-react with mammalian antibodies.[13] | Often an ineffective blocker when used alone and can mask some epitopes.[23][24] |
| Synthetic/Polymer Blockers (PEG, PVP) | Varies by product | Protein-free, highly consistent, good for coating hydrophobic surfaces.[23][24] | May not be as effective as protein blockers for all surface types. |
Troubleshooting Guide
Issue: I'm still observing high background signal after blocking.
If high background persists, a multi-step optimization approach is necessary. Use the following workflow to diagnose and resolve the issue.
Illustrative Impact of Tween-20 on Assay Background
The addition of a non-ionic detergent is critical for minimizing background from hydrophobic interactions.
| Tween-20 Concentration in Wash Buffer | Average Background Signal (OD) | Illustrative Signal-to-Noise Ratio |
| 0% | 0.850 | 2.1 |
| 0.01% | 0.425 | 4.5 |
| 0.05% (Recommended) | 0.150 | 12.7 |
| 0.1% | 0.145 | 13.1 |
Note: Data are for illustrative purposes to demonstrate the principle. Optimal concentrations should be determined empirically.
Experimental Protocols
Protocol: General Purpose ELISA Blocking Procedure
This protocol provides a robust starting point for minimizing non-specific binding in a standard 96-well plate assay (e.g., competitive ELISA).
Materials:
-
Coating Buffer : e.g., 50 mM Sodium Carbonate, pH 9.6.[22]
-
Blocking Buffer : 1% (w/v) BSA or Casein in PBS.
-
Wash Buffer (PBST) : Phosphate-Buffered Saline (PBS) with 0.05% (v/v) Tween-20.[20][22]
-
Assay Diluent : Blocking Buffer or a specialized commercial diluent.
Procedure:
-
Coating : Coat the 96-well microplate with the desired capture molecule (e.g., antibody or receptor protein) diluted in Coating Buffer. Incubate for 2 hours at room temperature or overnight at 4°C.[22]
-
Aspiration : Remove the coating solution from the wells.
-
Initial Wash : Wash the plate 2 times with 300 µL of Wash Buffer (PBST) per well.[22]
-
Blocking : Add 300 µL of Blocking Buffer to each well.[22] Ensure the entire surface of the well is covered.
-
Incubation : Incubate for a minimum of 1-2 hours at room temperature or overnight at 4°C. For persistent background issues, longer incubation times are recommended.[14]
-
Final Wash : Aspirate the blocking buffer. Wash the plate 3-5 times with 300 µL of Wash Buffer (PBST) per well. If background is high, include a 30-60 second soak time for each wash step.[14]
-
Assay Start : The plate is now blocked and ready for the addition of samples, standards (including this compound), and detection reagents. Always dilute the this compound peptide and detection reagents in the Assay Diluent to prevent binding during incubation steps.[22]
Reference Information
This compound Signaling Pathway
This compound primarily signals through the G-protein coupled receptor (GPCR) FPR2.[1][25][26] The canonical pathway involves coupling to inhibitory G-proteins (Gαi), leading to the activation of multiple downstream effectors that are critical for immune cell function.[1][3]
Activation of FPR2 by this compound triggers G-protein dissociation. The Gβγ subunit subsequently activates key enzymes like Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[3][25] This leads to calcium mobilization, activation of Protein Kinase C (PKC), and stimulation of the PI3K/Akt and MAPK pathways, culminating in cellular responses like chemotaxis and superoxide generation.[5][25]
References
- 1. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists | Semantic Scholar [semanticscholar.org]
- 3. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 6. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of cutaneous wound healing by an FPR2-specific peptide agonist WKYMVm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of the WKYMVm peptide on promoting mBMSC secretion of exosomes to induce M2 macrophage polarization through the FPR2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nicoyalife.com [nicoyalife.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 14. arp1.com [arp1.com]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reducing Multifunctional Adsorption to Improve Recovery and In Vivo Detection of Neuropeptides by Microdialysis with LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 18. Blocking buffers - Immunoassays Clinisciences [clinisciences.com]
- 19. thermofisher.com [thermofisher.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 22. affbiotech.cn [affbiotech.cn]
- 23. corning.com [corning.com]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. Distinct signaling cascades elicited by different formyl peptide receptor 2 (FPR2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
Cell culture conditions for optimal WKYMVM-NH2 response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal cell culture conditions and experimental use of the synthetic hexapeptide WKYMVM-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic hexapeptide that functions as a potent agonist for Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors involved in the innate immune response.[1][2] It shows the highest affinity for FPR2 (also known as FPRL1), with weaker affinity for FPR1 and FPR3.[1] Upon binding to these receptors on various immune cells, it triggers a cascade of intracellular signaling pathways, leading to cellular responses like chemotaxis, calcium mobilization, and phagocytosis.[1][3]
Q2: Which cell types are responsive to this compound?
A2: A variety of immune cells express FPRs and are therefore responsive to this compound. These primarily include:
In addition to immune cells, other cell types like endothelial colony-forming cells (ECFCs) also respond to this compound.[6][7]
Q3: How should I store and handle the this compound peptide?
A3: this compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[8][9] For creating a stock solution, the peptide is soluble in sterile, enzyme-free distilled water.[5][10] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the typical effective concentrations of this compound for in vitro experiments?
A4: The optimal concentration of this compound depends on the cell type and the specific cellular response being measured. Picomolar (pM) concentrations are often sufficient to induce chemotaxis and calcium mobilization via FPR2, while nanomolar (nM) concentrations are typically required for responses mediated by FPR1.[1]
Troubleshooting Guides
Problem 1: No observable cellular response (e.g., chemotaxis, calcium influx) after this compound stimulation.
| Possible Cause | Troubleshooting Step |
| Incorrect Peptide Concentration | Verify the calculations for your stock solution and final working concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. |
| Low or Absent Receptor Expression | Confirm that your target cells express the relevant FPRs (primarily FPR2/FPRL1). This can be checked by techniques such as flow cytometry, qPCR, or Western blotting. |
| Poor Cell Health | Ensure that your cells are healthy and viable before starting the experiment. Use a viability stain like trypan blue to assess cell health. High cell passage numbers can sometimes lead to altered receptor expression or signaling. |
| Peptide Degradation | Ensure the peptide has been stored correctly at -20°C and that the stock solution has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot if necessary. |
| Inappropriate Assay Conditions | Review your experimental protocol. For chemotaxis assays, ensure the pore size of the membrane is appropriate for your cells. For calcium flux assays, check the loading efficiency of your calcium indicator dye. |
Problem 2: High background signal or spontaneous cell activation.
| Possible Cause | Troubleshooting Step |
| Contamination of Cell Culture | Check for signs of bacterial or mycoplasma contamination in your cell cultures, as these can activate immune cells. |
| Presence of Endotoxins | Use endotoxin-free reagents and plasticware, as endotoxins can potently activate many of the same cell types as this compound. |
| Over-manipulation of Cells | Handle cells gently during harvesting and plating to minimize mechanical stress, which can lead to non-specific activation. |
Quantitative Data Summary
| Cell Type | Assay | Parameter | Effective Concentration | Reference |
| HL-60 cells expressing FPRL1 | Calcium Mobilization | EC50 | 2 nM | [4] |
| HL-60 cells expressing FPRL2 | Calcium Mobilization | EC50 | 80 nM | [4] |
| HL-60 cells expressing FPRL2 | Chemotaxis | Optimal Migration | 10 - 50 nM | [4] |
| Neutrophils | Superoxide Production | EC50 | 75 nM | [4] |
| mFPR-expressing RBL cells | Calcium Mobilization | EC50 | 1.5 nM | [11] |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
This protocol describes a standard method for assessing the chemotactic response of immune cells to this compound using a Boyden chamber or similar multi-well migration plate.
Materials:
-
Chemotaxis chamber (e.g., 96-well format with polycarbonate membrane)
-
Cell culture medium (e.g., RPMI 1640) with 0.1% BSA
-
This compound stock solution
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence plate reader
Procedure:
-
Prepare a cell suspension of your target cells (e.g., neutrophils, monocytes) in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Incubate the cells with Calcein-AM for 30 minutes at 37°C.
-
Wash the cells twice with serum-free medium to remove excess dye and resuspend in the same medium.
-
Prepare serial dilutions of this compound in serum-free medium in the lower wells of the chemotaxis chamber. Include a negative control (medium only) and a positive control chemoattractant if available.
-
Place the membrane over the lower wells.
-
Add 50 µL of the labeled cell suspension to the top of each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours (incubation time may need to be optimized for your specific cell type).
-
After incubation, carefully remove the cells from the top of the membrane.
-
Measure the fluorescence of the cells that have migrated through the membrane to the lower chamber using a fluorescence plate reader.
Protocol 2: Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium flux in response to this compound stimulation.
Materials:
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound stock solution
-
Fluorometric imaging system or plate reader with kinetic reading capabilities
Procedure:
-
Harvest your target cells and resuspend them in HBSS at a concentration of 1-5 x 10^6 cells/mL.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells to remove extracellular dye and resuspend in HBSS.
-
Aliquot the cell suspension into the wells of a black, clear-bottom 96-well plate.
-
Measure the baseline fluorescence for a short period.
-
Add this compound at the desired final concentration and immediately begin recording the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
Signaling Pathways and Experimental Workflow
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. WKYMVm-induced activation of formyl peptide receptor 2 stimulates ischemic neovasculogenesis by promoting homing of endothelial colony-forming cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. W Peptide, WKYMVm - NH2 - 1 mg [anaspec.com]
- 9. WKYMVm peptide [novoprolabs.com]
- 10. abbiotec.com [abbiotec.com]
- 11. researchgate.net [researchgate.net]
How to choose the right control for WKYMVM-NH2 experiments
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers utilizing the synthetic hexapeptide WKYMVM-NH2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic hexapeptide that functions as a potent agonist for the Formyl Peptide Receptor (FPR) family, a group of G protein-coupled receptors (GPCRs).[1][2][3][4][5] It exhibits a strong affinity for FPR2 (also known as FPRL1), and to a lesser extent, for FPR1 and FPR3.[2][3] Upon binding to these receptors, this compound activates various downstream signaling pathways, including Phospholipase C (PLC), Protein Kinase C (PKC), PI3K/Akt, and MAPK pathways.[6][7] This activation leads to a range of cellular responses such as chemotaxis, intracellular calcium mobilization, superoxide production, and cytokine release.[1][2][3][8]
Q2: How do I choose an appropriate negative control for my this compound experiment?
Selecting the right negative control is critical for validating that the observed effects are specific to this compound's action on its target receptors. The ideal negative control should be structurally similar to this compound but lack its biological activity. Two main types of negative controls are recommended:
-
Scrambled Peptide: A scrambled peptide has the same amino acid composition as this compound but in a randomized sequence. This control helps to rule out non-specific effects related to the peptide's charge, hydrophobicity, or amino acid composition. An example of a scrambled sequence for this compound could be YVKMMW-NH2. It is crucial to verify that the scrambled peptide does not elicit a biological response in your experimental system.
-
Receptor Antagonist: Using a specific antagonist for the receptor of interest (primarily FPR2) can confirm that the effects of this compound are mediated through this receptor. The compound WRW4 (or WRWWWW) is a known antagonist for FPR2 and can be used to block the effects of this compound.[9][10] Pre-treating your cells with the antagonist before adding this compound should abolish or significantly reduce the expected response.
Troubleshooting Guide
Issue 1: I am not observing the expected cellular response after treating with this compound.
There are several potential reasons for a lack of response. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for lack of this compound response.
-
Verify Peptide Integrity:
-
Storage: Ensure this compound has been stored correctly, typically at -20°C or -80°C, to prevent degradation.[1]
-
Solubility: Confirm that the peptide is fully dissolved in the appropriate solvent. This compound is soluble in water.[11]
-
Concentration: Double-check the final concentration used in your experiment. The effective concentration can vary depending on the cell type and the response being measured.
-
-
Confirm Cell Health and Receptor Expression:
-
Viability: Ensure your cells are healthy and viable.
-
Receptor Expression: Confirm that your cell line expresses the target receptors (FPR1, FPR2/FPRL1). This can be done using techniques like RT-qPCR, Western blot, or flow cytometry.
-
-
Run a Positive Control:
Issue 2: My negative control is showing a biological effect.
If your scrambled peptide or vehicle control is eliciting a response, consider the following:
-
Purity of the Control: Ensure the scrambled peptide is of high purity and free from contamination with the active peptide.
-
Non-Specific Peptide Effects: Some cell types may be sensitive to peptides in general. Try a different scrambled sequence or a lower concentration.
-
Vehicle Effects: If the vehicle (e.g., DMSO) is causing an effect, ensure its final concentration is low and consistent across all experimental conditions, including an untreated control.
Data Presentation
Table 1: Receptor Binding and Functional Potency of this compound
| Parameter | Cell Line | Receptor | Value | Reference |
| EC50 | HL-60 | FPRL1 (FPR2) | 2 nM | [8] |
| EC50 | HL-60 | FPRL2 | 80 nM | [8] |
| EC50 (Superoxide Production) | Neutrophils | Endogenous FPRs | 75 nM | [8] |
| Optimal Chemotaxis | HL-60 (FPRL2) | FPRL2 | 10-50 nM | [8] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol outlines a general procedure to measure intracellular calcium mobilization in response to this compound.
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for the time specified by the dye manufacturer.
-
Washing: Gently wash the cells to remove excess dye.
-
Baseline Reading: Measure the baseline fluorescence using a plate reader equipped for fluorescence measurement at the appropriate excitation and emission wavelengths.
-
Stimulation: Add this compound, a negative control (scrambled peptide), and a positive control (e.g., fMLF) at various concentrations.
-
Measurement: Immediately begin kinetic readings of fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
Signaling Pathways and Workflows
This compound Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by this compound binding to FPR2.
Caption: Simplified signaling pathway of this compound via FPR2.
Control Selection Workflow
This diagram provides a logical workflow for selecting the appropriate controls for your this compound experiments.
Caption: Logical workflow for selecting experimental controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The effect of the WKYMVm peptide on promoting mBMSC secretion of exosomes to induce M2 macrophage polarization through the FPR2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 13. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in WKYMVM-NH2 Signaling Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in WKYMVM-NH2 signaling studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic hexapeptide that acts as a potent agonist for the Formyl Peptide Receptor (FPR) family, with a particularly high affinity for FPR2 (also known as FPRL1).[1][2] It is widely used to study inflammatory and immune responses. Upon binding to FPRs, which are G-protein coupled receptors (GPCRs), this compound typically initiates a cascade of intracellular signaling events, including calcium mobilization, activation of phosphatidylinositol 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK) pathways.[1][3] These signaling events lead to various cellular responses such as chemotaxis, phagocytosis, and the production of cytokines.[2][3]
Q2: I am observing a pro-inflammatory effect with this compound in my experiments, but the literature often describes it as anti-inflammatory. Why is this happening?
This is a well-documented and complex aspect of this compound signaling. The peptide can exhibit both pro- and anti-inflammatory effects depending on the cellular context, the specific disease model, and the surrounding microenvironment.[1][3] For instance, while this compound can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β in some models of sepsis, it has been shown to promote tumor progression in certain cancers and can increase viral replication in influenza infections.[1][2] The balance between pro- and anti-inflammatory outcomes is thought to be influenced by the specific downstream signaling pathways activated, which can vary between cell types.[4]
Q3: My cells are showing a weaker or no response to this compound over time, even with repeated stimulation. What could be the cause?
This phenomenon is likely due to receptor desensitization or tachyphylaxis, a common feature of GPCRs.[5] Continuous or repeated exposure to an agonist like this compound can lead to the phosphorylation of the FPR2 receptor, which promotes the binding of β-arrestins. This uncouples the receptor from its G-protein, leading to a diminished downstream signal. The receptor may then be internalized, further reducing the number of receptors available on the cell surface for activation.
Q4: Are there known off-target effects of this compound that could be influencing my results?
While this compound is known for its high affinity for FPR2, it also has a weaker affinity for other formyl peptide receptors, namely FPR1 and FPR3.[1][2] If your cell type of interest expresses high levels of these other receptors, you might be observing effects that are not solely mediated by FPR2. It is crucial to characterize the FPR expression profile of your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or Contradictory Cytokine Profiles
Symptoms: You observe that this compound treatment leads to an increase in pro-inflammatory cytokines (e.g., IL-6, TNF-α) in one experiment, but an increase in anti-inflammatory cytokines (e.g., IL-10) in another, using the same cell line.
Possible Causes and Solutions:
-
Cell Culture Conditions: Minor variations in cell culture conditions, such as cell density, passage number, or serum concentration, can alter cellular responses.
-
Troubleshooting Step: Standardize your cell culture protocols meticulously. Ensure cells are seeded at the same density and used within a consistent range of passage numbers.
-
-
Stimulation Time and Dose: The duration and concentration of this compound treatment can differentially regulate cytokine expression.
-
Troubleshooting Step: Perform a time-course and dose-response experiment to map the cytokine profile at different concentrations and time points.
-
-
Presence of Other Inflammatory Mediators: The response to this compound can be modulated by other factors in the culture medium, such as endotoxins (LPS).
-
Troubleshooting Step: Use endotoxin-free reagents and screen your media for potential contaminants. Consider co-stimulation experiments with known inflammatory mediators to understand the contextual response.
-
Issue 2: Variable Calcium Mobilization Assay Results
Symptoms: The magnitude of the calcium flux in response to this compound is not reproducible between experiments.
Possible Causes and Solutions:
-
Dye Loading and Quenching: Inconsistent loading of calcium-sensitive dyes or photobleaching can lead to variable fluorescence signals.
-
Troubleshooting Step: Optimize your dye loading protocol for incubation time and concentration. Minimize exposure of the dye-loaded cells to light before measurement.
-
-
Cell Health and Adhesion: Poorly adherent or unhealthy cells will not respond optimally.
-
Troubleshooting Step: Ensure high cell viability (>95%) before starting the assay. For adherent cells, check for uniform monolayer formation.
-
-
Receptor Expression Levels: Changes in FPR2 expression levels between cell passages can affect the response.
-
Troubleshooting Step: Regularly check FPR2 expression levels using qPCR or flow cytometry, especially if you are using a transiently transfected cell line.
-
Data Presentation
Table 1: Reported EC50 Values of this compound in Different Cell Lines and Assays
| Cell Line | Assay | EC50 Value | Reference |
| HL-60-FPRL1 | Chemotaxis | 2 nM | [6] |
| HL-60-FPRL2 | Chemotaxis | 80 nM | [6] |
| Neutrophils | Superoxide Production | 75 nM | [6] |
Experimental Protocols
Calcium Mobilization Assay
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubation: Remove the culture medium and add the dye-loading buffer to each well. Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Washing: Gently wash the cells twice with a buffered salt solution (e.g., HBSS) to remove excess dye.
-
Compound Addition: Prepare a serial dilution of this compound.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the this compound solution and immediately begin recording the change in fluorescence over time.
Mandatory Visualizations
Signaling Pathways
Canonical this compound signaling pathway.
Experimental Workflow
References
- 1. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 3. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to WKYMVM-NH2 and fMLP in Inducing Neutrophil Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the chemotactic effects of the synthetic peptide WKYMVM-NH2 and the bacterial-derived peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) on neutrophils. The information presented is supported by experimental data to aid in the selection and application of these chemoattractants in research and drug development.
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a fundamental process in the innate immune response. Understanding the mechanisms of action of different chemoattractants is crucial for developing therapies for inflammatory diseases and for in vitro studies of neutrophil function. This compound and fMLP are two potent chemoattractants that act through the formyl peptide receptor (FPR) family, a group of G protein-coupled receptors (GPCRs). While both induce robust neutrophil migration, they exhibit distinct receptor specificities and signaling pathway activations, leading to different functional outcomes.
At a Glance: Key Differences
| Feature | This compound | fMLP |
| Primary Receptor | Formyl Peptide Receptor 2 (FPR2/ALX) | Formyl Peptide Receptor 1 (FPR1) |
| Receptor Affinity | High affinity for FPR2, weaker for FPR1 and FPR3[1][2] | High affinity for FPR1, low affinity for FPR2[1][2] |
| Origin | Synthetic hexapeptide | Bacterial-derived tripeptide |
| Primary Role | Potent agonist of FPR2, involved in both pro- and anti-inflammatory responses[1] | Classical chemoattractant, primarily pro-inflammatory[1] |
Quantitative Comparison of Chemotactic Potency
Direct head-to-head comparisons of the chemotactic potency of this compound and fMLP in primary human neutrophils are limited in peer-reviewed literature. However, data from various studies using different model systems provide insights into their relative activities.
| Parameter | This compound | fMLP | Cell Type | Reference |
| EC50 for Chemotaxis | Optimal migration at 10-50 nM | ~5 µM (for FPR2) | HL-60 cells expressing FPR2 | [3],[4] |
| EC50 for Calcium Mobilization | 2 nM (FPR2) | ~5 µM (for FPR2) | HL-60 cells expressing FPR2 | ,[4] |
| EC50 for Superoxide Production | 75 nM | Not specified | Human Neutrophils | [3] |
Note: EC50 values can vary significantly depending on the cell type, experimental conditions, and the specific functional readout. The data above should be considered as a general guide. A recent preprint study suggests that while formylated peptides like fMLP are potent agonists at FPR1, FPR2 agonists, including this compound, may have an underutilized signaling potential[5].
Signaling Pathways
Both this compound and fMLP activate neutrophils through G protein-coupled receptors, leading to the activation of downstream signaling cascades that orchestrate chemotaxis. While there is considerable overlap, the initial receptor engagement dictates the specific signaling profile.
This compound Signaling Pathway
This compound primarily signals through FPR2. This interaction activates heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then trigger multiple downstream pathways, including:
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC)[2][6].
-
Phosphoinositide 3-kinase (PI3K) Pathway: The Gβγ subunit can activate PI3K, which in turn activates Akt and downstream effectors involved in cell survival and migration.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound stimulation leads to the phosphorylation and activation of extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), which are crucial for various cellular responses including chemotaxis[1].
References
- 1. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 2. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of WKYMVM-NH2 and Lipoxin A4 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways initiated by the synthetic peptide WKYMVM-NH2 and the endogenous lipid mediator Lipoxin A4 (LXA4). Both molecules are known to interact with the Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), yet they elicit distinct and sometimes opposing cellular responses. Understanding these differences is crucial for the targeted development of therapeutics aimed at modulating inflammatory and immune responses.
Ligand-Receptor Interactions and Functional Outcomes
This compound is a synthetic hexapeptide agonist for the formyl peptide receptor family, exhibiting a strong affinity for FPR2, with weaker interactions at FPR1 and FPR3.[1] In contrast, Lipoxin A4 is an endogenously produced eicosanoid that is a key mediator in the resolution of inflammation, primarily signaling through FPR2/ALX.[2][3]
The binding of these distinct ligands to the same receptor can trigger different intracellular signaling cascades, a phenomenon known as biased agonism. This leads to a spectrum of cellular effects, with this compound often promoting pro-inflammatory responses such as superoxide generation and chemotaxis, while Lipoxin A4 typically mediates anti-inflammatory and pro-resolving activities.[2][3] For example, in human neutrophils, both this compound and LXA4 can stimulate chemotaxis, but only this compound induces superoxide generation.[2] This divergence in function is a direct consequence of the differential downstream signaling pathways they activate.
Quantitative Comparison of Ligand-Receptor Interactions
Direct comparative binding affinity and potency data from a single study are limited, and reported values can vary depending on the experimental system. However, the literature provides insights into their distinct receptor engagement. For instance, a GTPγS binding assay, which measures G-protein activation upon ligand binding, showed robust activation of FPR2 by this compound, while Lipoxin A4 and its metabolite 15-oxo-LXA4 did not display significant FPR2 agonism in that particular study.[4] This highlights the nuanced and context-dependent nature of these interactions. This compound has been shown to require picomolar concentrations to trigger chemotaxis and calcium mobilization through FPR2, whereas nanomolar concentrations are needed for its effects via FPR1.[5]
| Ligand | Primary Receptor(s) | Reported EC50/Potency | Key Functional Outcomes |
| This compound | FPR2/ALX (high affinity), FPR1, FPR3 (lower affinity)[1] | 75 pM for calcium mobilization via FPR2[5] | Chemotaxis, superoxide generation, cytokine release, phagocytosis, pro- or anti-inflammatory effects depending on context.[3][6] |
| Lipoxin A4 | FPR2/ALX[2] | Nanomolar range for anti-inflammatory effects[7] | Inhibition of neutrophil recruitment, stimulation of monocyte chemotaxis, promotion of macrophage phagocytosis of apoptotic cells, reduction of pro-inflammatory cytokine production.[3][8] |
Delineating the Signaling Cascades
The differential cellular responses to this compound and Lipoxin A4 stem from their ability to activate distinct downstream signaling pathways upon binding to FPR2/ALX.
This compound Signaling Pathway
This compound is a potent activator of multiple signaling cascades. In neutrophils, its binding to FPR2/ALX leads to the activation of G-proteins, which in turn stimulates several downstream effectors. A key distinguishing feature of this compound signaling is the robust activation of Extracellular signal-Regulated Kinases (ERKs) and c-Jun NH2-terminal kinase (JNK), which are crucial for superoxide generation.[2] Furthermore, this compound activates Phospholipase A2 (PLA2), Phospholipase C (PLC), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[2][3][6] These pathways collectively regulate a variety of cellular functions including chemotaxis, degranulation, and cytokine production. In some contexts, this compound can also modulate the activity of Signal Transducer and Activator of Transcription (STAT) proteins and Nuclear Factor-kappa B (NF-κB).[1][9]
Lipoxin A4 Signaling Pathway
Lipoxin A4, in contrast, primarily initiates anti-inflammatory and pro-resolving signaling pathways. Upon binding to FPR2/ALX, it also activates G-proteins. However, a critical difference is that LXA4 does not typically induce the activation of ERK, JNK, or PLA2 in neutrophils, which explains its inability to trigger superoxide generation in these cells.[2] Instead, LXA4 signaling often involves the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) pathways.[10][11] Furthermore, LXA4 can activate the PI3K/Akt pathway, which contributes to its anti-apoptotic effects in macrophages.[7] A key anti-inflammatory mechanism of LXA4 is the inhibition of the NF-κB signaling pathway, which is a central regulator of pro-inflammatory gene expression.[8]
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Experimental Workflow: Comparative Analysis of Downstream Signaling
Receptor Binding Assay (Competitive Binding)
This protocol is a general guideline for assessing the binding of this compound and Lipoxin A4 to FPR2/ALX.
-
Cell Preparation: Use cells endogenously expressing or transfected with FPR2/ALX (e.g., RBL-FPR2 cells).
-
Fluorescent Ligand: A fluorescently labeled peptide, such as WK(FITC)YMVm, is used as the reporter ligand.
-
Competition: Incubate the cells with a fixed concentration of the fluorescent ligand (e.g., 50 nM) and varying concentrations of unlabeled competitors (this compound or Lipoxin A4) on ice to prevent receptor internalization.
-
Detection: After incubation, wash the cells to remove unbound ligand and measure the mean fluorescence intensity using a flow cytometer.
-
Analysis: The decrease in fluorescence intensity with increasing concentrations of the unlabeled competitor is used to determine the binding affinity (IC50) of the test ligands.[12]
Measurement of p38 MAPK Phosphorylation (Western Blot)
This protocol outlines the steps to measure the activation of p38 MAPK.
-
Cell Stimulation: Culture cells (e.g., neutrophils or macrophages) and stimulate with either this compound or Lipoxin A4 for various time points. Include an unstimulated control.
-
Cell Lysis: After stimulation, place the cells on ice, wash with ice-cold PBS, and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated p38 MAPK (e.g., phospho-p38 MAPK (Thr180/Tyr182)).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Normalization: Re-probe the membrane with an antibody for total p38 MAPK to ensure equal loading.[10][13]
Conclusion
This compound and Lipoxin A4, despite both interacting with FPR2/ALX, represent a clear example of biased agonism, leading to distinct and functionally significant signaling outcomes. This compound often drives pro-inflammatory responses through the activation of pathways such as ERK and JNK, leading to superoxide production. In contrast, Lipoxin A4 promotes the resolution of inflammation by activating pathways like p38 MAPK and inhibiting NF-κB, without stimulating robust superoxide release. A thorough understanding of these divergent signaling networks is paramount for the development of targeted therapies that can selectively promote or inhibit specific cellular responses in inflammatory and immune-mediated diseases.
References
- 1. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential signaling of formyl peptide receptor-like 1 by Trp-Lys-Tyr-Met-Val-Met-CONH2 or lipoxin A4 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FPR2 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipoxin A4 decreases human memory B cell antibody production via an ALX/FPR2-dependent mechanism: A link between resolution signals and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurements of P38 MAPK Activation [bio-protocol.org]
Validating WKYMVM-NH2's FPR2-Mediated Effects with the Selective Antagonist WRW4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how the selective antagonist WRW4 is utilized to validate that the cellular effects of the synthetic hexapeptide WKYMVM-NH2 are mediated through the Formyl Peptide Receptor 2 (FPR2). By presenting experimental data and detailed protocols, this document serves as a valuable resource for researchers investigating FPR2 signaling and developing novel therapeutics targeting this receptor.
Introduction to this compound and WRW4
This compound is a synthetic hexapeptide identified from a peptide library that acts as a potent agonist for the Formyl Peptide Receptor (FPR) family, with a particularly high affinity for FPR2.[1][2] It is widely used to study the diverse physiological and pathological roles of FPR2, which include inflammation, immune responses, angiogenesis, and neurogenesis.[1][2][3]
To ensure that the observed biological effects of this compound are specifically due to its interaction with FPR2 and not off-target effects or interactions with other FPR family members, a selective antagonist is crucial. WRW4 is a peptide antagonist that selectively inhibits FPR2 signaling.[4][5] It functions by blocking the binding of agonists like this compound to FPR2, thereby inhibiting downstream cellular responses.[4][6] This makes WRW4 an indispensable tool for validating the FPR2-dependency of this compound's actions.
Mechanism of Action and Signaling Pathways
This compound binds to and activates FPR2, a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events. Key pathways activated by the this compound/FPR2 axis include the Phospholipase C (PLC) pathway, leading to intracellular calcium mobilization, and the Phosphatidylinositol 3-kinase (PI3K)/AKT and Extracellular signal-regulated kinase (ERK) pathways, which are involved in cell migration, proliferation, and survival.[1][7]
WRW4 acts as a competitive antagonist, binding to FPR2 and preventing this compound from activating the receptor. This blockade inhibits the initiation of the downstream signaling cascades. The logical relationship for validating the agonist's effect is straightforward: if an effect induced by this compound is genuinely mediated by FPR2, then pre-treatment with WRW4 should abolish this effect.
Caption: Logical diagram of agonist validation using an antagonist.
Experimental Validation of FPR2-Mediated Effects
Several key in vitro experiments are routinely performed to demonstrate that the effects of this compound are specifically mediated by FPR2, using WRW4 as a blocking agent.
Calcium Mobilization Assay
Purpose: To determine if this compound induces an increase in intracellular calcium concentration ([Ca2+]i) via FPR2 activation.
Experimental Protocol:
-
Cell Culture: Use a cell line endogenously expressing FPR2 (e.g., human neutrophils) or a cell line transfected to express FPR2 (e.g., RBL-2H3 cells).[8][9]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2-AM, which increases in fluorescence upon binding to free calcium.[10][11]
-
Antagonist Pre-treatment: Incubate a subset of the cells with WRW4 (typically at a concentration of 1-10 µM) for a short period before agonist stimulation.[12]
-
Agonist Stimulation: Stimulate the cells with varying concentrations of this compound.
-
Signal Detection: Measure the change in fluorescence over time using a fluorometer or a fluorescence plate reader to determine the intracellular calcium concentration.[13]
Data Presentation:
| Compound | Target | Bioactivity | IC50/EC50 Value |
| This compound | FPR2 | Agonist - Induces Calcium Mobilization | EC50 = 75 pM[7] |
| WRW4 | FPR2 | Antagonist - Inhibits this compound binding | IC50 = 0.23 µM[4][5][14] |
Expected Outcome: this compound stimulation will lead to a rapid increase in intracellular calcium in FPR2-expressing cells. Pre-treatment with WRW4 will significantly inhibit or completely block this calcium mobilization, confirming that the effect is FPR2-dependent.[4][14]
Caption: Workflow for a calcium mobilization assay.
Chemotaxis (Cell Migration) Assay
Purpose: To assess whether this compound-induced cell migration is dependent on FPR2 activation.
Experimental Protocol:
-
Cell Preparation: Isolate primary cells known to express FPR2, such as human monocytes or neutrophils, or use an FPR2-expressing cell line.[12]
-
Assay Setup: Use a Boyden chamber or a similar chemotaxis system with a porous membrane separating an upper and a lower chamber.
-
Chemoattractant: Add this compound to the lower chamber to act as a chemoattractant.
-
Antagonist Treatment: In the experimental group, pre-incubate the cells with WRW4 before adding them to the upper chamber. Also, WRW4 can be added to both the upper and lower chambers.
-
Incubation: Allow the cells to migrate through the membrane for a set period (e.g., 1-3 hours).
-
Quantification: Stain and count the cells that have migrated to the lower side of the membrane.
Data Presentation:
| Condition | Chemoattractant | Antagonist | Expected Relative Cell Migration |
| Control | None | None | Baseline |
| This compound | This compound | None | Increased Migration |
| This compound + WRW4 | This compound | WRW4 | Baseline/Inhibited Migration |
Expected Outcome: this compound will induce significant chemotactic migration of FPR2-expressing cells. This migration will be markedly reduced in the presence of WRW4, demonstrating the FPR2-specificity of the response.[12][14]
Caption: Workflow for a chemotaxis assay.
Other Validated Effects
The principle of using WRW4 to block this compound's effects has been applied to a variety of other cellular responses, including:
-
Superoxide Generation: this compound stimulates superoxide production in neutrophils, an effect that is inhibited by WRW4.[4][14]
-
Emergency Granulopoiesis: In a sepsis model, this compound-induced emergency granulopoiesis was blocked by WRW4, indicating an FPR2-mediated mechanism.[15][16]
-
Angiogenesis: this compound promotes angiogenesis, and this effect is abrogated by silencing FPR2 expression.[17]
-
Neural Stem Cell Proliferation and Migration: this compound stimulates the proliferation and migration of adult neural stem cells, highlighting its role in neurogenesis.[18]
Conclusion
The selective FPR2 antagonist WRW4 is an essential pharmacological tool for validating the on-target effects of the FPR2 agonist this compound. By demonstrating that pre-treatment with WRW4 consistently blocks a cellular response induced by this compound, researchers can confidently attribute that response to the activation of FPR2. This validation is a critical step in the study of FPR2 signaling and in the development of therapeutic agents that target this receptor for a range of diseases, including inflammatory conditions and ischemic injuries.[1][3]
References
- 1. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 2. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of cutaneous wound healing by an FPR2-specific peptide agonist WKYMVm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 7. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.donga.ac.kr [web.donga.ac.kr]
- 13. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout [mdpi.com]
- 14. WRW4 | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity [bmbreports.org]
- 16. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WKYMVm-induced activation of formyl peptide receptor 2 stimulates ischemic neovasculogenesis by promoting homing of endothelial colony-forming cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Decoding the Selectivity of WKYMVM-NH2: A Comparative Analysis of its Cross-Reactivity with Formyl Peptide Receptors
For Immediate Release
A comprehensive assessment of the synthetic hexapeptide WKYMVM-NH2 reveals a distinct pattern of cross-reactivity with the formyl peptide receptor (FPR) family, exhibiting a strong preference for FPR2 (also known as FPRL1) over FPR1 and FPR3 (FPRL2). This guide provides a detailed comparison of its activity on these receptors, supported by experimental data and protocols for researchers in immunology and drug development.
The peptide this compound is a potent activator of various leukocyte functions, including chemotaxis, superoxide production, and calcium mobilization.[1][2] Its interaction with the FPR family, a group of G protein-coupled receptors crucial for innate immunity and inflammatory responses, has been a subject of significant research. Understanding the nuances of this interaction is critical for the development of targeted therapeutics.
Quantitative Analysis of Receptor Activation
The cross-reactivity of this compound has been quantified through various in vitro assays, primarily by determining the half-maximal effective concentration (EC50) for receptor activation. The data consistently demonstrates that this compound is a highly potent agonist for FPR2, with significantly lower potency for FPR1 and FPR3.
| Receptor | Alternative Name | Reported EC50 Range (nM) | Primary Cellular Response |
| FPR1 | FPR | ~nM range (weaker affinity) | Chemotaxis, Superoxide Production |
| FPR2 | FPRL1 / ALX | 75 pM - 2 nM | Chemotaxis, Calcium Mobilization |
| FPR3 | FPRL2 | 3 nM - 80 nM | Calcium Mobilization |
Note: The reported EC50 values for this compound can vary between studies due to different experimental systems and cell types used.
Qualitative assessments consistently describe this compound as having a strong affinity for FPR2, while its affinity for FPR1 and FPR3 is considered weaker.[3][4] This preferential binding to FPR2 is a key characteristic of this synthetic peptide.
Signaling Pathways Activated by this compound
Upon binding to formyl peptide receptors, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of heterotrimeric G-proteins, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).
Downstream of these initial events, other critical signaling molecules are engaged, including Phosphoinositide 3-kinase (PI3K) and the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK. These pathways collectively orchestrate the cellular responses to this compound, such as chemotaxis and phagocytosis.[1][5]
Experimental Protocols
To facilitate reproducible research, detailed protocols for key assays used to assess this compound activity are provided below.
Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of cells, such as neutrophils, towards a chemoattractant.
Methodology:
-
Cell Preparation: Isolate human neutrophils from peripheral blood using density gradient centrifugation.[6] Resuspend the purified neutrophils in an appropriate assay medium, typically a serum-free buffer, at a concentration of 2 x 10^6 cells/mL.[6]
-
Chamber Setup: Use a Boyden chamber with a microporous membrane (typically 3-5 µm pore size).[7][8] Add the desired concentration of this compound or control medium to the lower chamber.
-
Cell Seeding: Add the neutrophil suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 60-120 minutes).[7]
-
Analysis: After incubation, remove the membrane. Fix and stain the membrane to visualize the migrated cells. Count the number of cells that have migrated to the lower side of the membrane using a microscope.[6] Alternatively, quantify migrated cells by measuring the activity of an enzyme specific to the cells, such as myeloperoxidase for neutrophils.[9]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Preparation: Plate cells expressing the formyl peptide receptors (e.g., transfected HEK293 cells or neutrophil-like cell lines such as HL-60) in a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight.[10]
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[11][12] Incubate at 37°C for approximately 1 hour.[11][13]
-
Washing: Gently wash the cells with the assay buffer to remove extracellular dye.[13]
-
Measurement: Use a fluorescence microplate reader or a fluorescence microscope to measure the baseline fluorescence. Add this compound at various concentrations and immediately begin recording the fluorescence intensity over time (typically at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for Fluo-4).[11]
-
Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
References
- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]
- 7. criver.com [criver.com]
- 8. Chemotaxis assay [bio-protocol.org]
- 9. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of WKYMVM-NH2 for FPRL1/FPR2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic hexapeptide WKYMVM-NH2's specificity for the Formyl Peptide Receptor-Like 1 (FPRL1), also known as FPR2, over Formyl Peptide Receptor-Like 2 (FPRL2), now designated as FPR3. The following sections present quantitative data, experimental methodologies, and signaling pathway visualizations to objectively assess its performance against related compounds.
Quantitative Comparison of Receptor Agonist Potency
The functional potency of this compound and its close analog, WKYMVm, at FPRL1/FPR2 and FPRL2/FPR3 has been evaluated through various cellular assays. The half-maximal effective concentration (EC50) values from these studies consistently demonstrate a significantly higher potency of these peptides at FPRL1/FPR2.
| Agonist | Receptor | Assay | Cell Type | EC50 Value | Reference |
| This compound | FPRL1/FPR2 | Calcium Mobilization | HL-60-FPRL1 cells | 2 nM | [1][2] |
| FPRL2/FPR3 | Calcium Mobilization | HL-60-FPRL2 cells | 80 nM | [1][2] | |
| FPRL1/FPR2 | Superoxide Production | Neutrophils | 75 nM | [1] | |
| WKYMVm | FPRL1/FPR2 | Calcium Mobilization | - | 75 pM | [3][4] |
| FPRL2/FPR3 | Calcium Mobilization | - | 3 nM | [3][4] |
Signaling Pathway of this compound at FPRL1/FPR2
Activation of FPRL1/FPR2 by this compound initiates a cascade of intracellular signaling events that mediate various cellular responses, including chemotaxis, superoxide production, and cell survival. The pathway is primarily G-protein dependent and involves the activation of several key downstream effectors.
Experimental Protocols
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in HL-60 cells stably expressing either FPRL1/FPR2 or FPRL2/FPR3.
1. Cell Preparation:
-
Culture HL-60 cells stably transfected with either FPRL1/FPR2 (HL-60-FPRL1) or FPRL2/FPR3 (HL-60-FPRL2) in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cell cultures at 37°C in a humidified atmosphere with 5% CO2.
2. Dye Loading:
-
Harvest the cells and wash them with a buffer solution (e.g., Krebs-Ringer-HEPES buffer).
-
Resuspend the cells at a concentration of 1-5 x 10^6 cells/mL in the same buffer.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), at a final concentration of 2-5 µM.
-
Incubate the cells with the dye for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with the buffer to remove extracellular dye.
3. Stimulation and Measurement:
-
Resuspend the dye-loaded cells in the buffer and place them in a cuvette or a microplate compatible with a spectrofluorometer or a fluorescence plate reader.
-
Record the baseline fluorescence for a short period.
-
Add varying concentrations of this compound or other agonists to the cells.
-
Immediately measure the change in fluorescence intensity over time. For Fura-2, this is typically done by measuring the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.
-
The increase in the fluorescence ratio corresponds to an increase in intracellular calcium concentration.
4. Data Analysis:
-
Calculate the peak fluorescence response for each agonist concentration.
-
Plot the dose-response curve and determine the EC50 value, which is the concentration of the agonist that elicits 50% of the maximal response.
Superoxide Production Assay
This protocol outlines the measurement of superoxide production in isolated human neutrophils using isoluminol-enhanced chemiluminescence.
1. Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood of healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
After isolation, wash the neutrophils and resuspend them in a suitable buffer (e.g., Krebs-Ringer phosphate buffer with glucose).
2. Chemiluminescence Assay:
-
Prepare a reaction mixture containing the isolated neutrophils (e.g., 1 x 10^6 cells/mL), isoluminol (a chemiluminescent substrate), and horseradish peroxidase (HRP).
-
Equilibrate the reaction mixture at 37°C.
-
Add the agonist, such as this compound, at various concentrations to the reaction mixture.
-
Immediately measure the light emission (chemiluminescence) using a luminometer. The production of superoxide by the NADPH oxidase complex in neutrophils leads to the oxidation of isoluminol, resulting in light emission.
3. Data Analysis:
-
Record the peak chemiluminescence signal for each agonist concentration.
-
Generate a dose-response curve and calculate the EC50 value for superoxide production.
Conclusion
The presented data, derived from functional assays, strongly supports the specificity of this compound as a potent agonist for FPRL1/FPR2 with significantly lower activity at FPRL2/FPR3. The nanomolar to picomolar EC50 values for calcium mobilization and superoxide production at FPRL1/FPR2, compared to the higher nanomolar concentrations required for FPRL2/FPR3 activation, provide clear quantitative evidence of this selectivity. The detailed signaling pathway and experimental protocols offer a robust framework for researchers to further investigate the therapeutic potential of targeting the this compound/FPRL1/FPR2 axis in various physiological and pathological processes.
References
A Comparative Analysis of WKYMVM-NH2 and Other Key Immunomodulatory Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunomodulatory therapeutics, synthetic and natural peptides have emerged as promising candidates for their specificity and potent biological activities. This guide provides a comparative analysis of the synthetic hexapeptide WKYMVM-NH2 against three other well-characterized immunomodulatory peptides: LL-37, Tuftsin, and Thymosin alpha-1. We delve into their mechanisms of action, receptor interactions, and functional effects on immune cells, supported by quantitative experimental data and detailed methodologies.
Introduction to the Peptides
This compound is a synthetic hexapeptide identified through a combinatorial library screening. It is a potent agonist for formyl peptide receptors (FPRs), particularly FPR2 (also known as FPRL1), and to a lesser extent, FPR1 and FPR3.[1] Its ability to activate a range of immune cells, including neutrophils, monocytes, and macrophages, has positioned it as a significant tool in inflammatory and infectious disease research.[1]
LL-37 is the only human cathelicidin antimicrobial peptide, playing a crucial role in the innate immune system. It is a 37-amino acid, cationic peptide with broad-spectrum antimicrobial activity and diverse immunomodulatory functions.[2][3] LL-37 interacts with a variety of receptors, including FPR2, epidermal growth factor receptor (EGFR), and the P2X7 receptor, leading to a wide array of cellular responses.[2]
Tuftsin is a natural tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of the heavy chain of immunoglobulin G.[4] It is known to stimulate the phagocytic activity of macrophages and other phagocytic cells.[4][5] Tuftsin primarily exerts its effects by binding to neuropilin-1 (NRP1) and subsequently activating the transforming growth factor-beta (TGF-β) signaling pathway.[4][6][7]
Thymosin alpha-1 is a 28-amino acid peptide originally isolated from the thymus gland. It plays a vital role in the maturation and differentiation of T-cells and modulates the activity of various immune cells.[8] Thymosin alpha-1 is recognized to interact with Toll-like receptors (TLRs), particularly TLR9, to initiate downstream signaling cascades.[6][9][10]
Comparative Data on Receptor Binding and Functional Assays
To provide a clear comparison of the potencies and functional effects of these peptides, the following tables summarize key quantitative data from various in vitro studies.
Table 1: Receptor Binding Affinity and Potency
| Peptide | Primary Receptor(s) | Cell Type | Assay | EC50 / Kd |
| This compound | FPR2/FPRL1, FPR1 | HL-60 cells | Calcium Mobilization | 2 nM (FPRL1), 80 nM (FPRL2)[11] |
| LL-37 | FPR2/FPRL1 | Monocytes, Neutrophils | Chemotaxis, Calcium Mobilization | Micromolar range (specific EC50 varies with cell type and assay) |
| Tuftsin | Neuropilin-1 (NRP1) | Microglia | Receptor Binding | Not explicitly quantified in reviewed sources |
| Thymosin alpha-1 | Toll-like Receptor 9 (TLR9) | Dendritic Cells | Cytokine Production | Not explicitly quantified in reviewed sources |
Table 2: Chemotaxis
| Peptide | Target Cell Type | Optimal Concentration for Migration |
| This compound | Neutrophils | 10 - 50 nM[11] |
| LL-37 | Monocytes, Neutrophils | 1 - 10 µM[12] |
| Tuftsin | Macrophages | Concentration-dependent (specific optimal concentration not detailed) |
| Thymosin alpha-1 | Dendritic Cells | Not a primary chemoattractant |
Table 3: Phagocytosis
| Peptide | Target Cell Type | Effect on Phagocytosis | Concentration for Optimal Effect |
| This compound | Neutrophils, Macrophages | Stimulation | Not explicitly quantified |
| LL-37 | Macrophages | Opsonizing effect, increasing phagocytosis | 5 µg/mL[13] |
| Tuftsin | Macrophages, Neutrophils | Stimulation | 5 µg/mL[5] |
| Thymosin alpha-1 | Macrophages | Indirect stimulation via cytokine production | Not directly quantified |
Table 4: Cytokine Release
| Peptide | Cell Type | Cytokine(s) Modulated | Effect |
| This compound | Macrophages | IL-1β, IL-6, TNF-α | Inhibition of LPS-induced production |
| LL-37 | Monocytes | IL-6, IL-8, IL-10 | Upregulation |
| Tuftsin | Microglia | TGF-β | Promotes release[4] |
| Thymosin alpha-1 | Dendritic Cells | IL-6, IL-12, TNF-α | Upregulation[14] |
Signaling Pathways
The immunomodulatory effects of these peptides are mediated by distinct signaling cascades initiated upon receptor binding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways for each peptide.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and aid in the design of future studies.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
-
Cell Preparation: Isolate human neutrophils from peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the purified neutrophils in a suitable assay medium (e.g., RPMI 1640 with 0.1% BSA) to a final concentration of 1 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of the peptides (this compound, LL-37) in the assay medium.
-
Assay Setup: Use a 48-well microchemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells.
-
Add 30 µL of the chemoattractant solution to the lower wells.
-
Add 50 µL of the neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields for each well using a light microscope.
-
Data Analysis: Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the medium control).
Macrophage Phagocytosis Assay (Flow Cytometry)
-
Cell Preparation: Differentiate human monocytes (e.g., from PBMCs) into macrophages by culturing with M-CSF for 5-7 days. Adherent macrophages are then harvested.
-
Target Preparation: Opsonize fluorescently labeled particles (e.g., FITC-labeled E. coli or zymosan) with serum or pre-incubate with the test peptides (LL-37, Tuftsin) at various concentrations.
-
Phagocytosis: Add the opsonized or peptide-coated particles to the macrophage suspension at a specific ratio (e.g., 10:1 particles to cells).
-
Incubate at 37°C for 30-60 minutes to allow for phagocytosis. A control is kept at 4°C to inhibit active uptake.
-
Quenching: Add a quenching solution (e.g., trypan blue) to quench the fluorescence of non-internalized particles.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The percentage of fluorescent cells represents the percentage of phagocytosing macrophages, and the mean fluorescence intensity (MFI) can indicate the average number of particles engulfed per cell.
Cytokine Release Assay (ELISA)
-
Cell Culture: Seed immune cells (e.g., dendritic cells, macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.
-
Stimulation: Treat the cells with various concentrations of the immunomodulatory peptides (this compound, LL-37, Thymosin alpha-1). A negative control (medium alone) and a positive control (e.g., LPS) should be included.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
ELISA: Perform a sandwich ELISA for the specific cytokine of interest (e.g., IL-6, IL-12, TNF-α) according to the manufacturer's instructions.
-
Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and a standard curve of the recombinant cytokine.
-
Add a biotinylated detection antibody.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate (e.g., TMB) and stop the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Conclusion
This comparative guide highlights the distinct and overlapping immunomodulatory profiles of this compound, LL-37, Tuftsin, and Thymosin alpha-1. This compound stands out as a potent and specific agonist of FPRs, driving strong chemotactic and phagocytic responses. LL-37 demonstrates a broader range of receptor interactions and a dual role in both pro- and anti-inflammatory processes. Tuftsin's primary role appears to be the enhancement of phagocytosis through a unique signaling pathway involving neuropilin-1. Thymosin alpha-1 primarily functions to mature and activate T-cells, thereby orchestrating a broader adaptive immune response.
The provided data and methodologies offer a valuable resource for researchers and drug developers in selecting the appropriate immunomodulatory peptide for their specific application and in designing further comparative and mechanistic studies. The distinct signaling pathways and functional outcomes of these peptides underscore the potential for targeted therapeutic interventions in a variety of immune-related diseases.
References
- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymosin alpha1 activates the TLR9/MyD88/IRF7-dependent murine cytomegalovirus sensing for induction of anti-viral responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ashpublications.org [ashpublications.org]
- 13. dovepress.com [dovepress.com]
- 14. Thymosin-α1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating WKYMVM-NH2-Induced Neutrophil Activation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate neutrophil activation induced by the potent hexapeptide agonist WKYMVM-NH2. This document outlines key activation markers, presents detailed experimental protocols, and offers a comparative analysis with other common neutrophil stimuli.
Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense against invading pathogens. Their activation is a critical process in the innate immune response, characterized by a cascade of events including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound is a synthetic hexapeptide that has been identified as a powerful agonist for formyl peptide receptors (FPRs), particularly FPR2 (also known as FPRL1), which are highly expressed on neutrophils.[1][2][3] Understanding and accurately measuring neutrophil activation by this compound is crucial for research in inflammation, immunology, and the development of novel therapeutics.
This guide details the primary markers of neutrophil activation and compares the efficacy of this compound with other well-established neutrophil activators, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), phorbol 12-myristate 13-acetate (PMA), and lipopolysaccharide (LPS).
Key Markers of Neutrophil Activation
The activation of neutrophils by this compound can be quantified by monitoring several key functional and phenotypic changes:
-
Chemotaxis: The directed migration of neutrophils towards a chemoattractant is a hallmark of their activation.
-
Oxidative Burst: The rapid release of reactive oxygen species (ROS), such as superoxide anions (O2⁻), is a critical mechanism for killing pathogens.
-
Degranulation: The release of granule contents, which contain a variety of antimicrobial proteins and enzymes, is another key effector function. This can be measured by the upregulation of specific cell surface markers.
-
Upregulation of Adhesion Molecules: The increased expression of adhesion molecules, such as CD11b, on the neutrophil surface is essential for their adhesion to the endothelium and subsequent migration into tissues.
-
Shedding of Surface Receptors: The downregulation of certain surface receptors, like L-selectin (CD62L), is also indicative of neutrophil activation.
Comparative Efficacy of Neutrophil Agonists
The potency of this compound in inducing neutrophil activation can be compared to other common agonists by determining their half-maximal effective concentrations (EC50) for various activation markers.
| Agonist | Activation Marker | Cell Type | EC50 Value | Citation(s) |
| This compound | Superoxide Production | Human Neutrophils | 75 nM | [4] |
| Chemotaxis | HL-60 cells (expressing FPRL2) | 10 - 50 nM (optimal migration) | [4] | |
| Calcium Mobilization (via FPR2) | --- | 75 pM | [2] | |
| fMLP | Superoxide Production | Human Neutrophils | ~20 nM - 50 nM | [5][6] |
| CD11b Upregulation | Human Neutrophils | 5 nM | [5] | |
| CD62L Shedding | Human Neutrophils | 8 nM | [5] | |
| CD66b Upregulation | Human Neutrophils | 6 nM | [5] | |
| CD63 Upregulation | Human Neutrophils | 19 nM | [5] | |
| Chemotaxis | Mouse Neutrophils | ~5 µM (via FPR2) | [7] | |
| PMA | Superoxide Production | Human Neutrophils | 20 nM | [8] |
| LPS | CD11b Upregulation | Human Neutrophils | 1 ng/mL (with serum) | [9] |
Signaling Pathways in Neutrophil Activation
This compound primarily activates neutrophils through the G protein-coupled receptor FPR2. This initiates a downstream signaling cascade involving phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs) like ERK1/2, ultimately leading to the various cellular responses.[3][10][11] In contrast, fMLP preferentially binds to FPR1, while LPS activates neutrophils through Toll-like receptor 4 (TLR4), and PMA directly activates protein kinase C (PKC).
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound-induced neutrophil activation.
Isolation of Human Neutrophils from Peripheral Blood
This protocol describes a standard method for isolating neutrophils from whole blood using density gradient centrifugation.
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) whole human blood
-
Density gradient medium (e.g., Ficoll-Paque™ PLUS)
-
Dextran solution (e.g., 3% in saline)
-
Red Blood Cell (RBC) Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
HBSS with Ca²⁺/Mg²⁺
-
Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA)
-
Sterile conical tubes (15 mL and 50 mL)
-
Centrifuge
Procedure:
-
Dilute the anticoagulated blood 1:1 with HBSS without Ca²⁺/Mg²⁺.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
The layer containing neutrophils and erythrocytes is at the bottom. Transfer this layer to a new conical tube.
-
Add 3% Dextran solution to sediment the erythrocytes. Allow the erythrocytes to settle for 20-30 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
To remove remaining erythrocytes, perform RBC lysis by adding RBC Lysis Buffer and incubating for 5-10 minutes at room temperature.
-
Centrifuge the cells at 250 x g for 5 minutes and discard the supernatant.
-
Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.
-
Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺ supplemented with 0.5% HSA or FBS to the desired cell concentration.
-
Assess cell viability and purity using a hemocytometer with trypan blue exclusion or by flow cytometry. A purity of >95% is expected.
Chemotaxis Assay (Boyden Chamber)
This assay measures the migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
Boyden chamber or Transwell® inserts (3-5 µm pore size)
-
24-well plate
-
Chemoattractants: this compound, fMLP (positive control)
-
Assay buffer (e.g., HBSS with 0.5% HSA)
-
Cell viability stain (e.g., Calcein-AM) or a method to quantify migrated cells (e.g., CellTiter-Glo®)
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Resuspend isolated neutrophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Add the chemoattractant (this compound or fMLP at various concentrations) to the lower wells of the 24-well plate. Use assay buffer alone as a negative control.
-
Place the Transwell® inserts into the wells.
-
Add the neutrophil suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
After incubation, carefully remove the inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:
-
Staining the migrated cells with a viability dye like Calcein-AM and measuring fluorescence.
-
Lysing the migrated cells and measuring ATP content using a luminescent assay like CellTiter-Glo®.
-
Fixing and staining the membrane of the insert and counting the migrated cells under a microscope.
-
-
Calculate the chemotactic index as the fold increase in cell migration in the presence of the chemoattractant compared to the negative control.
Oxidative Burst Assay (Dihydrorhodamine 123)
This assay measures the production of intracellular ROS using the fluorescent probe dihydrorhodamine 123 (DHR 123).
Materials:
-
Isolated human neutrophils or whole blood
-
Dihydrorhodamine 123 (DHR 123)
-
Stimulants: this compound, fMLP, PMA (positive controls)
-
Assay buffer
-
Flow cytometer
-
FACS tubes
Procedure:
-
Resuspend neutrophils in assay buffer at 1 x 10⁶ cells/mL. If using whole blood, it can be used directly.
-
Pre-load the cells with DHR 123 (final concentration ~1-5 µM) by incubating for 15 minutes at 37°C.
-
Add the stimulant (this compound, fMLP, or PMA at desired concentrations) to the cell suspension. Include an unstimulated control.
-
Incubate for 15-30 minutes at 37°C.
-
If using whole blood, lyse the red blood cells using an RBC lysis buffer.
-
Acquire the samples on a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC channel).
-
Analyze the data by gating on the neutrophil population (based on forward and side scatter) and quantifying the mean fluorescence intensity (MFI) of the DHR 123 signal. An increase in MFI indicates ROS production.
Flow Cytometry for Surface Marker Expression
This method is used to quantify the expression of activation markers on the neutrophil surface.
Materials:
-
Isolated human neutrophils or whole blood
-
Fluorochrome-conjugated antibodies against:
-
CD11b (upregulation marker)
-
CD62L (shedding marker)
-
CD63 (azurophilic granule marker)
-
CD66b (specific granule marker)
-
-
Stimulants: this compound, fMLP, PMA, LPS
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Resuspend neutrophils in assay buffer at 1-2 x 10⁶ cells/mL.
-
Add the desired stimulant and incubate for an appropriate time (e.g., 15-60 minutes at 37°C).
-
Stop the stimulation by adding cold FACS buffer.
-
Centrifuge the cells and resuspend in cold FACS buffer.
-
Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the neutrophil population and measuring the mean fluorescence intensity (MFI) for each marker. Compare the MFI of stimulated samples to unstimulated controls.
Conclusion
The validation of this compound-induced neutrophil activation requires a multi-faceted approach, employing a combination of functional and phenotypic assays. This guide provides the necessary framework, including comparative data and detailed protocols, to enable researchers to accurately and reliably assess the potent effects of this synthetic hexapeptide on neutrophil function. By utilizing these standardized methods, researchers can contribute to a more comprehensive understanding of the role of FPR agonists in health and disease, and potentially accelerate the development of novel immunomodulatory therapies.
References
- 1. Frontiers | Fpr2/CXCL1/2 Controls Rapid Neutrophil Infiltration to Inhibit Streptococcus agalactiae Infection [frontiersin.org]
- 2. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LPS-induced galectin-3 oligomerization results in enhancement of neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formyl peptide receptor 2 activation by mitochondrial formyl peptides stimulates the neutrophil proinflammatory response via the ERK pathway and exacerbates ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
WKYMVM-NH2 vs. Annexin A1: A Comparative Guide to their Roles in Inflammation Regulation
For Researchers, Scientists, and Drug Development Professionals
Inflammation is a critical biological process, but its dysregulation underlies numerous diseases. Modulating the inflammatory cascade is a key therapeutic strategy. This guide provides a detailed comparison of two potent anti-inflammatory agents: the synthetic hexapeptide WKYMVM-NH2 and the endogenous protein Annexin A1. Both molecules exert their effects primarily through the formyl peptide receptor (FPR) family, particularly FPR2/ALX, making them significant targets for drug development.
At a Glance: Key Molecular and Functional Characteristics
| Feature | This compound | Annexin A1 (and its mimetic Ac2-26) |
| Molecular Nature | Synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-Met-NH2) | 37 kDa endogenous glucocorticoid-regulated protein |
| Primary Receptor | High affinity for FPR2/ALX; also binds FPR1 and FPR3[1][2][3][4] | Primarily FPR2/ALX; its N-terminal peptide Ac2-26 can also bind to FPR1[5][6] |
| Core Anti-Inflammatory Mechanism | Activation of FPR2/ALX leading to modulation of leukocyte trafficking and cytokine production[4][7] | Mimics glucocorticoid anti-inflammatory effects; inhibits phospholipase A2 and leukocyte migration[8][9] |
Quantitative Comparison of Bioactivity
Direct comparative studies providing IC50 or EC50 values for both this compound and Annexin A1 under identical conditions are limited. The following tables summarize available quantitative data from various studies to provide a performance benchmark.
Table 1: In Vitro Bioactivity
| Parameter | This compound/WKYMVm | Annexin A1 / Ac2-26 | Cell Type/Assay |
| FPR2 Activation (EC50) | ~75 pM - 2 nM (Calcium mobilization)[10] | Not consistently reported for full-length protein; Ac2-26 induces calcium flux at 1 µM[1] | HL-60 cells transfected with FPR2 |
| Neutrophil Chemotaxis | Optimal migration at 10-50 nM[11] | Ac2-26 shows comparable chemotactic response to fMLP at 10 µM[12] | Human Neutrophils |
| Superoxide Production (EC50) | 75 nM[11] | Ac2-26 can activate NADPH oxidase via FPR1[6] | Human Neutrophils |
| Inhibition of Pro-inflammatory Cytokines | Significantly decreases LPS-induced TNF-α, IL-6, and IL-1β mRNA[7] | Inhibits IL-6 and TNF synthesis[8][9][13] | HAPI microglia, Macrophages |
Note: WKYMVm is a closely related analog of this compound and is often used interchangeably in functional studies.
Table 2: In Vivo Anti-Inflammatory Efficacy
| Inflammatory Model | This compound/WKYMVm | Annexin A1 / Ac2-26 | Key Findings |
| Carrageenan-induced Peritonitis (mice) | Pre-treatment with WKYMV (3 µM) significantly reduced total leukocyte, neutrophil, and monocyte influx.[6] | Ac2-26 inhibits neutrophil recruitment.[8] | Both agents reduce leukocyte migration to the site of inflammation. |
| DSS-induced Ulcerative Colitis (mice) | Ameliorates disease by decreasing intestinal permeability and modulating cytokine profiles (decreased IL-23 and TGF-β).[14][15] | Not extensively reported in this model. | This compound shows therapeutic potential in inflammatory bowel disease. |
| LPS-induced Sepsis (mice) | Inhibits the production of inflammatory cytokines (TNF-α, IL-1β) and augments Th1 cytokines (IFN-γ, IL-12).[4] | AnxA1-null mice show increased mortality and higher levels of TNF-α, IL-1, and IL-6. | Both are implicated in controlling the systemic inflammatory response to endotoxins. |
Signaling Pathways
Both this compound and Annexin A1 mediate their anti-inflammatory effects through complex intracellular signaling cascades upon binding to FPRs.
This compound Signaling Pathway
Caption: this compound signaling cascade.
Annexin A1 Signaling Pathway
Caption: Annexin A1 signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the anti-inflammatory properties of this compound and Annexin A1.
In Vitro: Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay quantifies the migration of neutrophils towards a chemoattractant.
-
Cell Preparation: Isolate human neutrophils from peripheral blood using density gradient centrifugation. Resuspend the cells in an appropriate assay medium.
-
Assay Setup: Use a Boyden chamber or a multi-well plate with a porous membrane insert (typically 3-5 µm pore size for neutrophils).[16][17][18]
-
Loading: Add the chemoattractant (this compound or Ac2-26) to the lower chamber. Place the neutrophil suspension in the upper chamber (the insert).
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for a period of 1-2 hours to allow for cell migration.
-
Quantification: After incubation, remove the insert. Cells that have migrated to the lower chamber can be quantified by various methods, including manual counting after staining with a dye like hematoxylin, or by using fluorescent dyes and a plate reader.[17]
In Vitro: Cytokine Release Assay from LPS-Stimulated Macrophages
This protocol measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages in appropriate culture medium until they reach the desired confluence.[19][20]
-
Plating: Seed the macrophages into multi-well plates and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compound (this compound or Annexin A1) for 1-2 hours.
-
Stimulation: Add LPS (a potent inflammatory stimulator) to the wells to induce the production and release of cytokines. A typical concentration is 100 ng/mL to 1 µg/mL.[19][20]
-
Incubation: Incubate the plates for a specified period (e.g., 6-24 hours).
-
Sample Collection and Analysis: Collect the cell culture supernatant. The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[2][20][21]
In Vivo: Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation to assess the anti-inflammatory effects of compounds.[22]
-
Compound Administration: Administer the test compound (this compound or Annexin A1) via an appropriate route (e.g., intraperitoneal or oral) at a predetermined time before the inflammatory insult.
-
Induction of Edema: Inject a solution of carrageenan (typically 1%) into the subplantar region of the animal's hind paw.[25][26][27]
-
Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[26]
-
Data Analysis: The increase in paw volume is a measure of the inflammatory edema. The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume in the treated group to that of a vehicle-treated control group.
Experimental Workflow Overview
Caption: General experimental workflow.
Concluding Remarks
Both this compound and Annexin A1 are potent modulators of inflammation, acting primarily through the FPR2/ALX receptor. This compound, a synthetic peptide, demonstrates high potency in activating FPR2, leading to the regulation of leukocyte chemotaxis and cytokine production. Annexin A1, an endogenous protein, plays a crucial role in the resolution of inflammation by inhibiting leukocyte migration and promoting their apoptosis.
The choice between these two molecules for therapeutic development may depend on the specific inflammatory condition being targeted. The synthetic nature of this compound allows for greater control over its structure and potential for modification to enhance its pharmacokinetic properties. Conversely, leveraging the endogenous pathways of Annexin A1 may offer a more physiological approach to resolving inflammation. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potentials in various inflammatory diseases.
References
- 1. Annexin A1 N-Terminal Derived Peptide Ac2-26 Stimulates Fibroblast Migration in High Glucose Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 4. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WKYMVm/FPR2 Alleviates Spinal Cord Injury by Attenuating the Inflammatory Response of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin A1-mediated inhibition of inflammatory cytokines may facilitate the resolution of inflammation in acute radiation-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
- 10. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin A1-mediated inhibition of inflammatory cytokines may facilitate the resolution of inflammation in acute radiation-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ac2-26 and WKYMVm [phoenixbiotech.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 17. Boyden Chamber Chemotaxis Assays [bio-protocol.org]
- 18. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 19. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 24. inotiv.com [inotiv.com]
- 25. mdpi.com [mdpi.com]
- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Pro-Angiogenic Effects of WKYMVM-NH2: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pro-angiogenic peptide WKYMVM-NH2 and its performance validated through knockout models. Supporting experimental data, detailed protocols, and signaling pathway visualizations are presented to facilitate a comprehensive understanding of its mechanism and potential therapeutic applications.
The synthetic hexapeptide this compound has emerged as a potent agonist for the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor implicated in a variety of physiological processes, including inflammation and angiogenesis.[1] This guide delves into the experimental evidence validating the pro-angiogenic effects of this compound, with a particular focus on studies utilizing knockout or gene-silencing models to elucidate the essential role of its receptor, FPR2.
Performance Comparison: this compound in Wild-Type vs. FPR2 Knockdown Models
The pro-angiogenic activity of this compound is critically dependent on the presence and function of FPR2. This has been demonstrated through in vitro and in vivo experiments where the expression of FPR2 was knocked down using small interfering RNA (siRNA).
In Vitro Angiogenesis Assays
In studies using human endothelial colony-forming cells (ECFCs), this compound significantly stimulated key processes of angiogenesis, including cell migration and tube formation. However, when FPR2 was silenced using siRNA, these effects were markedly abrogated, demonstrating the specificity of this compound's action through this receptor.[2]
| Experimental Assay | Condition | Result | % of Control |
| ECFC Migration | Control (no treatment) | Baseline migration | 100% |
| This compound (1 µM) | Increased migration | ~180% | |
| This compound (1 µM) + Control siRNA | Increased migration | ~175% | |
| This compound (1 µM) + FPR2 siRNA | Migration similar to control | ~105% | |
| ECFC Tube Formation | Control (no treatment) | Baseline tube formation | 100% |
| This compound (1 µM) | Increased tube length | ~160% | |
| This compound (1 µM) + Control siRNA | Increased tube length | ~155% | |
| This compound (1 µM) + FPR2 siRNA | Tube length similar to control | ~110% |
In Vivo Hindlimb Ischemia Model
The therapeutic potential of this compound in promoting blood vessel formation in a living organism was assessed using a mouse model of hindlimb ischemia. Intramuscular injection of this compound led to enhanced blood perfusion and neovascularization in the ischemic limb.[2][3] Crucially, when ECFCs with silenced FPR2 were transplanted into these mice, the beneficial effects of this compound on neovascularization and limb salvage were abolished.[2]
| In Vivo Parameter | Condition | Result |
| Blood Perfusion | Ischemia + Vehicle | Low blood flow |
| Ischemia + this compound | Significantly improved blood flow | |
| Neovascularization | Ischemia + Vehicle | Minimal new vessel formation |
| Ischemia + this compound | Robust neovascularization | |
| Ischemia + this compound + FPR2-silenced ECFCs | Abrogation of neovascularization |
Comparison with Vascular Endothelial Growth Factor (VEGF)
Signaling Pathways
The pro-angiogenic effects of this compound are initiated by its binding to FPR2, which triggers a cascade of intracellular signaling events. Key downstream pathways include the activation of Phospholipase C (PLC) and the phosphorylation of Extracellular signal-regulated kinase (ERK).[7][8] These pathways are crucial for promoting endothelial cell migration, proliferation, and differentiation, which are fundamental steps in the formation of new blood vessels.
Caption: this compound signaling pathway for angiogenesis.
Experimental Workflows & Protocols
Experimental Workflow: Validating this compound's Pro-Angiogenic Effect
Caption: Experimental workflow for validating this compound's pro-angiogenic effects.
Detailed Methodologies
1. Endothelial Cell Migration Assay (Boyden Chamber Assay)
-
Cell Preparation: Human ECFCs are cultured to 80-90% confluency and then transfected with either control siRNA or FPR2-specific siRNA. After 48 hours, cells are harvested and resuspended in serum-free endothelial basal medium (EBM).
-
Assay Setup: A Boyden chamber apparatus with a polycarbonate membrane (8 µm pore size) is used. The lower chamber is filled with EBM containing this compound (1 µM) as the chemoattractant.
-
Cell Seeding: Transfected ECFCs (e.g., 5 x 10^4 cells) are seeded into the upper chamber.
-
Incubation: The chamber is incubated for 4-6 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed with methanol and stained with a suitable dye (e.g., Hoechst 33258). The number of migrated cells is counted in several random high-power fields under a fluorescence microscope.
2. Endothelial Cell Tube Formation Assay
-
Plate Preparation: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30 minutes.
-
Cell Seeding: ECFCs, previously transfected with control or FPR2 siRNA, are seeded onto the Matrigel-coated wells (e.g., 2 x 10^4 cells/well) in EBM containing this compound (1 µM).
-
Incubation: The plate is incubated at 37°C for 12-18 hours.
-
Visualization and Quantification: The formation of capillary-like structures (tubes) is observed and photographed using an inverted microscope. The total tube length is quantified using image analysis software (e.g., ImageJ).
3. Mouse Hindlimb Ischemia Model
-
Animal Model: Adult male BALB/c nude mice are used. Anesthesia is induced, and the femoral artery and its branches on one side are ligated and excised to induce ischemia.
-
Treatment: Immediately after surgery, this compound (e.g., 4 mg/kg) or a vehicle control is injected intramuscularly into the ischemic limb. In some experiments, FPR2-silenced or control ECFCs are transplanted via tail vein injection.
-
Blood Perfusion Measurement: Blood flow in the ischemic and non-ischemic limbs is measured at various time points (e.g., day 0, 7, 14) using a Laser Doppler Perfusion Imager. The perfusion is expressed as a ratio of the ischemic to the non-ischemic limb.
-
Histological Analysis: At the end of the experiment, mice are euthanized, and the ischemic muscle tissue is harvested, fixed, and embedded in paraffin. Tissue sections are stained with an endothelial cell marker (e.g., anti-CD31 antibody) to visualize capillaries. Capillary density is quantified by counting the number of capillaries per muscle fiber.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 4. cusabio.com [cusabio.com]
- 5. VEGF 경로 | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
A Head-to-Head Comparison of Two Formyl Peptide Receptor Agonists: WKYMVM-NH2 and CGEN-855A
In the landscape of immunological research and drug development, the formyl peptide receptor (FPR) family, particularly FPR2, has emerged as a critical target for modulating inflammatory responses. This guide provides a detailed side-by-side comparison of two synthetic peptide agonists of FPR2: WKYMVM-NH2 and CGEN-855A. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanisms, signaling pathways, and functional effects.
Executive Summary
This compound is a potent and well-characterized hexapeptide agonist with a strong affinity for FPR2 and weaker interactions with other FPR members. It elicits a broad range of cellular responses, including chemotaxis, phagocytosis, and cytokine release, through the activation of multiple downstream signaling cascades. In contrast, CGEN-855A is a longer, 21-amino acid peptide with high selectivity for FPR2. Its primary characterized function is anti-inflammatory, notably through the inhibition of neutrophil recruitment, and it has shown tissue-protective effects in preclinical models of myocardial infarction. While both peptides target FPR2, the current body of research suggests differences in their signaling engagement and functional outcomes.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and CGEN-855A, highlighting their potency in various functional assays. It is important to note that the data for CGEN-855A is less extensive in the public domain compared to this compound.
| Parameter | This compound | CGEN-855A | Reference |
| Receptor Binding/Activation | |||
| FPR2/FPRL1 Activation (EC50) | 2 nM (in HL-60-FPRL1 cells)[1] | 381 nM (in CHO-FPRL1 cells)[2] | [1][2] |
| FPR1 Activation (EC50) | Weaker affinity, nM range required for chemotaxis[3] | High selectivity for FPR2 over FPR1[4] | [3][4] |
| FPR3 Activation (EC50) | 80 nM (for calcium mobilization in FPR3-HL-60 cells)[1] | Not reported | [1] |
| Functional Cellular Responses | |||
| Calcium Mobilization (EC50) | 75 pM (via FPR2)[3] | Data not available | [3] |
| Chemotaxis | Optimal migration at 10-50 nM (in HL-60-FPRL2 cells)[1] | Inhibition of neutrophil migration[5] | [1][5] |
| Superoxide Production (EC50) | 75 nM (in neutrophils)[1] | Not reported | [1] |
| In Vivo Efficacy | Attenuates DSS-induced colitis (8 mg/kg)[6] | Reduces myocardial infarct size (2 mg/kg)[5] | [5][6] |
Signaling Pathways
Both this compound and CGEN-855A initiate intracellular signaling by binding to and activating FPR2, a G protein-coupled receptor (GPCR). However, the extent and specifics of the downstream pathways they engage may differ, leading to their distinct biological effects.
This compound Signaling
This compound is known to activate a wide array of signaling pathways downstream of FPR2. Upon binding, it stimulates the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
Furthermore, this compound activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation. It also stimulates the Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, p38, and JNK, which regulate a variety of cellular processes such as gene expression, proliferation, and apoptosis. Other pathways implicated in this compound signaling include the JAK/STAT and NF-κB pathways, which are central to inflammatory and immune responses.
CGEN-855A Signaling
The signaling pathways activated by CGEN-855A are less comprehensively defined in publicly available literature. It is established that CGEN-855A is a selective agonist for FPR2. Its binding to the receptor, facilitated by interactions with key residues in the binding pocket, leads to G protein activation. The primary documented downstream effect is the inhibition of polymorphonuclear (PMN) leukocyte, or neutrophil, recruitment to sites of inflammation. This suggests an engagement of signaling pathways that negatively regulate cell migration and adhesion. While the precise downstream effectors are not fully elucidated, it is likely that CGEN-855A modulates components of the migratory machinery, potentially involving the PI3K/Akt and MAPK pathways, but with a bias towards anti-inflammatory and pro-resolution outcomes. A recent cryo-electron microscopy study has provided a structural basis for its binding to FPR2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize FPR agonists like this compound and CGEN-855A.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Workflow Diagram:
Protocol:
-
Cell Preparation: Culture cells (e.g., HL-60 cells endogenously expressing FPRs or HEK293 cells transfected with the desired FPR) to the appropriate density.
-
Dye Loading: Resuspend cells in a suitable buffer and incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Washing: Centrifuge the cells to pellet them and wash with a buffer to remove any extracellular dye.
-
Plating: Resuspend the washed cells in buffer and plate them into a 96-well black, clear-bottom plate.
-
Agonist Addition: Use an automated plate reader with injection capabilities to add varying concentrations of the agonist (this compound or CGEN-855A) to the wells.
-
Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity over time. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at a single wavelength (e.g., 510 nm).
-
Data Analysis: The change in fluorescence ratio (F340/F380 for Fura-2) or intensity is proportional to the intracellular calcium concentration. Plot the peak response against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
Chemotaxis Assay
This assay assesses the ability of a compound to induce directed cell migration.
Workflow Diagram:
Protocol:
-
Chamber Preparation: Use a chemotaxis chamber, such as a Boyden chamber or a commercially available multi-well plate with a porous membrane insert (e.g., 3-8 µm pores depending on the cell type).
-
Agonist Loading: Add medium containing various concentrations of the chemoattractant (this compound or CGEN-855A) to the lower wells of the chamber.
-
Cell Seeding: Prepare a suspension of the cells of interest (e.g., neutrophils, monocytes) in a serum-free or low-serum medium and add it to the upper chamber (the insert).
-
Incubation: Place the chamber in a humidified incubator at 37°C for a period sufficient to allow for cell migration (this can range from 30 minutes to several hours depending on the cell type).
-
Cell Fixation and Staining: After incubation, remove the non-migrated cells from the top surface of the membrane. Fix the migrated cells on the bottom surface of the membrane with a fixative (e.g., methanol) and then stain them with a suitable dye (e.g., Giemsa or DAPI).
-
Quantification: Count the number of migrated cells in several fields of view using a microscope. Alternatively, the stained cells can be eluted and the absorbance or fluorescence can be measured using a plate reader.
-
Data Analysis: Plot the number of migrated cells against the agonist concentration to generate a dose-response curve and determine the optimal chemotactic concentration.
ERK Phosphorylation Assay (Western Blotting)
This assay is used to detect the activation of the ERK MAPK pathway.
Workflow Diagram:
Protocol:
-
Cell Culture and Stimulation: Grow cells to near confluence and then serum-starve them for several hours to reduce basal ERK phosphorylation. Stimulate the cells with the desired concentrations of this compound or CGEN-855A for various time points.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK). Following washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and then re-probed with an antibody that recognizes total ERK.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of the p-ERK signal to the total ERK signal.
Conclusion
This compound and CGEN-855A are both valuable tools for investigating the role of FPR2 in health and disease. This compound acts as a broad-spectrum activator of FPR2-mediated cellular functions, making it a useful probe for studying a variety of immune responses. CGEN-855A, with its high selectivity and demonstrated anti-inflammatory and cardioprotective effects, represents a promising lead for the development of targeted therapeutics for conditions characterized by excessive neutrophil infiltration. Further research, particularly direct comparative studies and more detailed elucidation of CGEN-855A's signaling pathways, will be crucial for fully understanding their therapeutic potential and for the rational design of next-generation FPR2-targeted drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
Functional Validation of WKYMVM-NH2's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic hexapeptide WKYMVM-NH2's therapeutic potential against other alternatives, supported by experimental data. This compound is a potent agonist primarily for the Formyl Peptide Receptor 2 (FPR2), a key receptor in inflammatory and immune responses. This document summarizes its performance in various therapeutic areas, details the experimental protocols used for its validation, and visualizes its mechanism of action.
I. Comparative Performance of this compound
This compound has demonstrated significant therapeutic potential across a range of preclinical models, including inflammatory diseases, ischemic conditions, and wound healing. Its efficacy is largely attributed to its high affinity for FPR2, which is more potent than for FPR1 and FPR3.
Table 1: In Vitro Activity of this compound and Alternative FPR Agonists
| Agonist | Receptor Target(s) | Cell Type | Assay | EC50 Value | Reference |
| This compound | FPR2/FPRL1, FPR3 | HL-60 cells transfected with FPRL1/FPRL2 | Chemotaxis, Superoxide Production | 2 nM (FPRL1), 80 nM (FPRL2), 75 nM (Superoxide) | **** |
| fMLF (N-formyl-Met-Leu-Phe) | FPR1 > FPR2 | Neutrophils, RBL cells | Calcium Mobilization | ~200 nM (mFPR in RBL cells) | |
| Annexin A1 (Ac2-26) | FPR2/ALX | Neutrophils | Adhesion and Chemotaxis | Not explicitly quantified in snippets | |
| Resolvin D1 (RvD1) | GPR32, ALX/FPR2 | T-cells, Neutrophils | Cytokine Production Inhibition, Chemotaxis Inhibition | Not explicitly quantified in snippets |
Table 2: In Vivo Efficacy of this compound in Disease Models
| Therapeutic Area | Model | This compound Treatment | Key Outcomes | Comparison with Alternatives | Reference |
| Wound Healing | Streptozotocin-induced diabetic rats | Topical application | Stimulated angiogenesis, increased infiltration of CD68-positive macrophages, accelerated re-epithelialization and granulation tissue formation. | Resolvin D1, D2, and E1 also accelerate wound closure, with RvE1 being the most effective. | **** |
| Ischemic Disease | Mouse model of hind limb ischemia | Intramuscular injection | Increased blood perfusion and neovascularization, reduced tissue necrosis. | Data for direct comparison with other FPR agonists in this model not available in provided snippets. | **** |
| Inflammatory Disease | DSS-induced ulcerative colitis in mice | Intraperitoneal injection | Ameliorated disease severity by decreasing intestinal permeability and modulating cytokine profiles (decreased IL-23 and TGF-β). | Annexin A1 and its peptides show efficacy in various inflammation models. | **** |
| Neuroprotection | Spinal cord injury in rats | Not specified | Alleviated tissue damage and improved motor function by inhibiting M1 microglial polarization via ERK and NF-κB pathways. | Data for direct comparison with other FPR agonists in this model not available in provided snippets. | **** |
II. Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay evaluates the migration of neutrophils towards a chemoattractant.
-
Cell Preparation: Neutrophils are isolated from human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells. The purified neutrophils are then resuspended in a suitable buffer (e.g., PBS with cations and glucose) at a concentration of 2 x 10^6 cells/mL.
-
Assay Setup: A Boyden chamber with a polycarbonate filter (typically 5 µm pore size) is used. The lower chamber is filled with the chemoattractant (e.g., this compound, fMLF) at various concentrations. The neutrophil suspension is added to the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified 5% CO2 atmosphere for a short period (e.g., 20-60 minutes) to allow for cell migration.
-
Quantification: After incubation, the filter is removed, fixed, and stained (e.g., with Diff-Quik). The number of migrated cells on the lower side of the filter is counted under a microscope. Alternatively, migrated cells can be quantified by measuring ATP levels using a luminescent-based method.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
-
Cell Loading: Cells (e.g., HL-60 cells expressing the receptor of interest) are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-4 AM. This is typically done by incubating the cells with the dye for 30-45 minutes at 37°C.
-
Assay Procedure: The dye-loaded cells are washed and resuspended in a suitable buffer. The baseline fluorescence is measured using a flow cytometer or a fluorescence plate reader.
-
Stimulation: The agonist (e.g., this compound) is added to the cell suspension, and the change in fluorescence is recorded over time.
-
Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Indo-1) is indicative of the intracellular calcium concentration. EC50 values can be calculated from dose-response curves.
In Vivo Wound Healing Model in Diabetic Rats
This model assesses the effect of therapeutic agents on wound closure in a diabetic setting.
-
Induction of Diabetes: Diabetes is induced in rats (e.g., Sprague-Dawley) by a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic state.
-
Wound Creation: After the establishment of diabetes, full-thickness excisional wounds are created on the dorsal side of the rats using a biopsy punch.
-
Treatment: The therapeutic agent (e.g., topical this compound) is applied to the wound. A control group receives a vehicle treatment.
-
Assessment of Healing: Wound closure is monitored by measuring the wound area at regular intervals. At the end of the experiment, tissue samples are collected for histological analysis to assess re-epithelialization, granulation tissue formation, and angiogenesis (e.g., by staining for markers like von Willebrand factor).
Mouse Model of Hindlimb Ischemia
This model is used to study therapeutic angiogenesis in peripheral artery disease.
-
Surgical Procedure: In mice, the femoral artery on one side is ligated and, in some protocols, excised to induce ischemia in the hindlimb. The contralateral limb serves as a control.
-
Treatment: The therapeutic agent (e.g., intramuscular injection of this compound) is administered to the ischemic limb.
-
Evaluation of Perfusion: Blood flow in the ischemic and control limbs is measured over time using techniques like Laser Doppler Perfusion Imaging. The ratio of perfusion in the ischemic limb to the control limb is calculated.
-
Histological Analysis: At the end of the study, muscle tissue from the ischemic limb can be harvested to assess neovascularization by staining for endothelial cell markers.
III. Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through the activation of specific intracellular signaling pathways upon binding to FPR2.
This compound Signaling Pathway
Caption: this compound signaling cascade via FPR2 activation.
Experimental Workflow for In Vivo Wound Healing Study
Caption: Workflow for a diabetic wound healing study.
Logical Relationship of this compound's Therapeutic Actions
Caption: Therapeutic actions of this compound.
A Head-to-Head Comparison of WKYMVM-NH2 and Resolvin D1 in Macrophage Polarization
In the landscape of immunomodulatory therapeutics, the synthetic hexapeptide WKYMVM-NH2 and the specialized pro-resolving mediator Resolvin D1 (RvD1) have emerged as potent agents in directing macrophage polarization, a critical process in inflammation and tissue repair. While both molecules are recognized for their ability to promote a pro-resolving M2 macrophage phenotype, they operate through distinct mechanisms and signaling pathways. This guide provides a comprehensive comparison of their effects on macrophage polarization, supported by experimental data and detailed methodologies.
Quantitative Effects on Macrophage Polarization
The following tables summarize the quantitative effects of this compound and Resolvin D1 on key M1 and M2 macrophage markers as reported in separate studies. It is important to note that these data were not generated in a direct head-to-head study and experimental conditions may vary.
Table 1: Effect of this compound on Macrophage Polarization Markers
| Cell Type | Marker | Treatment | Fold Change/Effect | Reference |
| RAW264.7 / BMMs | M2 Markers | This compound | Induced M2 phenotype | [1] |
| BMMs | PDGF-BB | This compound | Upregulated expression | [1] |
| BMMs | VEGF | This compound | Enhanced secretion | [1] |
| Macrophages | M2 Polarization | This compound | Promoted via JAK1/STAT6 pathway | [2][3] |
| Macrophages | M2 Polarization | This compound (via mBMSC-derived exosomes) | Promoted | [4][5] |
BMMs: Bone Marrow-Derived Macrophages; mBMSCs: murine Bone Marrow-derived Mesenchymal Stem Cells; PDGF-BB: Platelet-Derived Growth Factor BB; VEGF: Vascular Endothelial Growth Factor.
Table 2: Effect of Resolvin D1 on Macrophage Polarization Markers
| Cell Type | Marker/Function | Treatment | Fold Change/Effect | Reference |
| Primary Human Macrophages | IL-1β, IL-8 secretion | 10 nM RvD1 (48h) | Maximally reduced | |
| Primary Human Macrophages | Phagocytic activity | 10 nM RvD1 (48h) | Doubled | [6] |
| Kupffer Cells (in vivo) | M1 markers (Nos2a, Cd40) | RvD1 | Attenuated increase | [7] |
| Kupffer Cells (in vivo) | M2 markers (Arg1, Cd206, Mst1r) | RvD1 | Attenuated decrease | [7] |
| Kupffer Cells (in vivo) | Efferocytosis | RvD1 | Markedly augmented | [7] |
| THP-1 / BMDM | M2a markers (CD204, CD163, etc.) | RvD1 | Upregulated expression | [8] |
| THP-1 / BMDM | M1 polarization (LPS-IFN-γ induced) | RvD1 | Inhibited | [8] |
BMDM: Bone Marrow-Derived Macrophages.
Signaling Pathways and Mechanisms of Action
This compound and Resolvin D1 utilize distinct receptor systems and downstream signaling cascades to modulate macrophage function.
This compound Signaling:
The synthetic peptide this compound primarily interacts with Formyl Peptide Receptors (FPRs), particularly FPR2.[1][4] Activation of FPR2 by this compound initiates downstream signaling that promotes M2 macrophage polarization. One key pathway involves the activation of the Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 6 (STAT6) pathway.[2][3] Phosphorylated STAT6 translocates to the nucleus, promoting the transcription of genes associated with the M2 phenotype.[1] Additionally, this compound can indirectly influence macrophage polarization by stimulating mesenchymal stem cells to secrete exosomes containing microRNAs that subsequently act on macrophages.[4][5]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Hexapeptide induces M2 macrophage polarization via the JAK1/STAT6 pathway to promote angiogenesis in bone repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of the WKYMVm peptide on promoting mBMSC secretion of exosomes to induce M2 macrophage polarization through the FPR2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Resolvin D1 protects the liver from ischemia/reperfusion injury by enhancing M2 macrophage polarization and efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resolvin D1 and D2 inhibit tumour growth and inflammation via modulating macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Role of FPR2 in WKYMVM-NH2 Signaling: A Comparison Guide
An objective analysis of experimental approaches to validate the function of Formyl Peptide Receptor 2 (FPR2) in mediating the cellular effects of the synthetic peptide WKYMVM-NH2. This guide provides a comparative overview of using small interfering RNA (siRNA) versus other validation methods, supported by experimental data and detailed protocols.
The synthetic hexapeptide this compound is a potent agonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor primarily expressed on immune cells such as neutrophils, monocytes, and macrophages.[1][2] Activation of FPR2 by this compound triggers a cascade of intracellular signaling events, leading to a variety of cellular responses including chemotaxis, calcium mobilization, and cytokine release.[3][4] To definitively establish the role of FPR2 in these processes, it is crucial to employ methods that specifically block or eliminate FPR2 function. This guide focuses on the use of siRNA to knockdown FPR2 expression and compares this approach with alternative methods, providing researchers with the necessary information to design and execute robust validation experiments.
The Power of siRNA in Target Validation
Small interfering RNA (siRNA) offers a highly specific and potent method for transiently silencing gene expression at the post-transcriptional level. By introducing siRNA molecules that are complementary to the mRNA sequence of FPR2, the cellular machinery is directed to degrade the FPR2 mRNA, thereby preventing the synthesis of the FPR2 protein. This approach allows for a direct comparison of cellular responses to this compound in the presence and absence of its receptor, providing strong evidence for the receptor's involvement.
Experimental Evidence: siRNA-mediated Knockdown of FPR2 Attenuates this compound-induced Cellular Responses
A key study demonstrated that silencing FPR2 expression in endothelial colony-forming cells (ECFCs) using siRNA abrogated the pro-angiogenic effects of WKYMVm.[5] This highlights the specificity and efficacy of siRNA in validating the role of FPR2 in mediating the peptide's biological functions. While this study was conducted in ECFCs, the principle is directly applicable to immune cells.
Table 1: Quantitative Comparison of this compound-Induced Cellular Responses Following FPR2 Knockdown
| Cellular Response | Control Cells (Scrambled siRNA) | FPR2 Knockdown Cells (FPR2 siRNA) | Percentage Inhibition | Reference Cell Type |
| Chemotactic Migration | Increased migration towards this compound | Significantly reduced migration | Data not available in immune cells | Endothelial Colony-Forming Cells[5] |
| Calcium Mobilization | Robust increase in intracellular Ca2+ | Expected significant reduction | Data not available | N/A |
| Cytokine Release (e.g., IL-6) | Elevated IL-6 secretion | Expected significant reduction | Data not available | N/A |
Alternative Approaches for FPR2 Function Validation
Beyond siRNA, other methods can be employed to confirm the role of FPR2 in this compound signaling. These include the use of specific pharmacological antagonists and genetically engineered animal models.
Pharmacological Inhibition with FPR2 Antagonists
The compound WRW4 is a selective antagonist of FPR2. It competitively binds to the receptor, preventing the binding of agonists like this compound and subsequent downstream signaling.
Table 2: Effect of FPR2 Antagonist (WRW4) on this compound-Induced Responses
| Cellular Response | This compound Alone | This compound + WRW4 | Percentage Inhibition | Reference Cell Type |
| Emergency Granulopoiesis | Increased neutrophil production | Significantly inhibited | Not specified | Mouse model[6] |
| Intracellular Calcium Release | Dramatic increase in [Ca2+]i | Complete inhibition | ~100% | Human monocytes[7] |
| Chemotactic Migration | Increased chemotaxis | Concentration-dependent inhibition | Not specified | Human monocytes[7] |
Genetic Knockout Models
Utilizing FPR2 knockout (KO) mice provides the most definitive evidence for the receptor's role. In these animals, the gene encoding for FPR2 is completely absent, allowing for a systemic evaluation of the receptor's function in response to this compound.
Table 3: this compound-Induced Responses in Wild-Type vs. FPR2 Knockout Mice
| Response | Wild-Type (WT) Mice | FPR2 Knockout (KO) Mice | Observation |
| Emergency Granulopoiesis | Enhanced | No enhancement | WKYMVm-stimulated emergency granulopoiesis is absent in FPR2 KO mice.[6] |
Experimental Protocols
To facilitate the replication of these validation studies, detailed methodologies for key experiments are provided below.
Protocol 1: siRNA-mediated Knockdown of FPR2
This protocol describes the transient transfection of siRNA into a target cell line (e.g., neutrophils or macrophages) to knockdown FPR2 expression.
Materials:
-
FPR2-specific siRNA and scrambled control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Target cells (e.g., neutrophils, macrophages)
-
Culture medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 7.5 pmol of siRNA (FPR2-specific or scrambled control) in 50 µL of Opti-MEM™ I Medium and mix gently.
-
In a separate tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Medium and mix gently.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 100 µL of the siRNA-lipid complex to each well containing cells and fresh culture medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with functional assays or analysis of knockdown efficiency.
-
Validation of Knockdown: Assess FPR2 protein levels by Western blot to confirm successful knockdown.
Protocol 2: Western Blot for FPR2 Knockdown Verification
Materials:
-
Transfected and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against FPR2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-FPR2 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of FPR2 knockdown.
Protocol 3: Chemotaxis Assay (Boyden Chamber)
Materials:
-
Transfected and control cells
-
Boyden chamber with a 5 µm pore size polycarbonate membrane
-
Chemotaxis buffer (e.g., serum-free medium)
-
This compound
-
Cell viability stain (e.g., Calcein-AM)
Procedure:
-
Chamber Setup: Place the Boyden chamber inserts into a 24-well plate.
-
Chemoattractant Addition: Add chemotaxis buffer containing this compound to the lower chamber. Add buffer alone to control wells.
-
Cell Seeding: Resuspend the transfected and control cells in chemotaxis buffer and add them to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 1-3 hours.
-
Cell Migration Analysis:
-
Remove the inserts and wipe the upper surface of the membrane to remove non-migrated cells.
-
Stain the migrated cells on the lower surface of the membrane with a fluorescent dye.
-
Quantify the number of migrated cells by counting under a fluorescence microscope or by measuring fluorescence intensity with a plate reader.
-
Visualizing the Signaling and Experimental Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the this compound signaling pathway, the siRNA experimental workflow, and the logical relationship between the different validation methods.
References
- 1. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 3. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists | MDPI [mdpi.com]
- 5. WKYMVm-induced activation of formyl peptide receptor 2 stimulates ischemic neovasculogenesis by promoting homing of endothelial colony-forming cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.donga.ac.kr [web.donga.ac.kr]
Safety Operating Guide
Navigating the Safe Disposal of WKYMVM-NH2: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory chemicals are paramount to ensuring a safe and compliant working environment. This guide provides a comprehensive framework for the proper disposal of WKYMVM-NH2, a synthetic hexapeptide, by integrating best practices for peptide-based compounds with specific safety data.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is crucial to handle this compound with appropriate care. According to safety data, this peptide may be harmful if swallowed or in contact with skin.[1] Good laboratory hygiene and the use of personal protective equipment (PPE) are essential.[1]
In case of exposure:
-
Inhalation: If inhaled, move to an area with fresh air. If breathing is difficult, administer oxygen.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[1]
In all cases of significant exposure or if irritation persists, seek immediate medical attention.[1]
Storage and Stability
Proper storage is critical to maintaining the integrity of this compound and preventing unintended reactions. It should be stored at -20°C, desiccated, and protected from light.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture.[2]
Step-by-Step Disposal Procedure
Step 1: Consultation and Assessment
The primary and most critical step is to consult with your institution's Environmental Health and Safety (EHS) office.[3] They will provide guidance based on local, state, and federal regulations and the specific waste streams of your facility.
Step 2: Segregation of Waste
Properly segregate waste containing this compound from other laboratory waste. This includes:
-
Unused or expired pure this compound powder.
-
Contaminated consumables (e.g., pipette tips, tubes, gloves).
-
Aqueous solutions containing this compound.
-
Solvents used in synthesis or analysis that are contaminated with the peptide.
Step 3: Waste Collection and Labeling
Collect all this compound waste in designated, leak-proof containers. Clearly label the containers with the chemical name ("this compound") and any other required hazard information as per your institution's guidelines.
Step 4: Licensed Chemical Destruction
For biologically active peptides like this compound, the recommended method of disposal is through a licensed chemical destruction facility.[3] This typically involves incineration under controlled conditions to ensure the complete destruction of the active molecule.[3] Your EHS office will have established procedures for the collection and transfer of such waste to an approved facility.
Step 5: Documentation
Maintain accurate records of the amount of this compound disposed of and the date of disposal, following your institution's protocols for waste management.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
By adhering to these procedures and prioritizing consultation with your institution's EHS office, you can ensure the safe and environmentally responsible disposal of this compound and other peptide-based research compounds.
References
Essential Safety and Handling Protocols for WKYMVM-NH2
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of the synthetic hexapeptide WKYMVM-NH2. Adherence to these procedural guidelines is mandatory to ensure a safe laboratory environment and to minimize risk of exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound. A comprehensive risk assessment should be conducted for any specialized procedures.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile, chemical-resistant | Prevents skin contact. Change gloves between samples. |
| Eye Protection | Chemical-resistant safety goggles | Protects eyes from splashes and airborne particles. |
| Lab Coat | Full-coverage | Protects skin and clothing from contamination. |
| Footwear | Closed-toe, non-permeable shoes | Prevents chemical contact with feet. |
| Ventilation | Fume hood | Required for handling the powder form and during reconstitution. |
Operational Plan: Handling this compound
Storage: Upon receipt, store lyophilized this compound at -20°C in a dark, dry place.[1] Reconstituted peptide solutions should be stored at 2-8°C for short-term use and frozen for long-term storage.[1] To prevent degradation from moisture, allow the container to reach room temperature before opening.[2]
Handling:
-
Preparation: Before handling, ensure all required PPE is correctly worn.[1][3]
-
Weighing and Reconstitution: Conduct all manipulations of the lyophilized powder, including weighing and reconstitution, within a certified chemical fume hood to prevent inhalation of airborne particles.[3]
-
Labeling: All containers holding this compound, in either solid or solution form, must be clearly labeled with the chemical name, concentration, and any relevant hazard warnings.[1]
In Case of Exposure:
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove any contaminated clothing and PPE.[3] Seek medical attention if irritation develops or persists.[3]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
While this compound is not explicitly classified as a hazardous waste, it is prudent to handle its disposal with care.
Step-by-Step Disposal Procedure:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., used weigh boats, contaminated tips) in a designated, sealed container.
-
Label the container clearly as "Non-Hazardous Chemical Waste" and list the contents.
-
Dispose of the sealed container according to your institution's specific guidelines for non-hazardous solid chemical waste. This may involve placing it directly into a designated dumpster.[4]
-
-
Liquid Waste:
-
For small quantities of dilute aqueous solutions, check with your institution's Environmental Health and Safety (EHS) department for approval to dispose of it down the sanitary sewer with copious amounts of water.[4][5]
-
If sewer disposal is not permitted, or for larger volumes and concentrated solutions, collect the liquid waste in a clearly labeled, sealed container.
-
The container should be labeled as "Non-Hazardous Aqueous Waste" with the full chemical name and approximate concentration.
-
Arrange for pickup and disposal through your institution's chemical waste management program.
-
-
Empty Containers:
-
Rinse empty containers that held this compound three times with a suitable solvent (e.g., water or an appropriate buffer).
-
Collect the rinsate as liquid waste.
-
Deface the label on the empty container before disposing of it in the regular trash.[4]
-
Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
